NDI-101150
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2628486-22-4 |
|---|---|
Fórmula molecular |
C27H27FN6O2 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
7-[[6-[(dimethylamino)methyl]-5-[(3S)-oxolan-3-yl]-2-pyridinyl]amino]-4-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C27H27FN6O2/c1-33(2)14-22-18(16-8-10-36-15-16)4-6-24(32-22)31-21-5-3-19(20-12-30-27(35)26(20)21)23-13-29-25-11-17(28)7-9-34(23)25/h3-7,9,11,13,16H,8,10,12,14-15H2,1-2H3,(H,30,35)(H,31,32)/t16-/m1/s1 |
Clave InChI |
QOMXZMCZISKNPU-MRXNPFEDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Critical Role of HPK1 Inhibition in Anti-Tumor Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular negative regulator of immune cell function. Predominantly expressed in hematopoietic lineages, HPK1 acts as a crucial checkpoint, dampening signaling pathways in T cells, B cells, and dendritic cells (DCs). In the context of oncology, HPK1's inhibitory function can curtail the body's natural anti-tumor immune response. Consequently, the pharmacological inhibition of HPK1 represents a promising therapeutic strategy to reinvigorate the immune system and enhance its ability to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the role of HPK1 in anti-tumor immunity, the mechanism of action of HPK1 inhibitors, detailed experimental protocols for their evaluation, and a summary of key quantitative data.
The HPK1 Signaling Pathway: A Negative Regulator of T-Cell Activation
HPK1 is a serine/threonine kinase that functions as a negative feedback regulator in T-cell receptor (TCR) signaling.[1] Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse where it becomes activated.[2] Activated HPK1 then phosphorylates downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[3] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex from the TCR signalosome and its subsequent ubiquitination and proteasomal degradation.[2][4] This cascade effectively attenuates T-cell activation, proliferation, and cytokine production.[4]
By blocking the kinase activity of HPK1, small molecule inhibitors prevent the phosphorylation of SLP-76. This action preserves the integrity of the TCR signaling complex, leading to a more robust and sustained T-cell-mediated anti-tumor immune response.[5]
References
NDI-101150: A Technical Guide to its Impact on Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NDI-101150, a highly selective and potent small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a significant immuno-oncology agent. HPK1, a serine/threonine kinase, functions as a negative regulator of immune cell activation, including dendritic cells (DCs). By inhibiting HPK1, this compound effectively removes this immunological brake, leading to enhanced DC maturation, increased antigen presentation capabilities, and a heightened pro-inflammatory cytokine response. This guide provides a comprehensive technical overview of the effects of this compound on dendritic cell maturation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Introduction to HPK1 and this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is predominantly expressed in hematopoietic cells and acts as a crucial negative regulator of immune responses. In dendritic cells, HPK1 attenuates signaling pathways downstream of pattern recognition receptors (PRRs), thereby dampening their activation and maturation.[1] Genetic inactivation or pharmacological inhibition of HPK1 leads to a hyperactive DC phenotype, characterized by increased expression of co-stimulatory molecules and enhanced production of pro-inflammatory cytokines.[1][2]
This compound is a novel, orally bioavailable small-molecule inhibitor designed to be highly selective for HPK1.[3] Its mechanism of action centers on blocking the catalytic activity of HPK1, thereby preventing the downstream phosphorylation events that lead to immune suppression.[4] This targeted inhibition results in the potentiation of immune responses, making this compound a promising candidate for cancer immunotherapy.[5]
Quantitative Effects of this compound on Dendritic Cell Maturation
Treatment of bone marrow-derived dendritic cells (BMDCs) with this compound leads to significant, dose-dependent increases in the expression of key maturation markers and the secretion of pro-inflammatory cytokines.
Table 1: Upregulation of Co-stimulatory Molecules on BMDCs
| Marker | Treatment Condition | Fold Increase vs. DMSO Control | Reference |
| CD80 | This compound (dose-dependent) | Up to ~3-fold | [6] |
| CD86 | This compound (dose-dependent) | Up to ~3-fold | [6] |
| CD40 | This compound (dose-dependent) | Up to ~3-fold | [6] |
Table 2: Enhancement of Cytokine Production by BMDCs
| Cytokine | Treatment Condition | Fold Increase vs. DMSO Control | Reference |
| IL-12 | This compound (dose-dependent) | Up to 3-fold | [6] |
| TNF-α | This compound (dose-dependent) | Up to 3-fold | [6] |
| IL-6 | This compound (dose-dependent) | Up to 3-fold | [6] |
| IL-1β | This compound (dose-dependent) | Up to 5-fold | [6] |
Signaling Pathways and Experimental Workflows
The inhibitory effect of HPK1 on dendritic cell activation is mediated through its influence on key signaling cascades. This compound, by blocking HPK1, allows for more robust and sustained activation of these pathways.
References
- 1. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.3. Generating Bone Marrow-Derived Dendritic Cell Cultures [bio-protocol.org]
- 3. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sartorius.com [sartorius.com]
Preclinical Pharmacology of NDI-101150: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NDI-101150 is a novel, orally bioavailable, small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of immune cell function.[1][2][3] Preclinical data demonstrate that this compound is a potent and highly selective inhibitor of HPK1, exhibiting single-digit nanomolar potency.[4] By inhibiting HPK1, this compound enhances the activation and function of multiple immune cell types, including T cells, B cells, and dendritic cells, leading to robust anti-tumor immunity in various syngeneic mouse models.[2][5][6] This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.
Mechanism of Action
This compound is an ATP-competitive inhibitor of HPK1 (also known as MAP4K1).[7] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the plasma membrane and, following a series of phosphorylation events, phosphorylates the adaptor protein SLP76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7] This phosphorylation of SLP76 leads to the downstream dampening of T-cell activation signals. This compound blocks this phosphorylation event, thereby sustaining T-cell activation.[5] Similarly, HPK1 negatively regulates B-cell and dendritic cell function, and its inhibition by this compound enhances their respective activities.[3][5][8]
Signaling Pathway
The signaling pathway modulated by this compound is depicted below. Inhibition of HPK1 by this compound prevents the phosphorylation of SLP76 in T cells and BLNK in B cells, leading to enhanced immune cell activation.
Caption: HPK1 negatively regulates T and B cell signaling.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| HPK1 Enzymatic IC50 | Single-digit nM | Biochemical Assay | [4] |
| HPK1 Biochemical IC50 | < 1 nM | Biochemical Assay | [7] |
| HPK1 IC50 | 0.7 nM | Biochemical Assay | [9] |
| pSLP-76 Inhibition IC50 | 41 nM | Human Jurkat T-cells | [5] |
| MAP4K Family Selectivity | >300-fold vs. other MAP4K kinases | Biochemical Assays | [4] |
| GLK Selectivity | 377-fold | Biochemical Assay | [9] |
| hERG IC50 | 2800 nM | hERG Assay | [9] |
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
| Mouse Model | Treatment | Tumor Growth Inhibition (TGI) | Complete Regressions | Re-challenge Response | Reference |
| EMT-6 (Breast Cancer) | This compound (75 mg/kg, p.o., QD) | ~70% | 7/10 mice | 100% tumor rejection | [4][5] |
| EMT-6 (Breast Cancer) | This compound | 85% | 7/10 mice | 100% tumor rejection | [4][10] |
| CT26 (Colon Cancer) | This compound | 50% | Not specified | Not specified | [4] |
| CT26 (Colon Cancer) | This compound (75 mg/kg and 150 mg/kg, p.o., QD) | ~40% | Not specified | Not specified | [5] |
| A20 (Lymphoma) | This compound | Response observed | Not specified | Not specified | [7] |
| Hepa1-6 (Liver Cancer) | This compound | Response observed | Not specified | Not specified | [7] |
Table 3: Pharmacokinetics
| Species | Half-life (t1/2) | Reference |
| Mice | 1.1 h | [9] |
| Rats | 3 h | [9] |
| Monkeys | 6.1 h | [9] |
| Dogs | 6.8 h | [9] |
Experimental Protocols
General Experimental Workflow
The preclinical evaluation of this compound followed a systematic workflow from initial biochemical characterization to in vivo efficacy studies.
Caption: A streamlined workflow for preclinical assessment.
Detailed Methodologies
4.2.1. Biochemical Kinase Assays Biochemical and biophysical assays were employed to determine the potency and selectivity of this compound.[11] The enzymatic IC50 was determined against HPK1 and other kinases, including members of the MAP4K family, to establish selectivity.[4] These assays typically involve incubating the purified kinase with a substrate and ATP, in the presence of varying concentrations of the inhibitor. Kinase activity is then measured, often through luminescence or fluorescence-based methods.
4.2.2. Cell-Based Assays
-
pSLP-76 Inhibition Assay: Human Jurkat T-cells or peripheral blood mononuclear cells (PBMCs) were treated with this compound followed by stimulation with anti-CD3.[5] The phosphorylation of SLP76 at serine 376, a direct substrate of HPK1, was measured by flow cytometry to determine the cellular potency of this compound.[5][11]
-
T-Cell Activation Assays: Purified human CD4+ and CD8+ T cells were stimulated with anti-CD3/CD28 in the presence of this compound.[6][12] T-cell activation was assessed by measuring the secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ using methods like ELISA or Meso Scale Discovery (MSD) assays.[6][11]
-
B-Cell Activation Assays: Purified human CD19+ B-cells were stimulated in the presence of this compound. B-cell activation was evaluated by measuring the expression of activation markers like CD69 via flow cytometry, IgG secretion by ELISA, and proliferation using assays like CellTiter-Glo®.[4][11]
-
Dendritic Cell (DC) Activation Assays: Bone marrow-derived dendritic cells (BMDCs) were stimulated with lipopolysaccharide (LPS) in the presence of this compound.[6] DC activation was assessed by measuring cytokine secretion and the upregulation of co-stimulatory molecules like CD80, CD86, and CD40 via flow cytometry.[6]
4.2.3. In Vivo Syngeneic Mouse Models
-
Tumor Implantation: Syngeneic tumor cells (e.g., EMT-6 or CT26) were implanted subcutaneously into immunocompetent mice.[5][6]
-
Treatment: Once tumors were established and palpable, mice were treated orally with this compound or vehicle control, typically on a once-daily schedule.[5]
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth inhibition (TGI).[4][5] In some studies, complete tumor regressions were monitored.[4]
-
Re-challenge Studies: Mice that exhibited complete tumor regression were re-challenged with the same tumor cells on the opposite flank to assess for the establishment of immune memory.[4][10]
-
Immunophenotyping: Tumors, spleens, and lymph nodes were harvested from a subset of animals to analyze the immune cell infiltrate by flow cytometry and immunofluorescence.[4][6]
4.2.4. Pharmacokinetic Studies this compound was administered to various animal species (mice, rats, monkeys, dogs) to determine its pharmacokinetic profile, including half-life.[9] Plasma concentrations of the compound were measured at different time points post-dosing.
4.2.5. Pharmacodynamic Biomarker Analysis The in vivo activity of this compound was confirmed by measuring the inhibition of pSLP76 in splenocytes from treated mice following ex vivo stimulation with anti-CD3/28.[5][13]
Preclinical Safety and Tolerability
This compound demonstrated a good in vitro safety profile, with no significant CYP inhibition and a high IC50 value against the hERG channel, suggesting a low potential for cardiac toxicity.[9] In vivo, the compound was generally well-tolerated at efficacious doses in preclinical models.
Conclusion
The preclinical data for this compound strongly support its development as a novel immuno-oncology agent. Its potent and selective inhibition of HPK1 leads to the broad activation of multiple immune cell types, resulting in significant anti-tumor efficacy in various preclinical models. The observed establishment of a durable immune memory response is particularly promising. These findings provide a solid rationale for the ongoing clinical investigation of this compound in patients with advanced solid tumors.[1][4]
References
- 1. onclive.com [onclive.com]
- 2. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data - BioSpace [biospace.com]
- 9. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nimbustx.com [nimbustx.com]
- 12. nimbustx.com [nimbustx.com]
- 13. ascopubs.org [ascopubs.org]
NDI-101150: A Technical Overview of a Novel HPK1 Inhibitor for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of NDI-101150, a potent and highly selective, orally administered small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This compound is currently under investigation as a next-generation immuno-oncology therapeutic for the treatment of advanced solid tumors.[1][2][3]
Discovery and Rationale
This compound was discovered by Nimbus Therapeutics through a structure-based drug design approach.[4] The scientific rationale for targeting HPK1 stems from its role as a critical negative regulator of immune cell function.[4][5] HPK1, a member of the MAP4K STE20-like serine/threonine kinase family, is predominantly expressed in hematopoietic cells and acts to dampen the anti-tumor activity of T-cells, B-cells, and dendritic cells (DCs).[6][7] Genetic studies have demonstrated that the inactivation or removal of HPK1 enhances T-cell activation and leads to the rejection of tumor growth in vivo.[1][4] Therefore, inhibiting HPK1 presents a compelling therapeutic strategy to reactivate and broaden the immune response against cancer.[4]
The design of this compound focused on achieving high potency for HPK1 while ensuring excellent selectivity against other kinases, particularly within the MAP4K family, to minimize off-target effects and maximize the therapeutic window.[4]
Mechanism of Action
This compound functions by inhibiting the kinase activity of HPK1. This inhibition removes the negative regulatory signal that HPK1 normally imposes on various immune cells. The downstream effects include:
-
Enhanced T-Cell Activation : this compound treatment leads to increased activation of both CD4+ and CD8+ T-cells, resulting in higher secretion of effector cytokines such as IL-2 and IFN-γ.[5][7] It can reactivate T-cell anti-tumor activity even in immunosuppressive conditions.[8][9]
-
Augmented B-Cell Function : The compound enhances B-cell activation, leading to increased IgG secretion.[7][9]
-
Upregulated Dendritic Cell (DC) Function : this compound promotes the activation and antigen presentation capabilities of DCs.[7][9]
By modulating these three key immune cell types, this compound promotes a broad and robust anti-tumor immune response, distinguishing its mechanism from checkpoint inhibitors that primarily target T-cell function.[9][10]
Preclinical Development
In Vitro Pharmacology
This compound demonstrated high potency and selectivity in a variety of in vitro assays.
| Parameter | Value | Species | Notes |
| HPK1 IC₅₀ | 0.7 nM | N/A | Direct measure of potency against the target enzyme.[5] |
| GLK Selectivity | 377-fold | N/A | High selectivity against GLK (MAP4K3), a positive T-cell regulator.[5] |
| hERG IC₅₀ | 2800 nM | Human | Low potential for cardiac toxicity.[5] |
| CYP Inhibition | None Observed | Human | Indicates a low likelihood of drug-drug interactions.[5] |
| Protein Binding | 75% - 87% | Mouse, Rat, Monkey, Dog | Plasma protein binding across various species.[5] |
Pharmacokinetics
Pharmacokinetic studies in multiple species demonstrated properties suitable for in vivo oral administration.
| Species | Half-life (t₁/₂) |
| Mouse | 1.1 hours |
| Rat | 3.0 hours |
| Monkey | 6.1 hours |
| Dog | 6.8 hours |
| Data sourced from preclinical assessments.[5] |
In Vivo Efficacy
In the EMT-6 syngeneic mouse model, oral administration of this compound resulted in robust, immune-dependent anti-tumor activity. Treatment led to complete tumor responses in a significant portion of the animals.[5] Upon tumor re-challenge, these mice demonstrated an immune memory response, rejecting new tumor growth without further dosing.[5][9]
Clinical Development
This compound is being evaluated in a Phase 1/2 multi-center, open-label clinical trial (NCT05128487) in patients with advanced solid tumors.[11] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[11][12]
Clinical Efficacy
As of late 2024, this compound monotherapy has shown encouraging signals of anti-tumor activity, particularly in heavily pre-treated patients with renal cell carcinoma (RCC).
| Metric | Value (RCC Patients) | Patient Population |
| Objective Response Rate (ORR) | 18% (3/17) | Response-evaluable RCC patients.[2][13] |
| Clinical Benefit Rate (CBR) | 29% (5/17) | CR + PR + Stable Disease ≥6 months in RCC patients.[2] |
| Disease Control Rate (DCR) | 65% (11/17) | CR + PR + Stable Disease in RCC patients.[2] |
| Data from the ongoing Phase 1/2 trial as of August/November 2024. |
Notably, responses, including one complete response (CR), were observed in patients who had previously progressed on checkpoint inhibitors.[2][10]
Safety and Tolerability
This compound has been generally well-tolerated. The safety profile is consistent with its mechanism of action involving immune activation.[2][13]
| Adverse Event Profile | Monotherapy (n=94) | Notes |
| Most Common TRAEs (Any Grade) | Nausea (39%), Diarrhea (35%), Vomiting (29%), Fatigue (27%) | Treatment-Related Adverse Events.[12] |
| Grade ≥3 TRAEs | 14% | Occurrences were rare.[12][13] |
| Maximum Tolerated Dose (MTD) | 150 mg QD | Identified from the dose escalation phase.[12] |
| Data as of November 20, 2024.[12] |
Experimental Protocols and Methodologies
Pharmacodynamic Biomarker Assay (pSLP76)
-
Objective : To confirm target engagement of this compound in patients.
-
Methodology : A whole blood assay was used to measure the phosphorylation of SLP76 (pSLP76), a proximal biomarker of HPK1 activity.[14] Blood samples were collected from patients at steady-state. At all tested doses, this compound inhibited pSLP76 by over 50%, a level predicted by preclinical models to be efficacious.[12][14] For tissue analysis, a 2-plex immunofluorescent assay for CD3 and pSLP76 was utilized on tumor biopsies.[14]
Tumor Microenvironment Analysis
-
Objective : To assess the biological effects of this compound on the tumor immune microenvironment.
-
Methodology : Matched pre- and post-treatment tumor biopsies were collected on Day 28 of the monotherapy expansion cohorts.[14]
-
Immunofluorescence (IF) : A custom 12-plex immunofluorescence panel (U-VUE®) was used to quantify changes in immune cell populations.[14] Post-treatment biopsies showed increased infiltration of activated CD8+ T-cells and dendritic cells.[12] A greater than 10-fold increase in CD8+/Granzyme B+/Ki-67+ and CD8+/PD-1+ T-cell populations was observed.[14]
-
Transcriptomics : Bulk RNA-sequencing (Tempus xR) and GeoMx® Digital Spatial Profiling were employed to perform comprehensive gene expression profiling.[14] These analyses revealed broad activation of immune-related pathways, including enhanced interferon response and T-cell activation signals following treatment.[2]
-
In Vivo Syngeneic Mouse Model
-
Objective : To evaluate the anti-tumor efficacy and immune-dependence of this compound.
-
Methodology : The EMT-6 murine mammary carcinoma model was utilized. BALB/c mice were implanted with EMT-6 tumor cells. Once tumors were established, mice were treated orally with this compound (e.g., 75 mg/kg).[5] Tumor volumes were measured regularly to assess treatment efficacy. To confirm the response was immune-mediated, studies were also conducted in T-cell deficient or immunodeficient mice, where the compound showed no activity.[5][9] For re-challenge studies, mice that had a complete response were re-injected with EMT-6 cells without further treatment to assess for an immune memory response.[5]
Conclusion
This compound is a potent and selective HPK1 inhibitor with a distinct immuno-oncology mechanism that activates a broad immune response involving T-cells, B-cells, and dendritic cells. Preclinical data demonstrated robust, immune-mediated anti-tumor activity and the induction of immune memory.[5][9] Early clinical data from the ongoing Phase 1/2 trial have shown an acceptable safety profile and encouraging signs of efficacy in patients with advanced solid tumors, particularly in RCC patients who have progressed on prior therapies.[2][12] These findings support the continued development of this compound as a promising next-generation oral immunotherapy.[12]
References
- 1. drughunter.com [drughunter.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Exploring this compound: A Promising HPK1-Targeted Therapy for Solid Tumors in Early Clinical Development [synapse.patsnap.com]
- 4. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 5. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 6. onclive.com [onclive.com]
- 7. nimbustx.com [nimbustx.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nimbus Therapeutics Presents New Positive Monotherapy Phase 1/2 Clinical Data of HPK1 Inhibitor in Treatment of Advanced Solid Tumors at 2024 ASCO Annual Meeting - BioSpace [biospace.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. nimbustx.com [nimbustx.com]
- 14. jitc.bmj.com [jitc.bmj.com]
NDI-101150: A Novel HPK1 Inhibitor Reprogramming the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NDI-101150 is a potent and highly selective, orally administered small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation. By targeting HPK1, this compound unleashes a broad and robust anti-tumor immune response, fundamentally altering the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. Preclinical and clinical data demonstrate that this compound enhances the function of multiple key immune cell types—including T cells, B cells, and dendritic cells—leading to significant tumor growth inhibition and durable clinical responses in patients with advanced solid tumors. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical trial results of this compound, along with detailed experimental protocols and data to support its continued development as a next-generation immuno-oncology therapeutic.
Introduction: The Role of HPK1 in Immune Suppression
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative feedback regulator downstream of the T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[1][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signalosome, which ultimately dampens T cell activation, proliferation, and cytokine production.[1][3] By inhibiting this negative regulatory signal, this compound restores and enhances the anti-tumor activity of the immune system.
Mechanism of Action of this compound
This compound is a highly potent and selective inhibitor of HPK1, with an IC50 of 0.7 nM.[6] Its mechanism of action is centered on blocking the catalytic activity of HPK1, thereby preventing the phosphorylation of SLP-76 and the subsequent downstream inhibitory cascade. This leads to a multi-faceted activation of the immune system within the TME.[7]
Key Impacts on the Tumor Microenvironment:
-
T-Cell Activation and Proliferation: this compound directly enhances the activation of both CD4+ and CD8+ T cells, leading to increased proliferation and infiltration into the tumor.[6][8] Clinical data confirms an influx of cytotoxic and proliferative CD8+ T cells in the TME of patients treated with this compound.[9]
-
Enhanced Cytokine Production: Inhibition of HPK1 results in a significant increase in the secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α, which are critical for an effective anti-tumor response.[6][10]
-
B-Cell and Dendritic Cell Function: Beyond T cells, this compound also augments the function of B cells and dendritic cells (DCs).[3][6][7] It enhances B-cell activation and antibody secretion and improves the antigen presentation capacity of DCs, leading to a more robust and comprehensive immune response.[6][11][12]
-
Overcoming Immunosuppression: The TME is often characterized by immunosuppressive factors like TGF-β, Prostaglandin E2 (PGE2), and adenosine. This compound has been shown to restore T-cell function even in the presence of these inhibitory signals.[13]
A diagram illustrating the HPK1 signaling pathway and the mechanism of this compound is provided below.
Preclinical Data
This compound has demonstrated robust and broad anti-tumor activity in various preclinical models.
In Vitro Immune Cell Activation
This compound treatment leads to a dose-dependent activation of multiple human immune cell types.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Measurement | Result | Reference |
|---|---|---|---|---|
| Kinase Inhibition | Recombinant HPK1 | Biochemical IC50 | 0.7 nM | [6] |
| T-Cell Activation | Human CD4+/CD8+ T Cells | IL-2 Production EC50 | 1.5 nM | [14] |
| T-Cell Activation | Human CD4+/CD8+ T Cells | IFN-γ & GM-CSF Secretion | Dose-dependent increase | [15] |
| B-Cell Activation | Human CD19+ B Cells | IgG Secretion | Dose-dependent increase | [12] |
| DC Activation | Mouse BMDCs | Co-stimulatory markers (CD80, CD86) | Upregulation | [12] |
| Target Engagement | Human PBMCs | pSLP-76 Inhibition IC50 | 8.65 mg/kg (in vivo equivalent) |[14] |
In Vivo Anti-Tumor Efficacy
In syngeneic mouse models, oral administration of this compound resulted in significant tumor growth inhibition and the induction of a durable immune memory response.
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| EMT-6 (Breast Cancer) | 75 mg/kg p.o. daily | ~70% Tumor Growth Inhibition.[10] 7 out of 10 mice showed complete tumor regression.[13] | [10][13] |
| CT-26 (Colon Cancer) | Monotherapy | 50% Tumor Growth Inhibition. | [11] |
| CT-26 (Colon Cancer) | Combination with anti-PD-1 | Synergistic effect, leading to complete tumor regressions. | [13] |
| EMT-6 (Tumor Re-challenge) | this compound pre-treated mice | 100% rejection of tumor re-challenge, indicating robust immune memory. |[13] |
Clinical Data: The NCT05128487 Trial
This compound is being evaluated in an ongoing Phase 1/2 clinical trial (NCT05128487) as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[9][11]
Safety and Tolerability
This compound has been generally well-tolerated. The most common treatment-related adverse events (TRAEs) are primarily gastrointestinal and constitutional.
Table 3: Common Treatment-Related Adverse Events (Monotherapy, Any Grade)
| Adverse Event | Frequency | Reference |
|---|---|---|
| Nausea | 39% - 43.5% | [16][17] |
| Diarrhea | 31.8% - 35% | [16][17] |
| Vomiting | 25.9% - 29% | [16][17] |
| Fatigue | 27% - 28.2% | [16][17] |
Data as of November 2024 from the NCT05128487 trial.
The maximum tolerated dose (MTD) for monotherapy was identified as 150 mg once daily.[16]
Clinical Efficacy and Pharmacodynamics
This compound has shown encouraging signs of clinical activity, particularly in heavily pre-treated patients with clear cell renal cell carcinoma (ccRCC).[9]
Table 4: Clinical Efficacy of this compound Monotherapy in ccRCC Patients
| Efficacy Endpoint | Result | Reference |
|---|---|---|
| Objective Response Rate (ORR) | 15.0% - 18% | [11][16][18] |
| Clinical Benefit Rate (CBR) | 25% - 29% | [11][16][18] |
| Disease Control Rate (DCR) | 60% - 65% | [11][16][18] |
CBR = Complete Response + Partial Response + Stable Disease ≥6 months. DCR = CR + PR + SD.
Crucially, strong on-target activity was demonstrated across all dose levels.
-
Target Engagement: Sustained inhibition of the pharmacodynamic biomarker, phosphorylated SLP-76 (pSLP76), by >50% was observed in all patient cohorts at steady state.[16][17][19]
-
TME Modulation: On-treatment tumor biopsies revealed a significant reduction (≥75%) in tissue CD3+/pSLP76+ cells and a corresponding increase in the infiltration of activated CD8+ T cells and dendritic cells, confirming the proposed mechanism of action in patients.[7]
Experimental Protocols
In Vivo Syngeneic Mouse Model (EMT-6)
This protocol describes a typical efficacy study using the EMT-6 murine breast cancer model.
-
Cell Culture: Culture EMT-6 tumor cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Implantation: Harvest and resuspend EMT-6 cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the right flank of female BALB/c mice.[20]
-
Randomization and Dosing: Once tumors reach a mean volume of approximately 100 mm³, randomize mice into treatment and vehicle control groups.[12] Administer this compound orally at the desired dose (e.g., 75 mg/kg) once daily.[10]
-
Monitoring: Measure tumor volume using calipers 2-3 times per week, calculated by the formula (Length x Width²)/2. Monitor animal body weight and overall health.[20]
-
Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunophenotyping by flow cytometry).[20]
-
Immune Memory (Re-challenge): For mice that achieve a complete response, discontinue treatment. After a washout period (e.g., 5 days), re-challenge the mice with a new injection of EMT-6 cells in the opposite flank and monitor for tumor growth without further treatment.[12]
Human T-Cell Activation Assay (Cytokine Production)
This protocol outlines the measurement of cytokine production from primary human T cells.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Purify CD4+ and CD8+ T cells using magnetic-activated cell sorting (MACS).[14]
-
Cell Culture: Culture the purified T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Inhibitor Treatment: Pre-incubate the T cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.[12][14]
-
T-Cell Stimulation: Transfer the cells to 96-well plates pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 antibodies to stimulate the T-cell receptor.[12][14]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours for CD4+, 96 hours for CD8+).[10]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using methods such as ELISA or multiplex bead array assays.[12]
Conclusion
This compound is a promising, first-in-class, oral HPK1 inhibitor that has demonstrated a powerful, multi-faceted mechanism for activating the body's immune system against cancer. By relieving a key negative regulatory checkpoint in T cells, B cells, and dendritic cells, it effectively transforms the tumor microenvironment to favor anti-tumor immunity. The robust preclinical efficacy, acceptable safety profile, and encouraging clinical activity, especially in checkpoint inhibitor-refractory patient populations, strongly support the continued development of this compound as a novel monotherapy and combination partner in immuno-oncology.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arcusbio.com [arcusbio.com]
- 6. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. nimbustx.com [nimbustx.com]
- 9. vjoncology.com [vjoncology.com]
- 10. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study of NDI 1150-101 in Patients With Solid Tumors [clin.larvol.com]
- 12. nimbustx.com [nimbustx.com]
- 13. nimbustx.com [nimbustx.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. nimbustx.com [nimbustx.com]
- 18. Nimbus Therapeutics Reports Positive Phase 1/2 HPK1 Inhibitor Data at SITC 39th Annual Meeting [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
In Vivo Efficacy of NDI-101150 in Syngeneic Mouse Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of NDI-101150, a potent and highly selective oral inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in syngeneic mouse models of cancer. The data herein demonstrates the significant anti-tumor activity of this compound as a monotherapy and its potential in combination with other immunotherapies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative regulator of immune cell activation, including T cells, B cells, and dendritic cells.[1] By inhibiting HPK1, this compound enhances the anti-tumor immune response through multiple mechanisms:
-
T-Cell Activation: this compound promotes the activation and proliferation of T cells, leading to increased cytokine production, such as IL-2 and IFN-γ.[1][2]
-
B-Cell and Dendritic Cell Function: The inhibitor also enhances B-cell and dendritic cell activation, further stimulating the adaptive immune response.[1][2]
This broad immunomodulatory activity makes HPK1 an attractive target for cancer immunotherapy.
Summary of In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor efficacy in multiple syngeneic mouse models, most notably the EMT-6 (mammary carcinoma) and CT26 (colon carcinoma) models. The key findings are summarized in the tables below.
Table 1: Monotherapy Efficacy of this compound in the EMT-6 Syngeneic Mouse Model
| Parameter | Vehicle Control | This compound (75 mg/kg, p.o. daily) | Anti-PD-1 Antibody |
| Tumor Growth Inhibition (TGI) | - | 85%[3] | Not Reported |
| Complete Responses (CR) | Not Reported | 7 out of 10 mice[4] | 1 out of 10 mice[4] |
| Immune Memory Response | Not Applicable | 100% tumor rejection upon re-challenge[3][4] | Not Reported |
Table 2: Monotherapy Efficacy of this compound in the CT26 Syngeneic Mouse Model
| Parameter | Vehicle Control | This compound | Anti-PD-1 Antibody | Combination (this compound + Anti-PD-1) |
| Tumor Growth Inhibition (TGI) | - | 50%[3] | Induced TGI[4] | Not Quantified, but resulted in complete regressions[4] |
| Complete Responses (CR) | Not Reported | Not Reported as CR | Not Reported as CR | Complete tumor regressions in several mice[4] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for evaluating its in vivo efficacy.
Detailed Experimental Protocols
The following protocols are based on standard methodologies for syngeneic mouse model studies. Specific parameters for the this compound studies have been included where available in the public domain.
Syngeneic Mouse Model Establishment
-
Cell Culture:
-
EMT-6 (murine mammary carcinoma) and CT26 (murine colon carcinoma) cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the logarithmic growth phase for implantation.
-
-
Animal Models:
-
Female BALB/c mice, typically 6-8 weeks old, are used for both EMT-6 and CT26 models.
-
Animals are allowed to acclimatize for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
A suspension of tumor cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) is prepared.
-
A typical injection volume of 100-200 µL containing a specific number of cells (e.g., 0.5 x 10^6 to 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Drug Administration
-
This compound Formulation and Administration:
-
This compound is formulated for oral administration (p.o.). The specific vehicle is not publicly disclosed but a common vehicle for oral gavage is 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
-
A dose of 75 mg/kg is administered once daily.[2]
-
-
Control and Comparator Arms:
-
A vehicle control group receives the same formulation without the active compound, administered on the same schedule.
-
A comparator arm using an anti-PD-1 antibody is typically included, administered intraperitoneally (i.p.) at a standard dose (e.g., 10 mg/kg).
-
-
Treatment Schedule:
-
Treatment is initiated once tumors reach a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment and control groups before the first dose.
-
Tumor Growth Monitoring
-
Tumor Measurement:
-
Tumor dimensions are measured with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2 .
-
-
Body Weight:
-
The body weight of the mice is monitored as an indicator of toxicity.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare considerations.
-
At the endpoint, tumors may be excised and weighed.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
-
Sample Collection:
-
At the study endpoint, tumors are excised from euthanized mice.
-
A portion of the tumor is processed into a single-cell suspension for flow cytometry.
-
-
Single-Cell Suspension Preparation:
-
Tumor tissue is mechanically and/or enzymatically dissociated to obtain a single-cell suspension.
-
-
Flow Cytometry Staining and Analysis:
-
The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies to identify different immune cell populations. A representative panel would include markers for:
-
Total leukocytes (CD45)
-
T cells (CD3, CD4, CD8)
-
Dendritic cells (CD11c)
-
-
Data is acquired on a flow cytometer and analyzed to quantify the proportions of different immune cell subsets within the tumor microenvironment.
-
Tumor Re-challenge Study
-
Identification of Complete Responders:
-
Mice from the this compound treatment group that exhibit complete tumor regression are identified.
-
-
Re-challenge:
-
After a washout period, these mice are re-challenged with a subcutaneous injection of the same tumor cells in the contralateral flank.
-
-
Monitoring:
-
Tumor growth is monitored to assess the establishment of a long-term, protective anti-tumor immune memory.
-
Conclusion
The preclinical data strongly support the in vivo efficacy of this compound in syngeneic mouse models. As a monotherapy, this compound induces significant tumor growth inhibition and complete responses, particularly in the EMT-6 model. Furthermore, the establishment of a robust immune memory response highlights its potential for durable clinical benefit. The broad activation of the immune system, encompassing T cells, B cells, and dendritic cells, provides a strong rationale for the continued clinical development of this compound as a novel immuno-oncology agent.
References
NDI-101150: A Profile of High Selectivity for MAP4K Family Kinase HPK1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
NDI-101150 is a novel, orally available small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.[1][2] HPK1, also known as MAP4K1, is a critical negative regulator of immune cell signaling, and its inhibition is a promising therapeutic strategy in immuno-oncology.[3][4] This technical guide provides a comprehensive overview of the selectivity profile of this compound against the MAP4K family of kinases, detailed experimental protocols for assessing this selectivity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for HPK1 over other members of the MAP4K family. This high degree of selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action. The inhibitory activity of this compound is summarized in the table below.
| Kinase Target | Alternative Name | Biochemical IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | MAP4K1 | 0.7 | 1 |
| GLK | MAP4K3 | >264 | >377 |
| HGK | MAP4K4 | >7000 | >10,000 |
| MINK | MAP4K6 | >7000 | >10,000 |
Data compiled from publicly available sources.[5][6]
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves a series of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
A TR-FRET based assay, such as the LanthaScreen® Eu Kinase Binding Assay, is a common method to determine the direct binding and inhibition of a compound against a purified kinase.[1][2]
Objective: To quantify the inhibitory potency (IC50) of this compound against HPK1 and other MAP4K family kinases.
Materials:
-
Recombinant human kinases (HPK1, GLK, HGK, MINK)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 3-fold or 10-fold dilutions.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer.
-
Prepare a 4X tracer solution in Kinase Buffer.
-
Prepare a 4X ATP solution in Kinase Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the this compound dilution or DMSO (for control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Add 2.5 µL of the 4X tracer/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit the phosphorylation of a direct downstream substrate of HPK1, such as SLP-76, in a cellular context.[5][7]
Objective: To determine the cellular potency of this compound by measuring the inhibition of HPK1-mediated phosphorylation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat)
-
This compound
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against pSLP-76 (Ser376) and cell surface markers (e.g., CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donors or culture the T-cell line.
-
Inhibitor Treatment: Pre-incubate the cells with a dose range of this compound for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols to allow for intracellular staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against pSLP-76 (Ser376) and cell surface markers.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ or CD8+ T-cells) and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the MAP4K signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: MAP4K (HPK1) Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for this compound Selectivity Profiling.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nimbustx.com [nimbustx.com]
- 6. nimbustx.com [nimbustx.com]
- 7. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of NDI-101150: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor for Immuno-Oncology
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and preclinical evaluation of NDI-101150, a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Developed by Nimbus Therapeutics, this compound is currently in clinical development as a promising new agent in cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: Targeting HPK1 in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a critical negative regulator of immune cell signaling.[1] Expressed predominantly in hematopoietic cells, HPK1 dampens the activation of T cells, B cells, and dendritic cells (DCs), thereby limiting anti-tumor immune responses.[2][3] Genetic inactivation of HPK1 in preclinical models has been shown to enhance immune cell activation and suppress tumor growth, providing a strong rationale for the pharmacological inhibition of HPK1 as a therapeutic strategy in oncology.[4]
This compound is a novel, orally bioavailable, small-molecule inhibitor designed to selectively target the kinase activity of HPK1.[2][5] Its mechanism of action is distinct from that of checkpoint inhibitors, as it aims to boost the activation of multiple immune cell lineages to foster a robust anti-tumor response.[1][6]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of HPK1.[2] By binding to the ATP-binding pocket of the HPK1 kinase domain, it prevents the phosphorylation of downstream substrates. A key substrate of HPK1 in the T-cell receptor (TCR) signaling pathway is the adaptor protein SLP-76. HPK1-mediated phosphorylation of SLP-76 leads to its ubiquitination and subsequent degradation, which attenuates T-cell activation. By inhibiting HPK1, this compound blocks this negative feedback loop, leading to sustained T-cell activation, increased cytokine production, and enhanced anti-tumor immunity.[7]
The inhibitory action of this compound results in the broad activation of the immune system, including:
-
T-Cells: Enhanced activation and proliferation of both CD4+ and CD8+ T cells, leading to increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1]
-
B-Cells: Augmented B-cell activation and function.[1]
-
Dendritic Cells: Upregulated dendritic cell function and antigen presentation.[1]
This multi-faceted immune activation is believed to contribute to the potent anti-tumor activity observed in preclinical models.[1]
Structure-Activity Relationship (SAR) of this compound
The discovery of this compound was guided by a structure-based drug design approach, which aimed to optimize potency against HPK1 while ensuring high selectivity over other kinases, particularly those within the MAP4K family.[1] While a detailed SAR table for the entire discovery campaign is not publicly available, a presentation by Nimbus Therapeutics provided insights into the medicinal chemistry strategy.
The optimization process focused on improving key properties such as potency, selectivity, and pharmacokinetic parameters. For instance, the replacement of a monocyclic pyridine (B92270) with bicyclic aromatic rings was shown to improve HPK1 potency and selectivity against the closely related kinase GLK.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | HPK1 IC50 (nM) | GLK Selectivity (fold) |
| This compound | 0.7 | 377 |
| Compound 23 | 2.4 | 498 |
| Compound 24 | 336 | - |
| Compound 25 | 174 | - |
Data sourced from a presentation by Nimbus Therapeutics.
The data in Table 1, though limited, highlights the successful optimization of potency into the sub-nanomolar range while maintaining significant selectivity against GLK, a positive regulator of T-cell activation. Achieving high selectivity against other MAP4K family members was a critical aspect of the design strategy to ensure on-target cellular activity.
Quantitative Preclinical Data
This compound has undergone extensive preclinical characterization, demonstrating potent and selective inhibition of HPK1, leading to robust immune cell activation and anti-tumor efficacy.
Table 2: Preclinical Pharmacological Profile of this compound
| Parameter | Value | Species/System |
| Biochemical Potency | ||
| HPK1 IC50 | 0.7 nM | Recombinant Enzyme |
| Kinase Selectivity | ||
| GLK (MAP4K3) | 377-fold vs HPK1 | Recombinant Enzyme |
| Cellular Activity | ||
| pSLP76 Inhibition (in vivo IC50) | 8.65 mg/kg | Murine Splenic T-cells |
| Pharmacokinetics | ||
| Half-life (t1/2) | 1.1 h | Mouse |
| 3.0 h | Rat | |
| 6.1 h | Monkey | |
| 6.8 h | Dog | |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | ~70% at 75 mg/kg QD | EMT-6 Syngeneic Model |
Data compiled from multiple preclinical studies.[1][7]
Table 3: Safety Pharmacology of this compound
| Parameter | Value |
| hERG IC50 | 2800 nM |
| CYP Inhibition | No significant inhibition |
Data indicates a low potential for cardiac toxicity and drug-drug interactions.
Experimental Protocols
The characterization of this compound involved a suite of biochemical, cellular, and in vivo assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.
HPK1 Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of recombinant HPK1 enzyme in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for HPK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. nimbustx.com [nimbustx.com]
- 2. Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors - Google Patents [patents.google.com]
NDI-101150: A Deep Dive into its Modulation of Cytokine Secretion and the Anti-Tumor Immune Response
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of NDI-101150, a novel, oral, highly selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). We will explore its mechanism of action and its significant role in modulating cytokine secretion and orchestrating a robust anti-tumor immune response.
Core Mechanism of Action: Targeting HPK1 for Immune Activation
This compound functions as a potent inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of immune cell activation.[1][2][3] HPK1 is a member of the MAP4K family and influences the signaling pathways of T-cells, B-cells, and dendritic cells (DCs).[1][4] By inhibiting HPK1, this compound effectively removes this inhibitory signal, leading to enhanced immune cell activation and a more potent anti-tumor response.[5][6]
The inhibition of HPK1 by this compound leads to a broad activation of the immune system. Preclinical studies have demonstrated that this results in an increase in CD8+ T-cells, enhanced cytokine secretion, and a powerful anti-tumor immune response.[1] This immune-engaging mechanism is distinct from that of checkpoint inhibitors.[1][5][6]
Impact on Cytokine Secretion: A Quantitative Overview
This compound has been shown to significantly enhance the secretion of pro-inflammatory cytokines from various immune cells, a key indicator of a heightened anti-tumor immune response.
T-Cell Cytokine Production
In vitro studies on primary human T-cells have demonstrated that this compound treatment leads to a dose-dependent increase in the secretion of key pro-inflammatory cytokines.[2] Furthermore, this compound can overcome the immunosuppressive effects of factors commonly found in the tumor microenvironment, such as transforming growth factor-beta (TGF-β), prostaglandin (B15479496) E2 (PGE2), and adenosine, restoring and even enhancing cytokine production to levels surpassing those of naive T-cells.[3][7][8]
| Cytokine | Condition | Effect of this compound |
| IFN-γ | TGF-β Suppression | Dose-dependent restoration and enhancement of secretion.[7][8][9] |
| IL-2 | PGE2 Suppression | Dose-dependent restoration and enhancement of secretion.[7][8][9] |
| IL-2 | Adenosine Suppression | Dose-dependent restoration and enhancement of secretion.[7][8][9] |
| IFN-γ, TNF-α, GM-CSF | Exhausted T-cells (in MLR) | Dose-dependent increase in production, synergistic with anti-PD-1.[7][8] |
Dendritic Cell (DC) Cytokine Production
Treatment with this compound also enhances the activation of murine bone-marrow-derived dendritic cells (BMDCs). This is evidenced by an increase in the secretion of various cytokines following stimulation with lipopolysaccharide (LPS).[9]
| Cytokine | Effect of this compound on LPS-stimulated BMDCs |
| Various | Dose-dependent percentage increase in cytokine levels relative to DMSO control.[9] |
Orchestration of the Anti-Tumor Immune Response
The impact of this compound extends beyond cytokine modulation, leading to a broad and robust anti-tumor immune response characterized by the activation of multiple immune cell lineages and the establishment of immune memory.
In Vitro Immune Cell Activation
| Immune Cell Type | Effect of this compound |
| CD8+ T-cells | Dose-dependent activation and pro-inflammatory cytokine secretion.[2] |
| CD19+ B-cells | Increased IgG antibody secretion.[2] |
| CD11c+ Dendritic Cells | Enhanced antigen presentation capacity.[2] |
In Vivo Anti-Tumor Efficacy
In murine syngeneic tumor models, oral administration of this compound resulted in significant tumor growth inhibition (TGI).[2]
| Tumor Model | This compound TGI | Complete Regressions |
| CT26 | 50% | - |
| EMT-6 | 85% | 7 out of 10 mice.[2][3] |
Crucially, this compound treatment established a durable immune memory response. In the EMT-6 model, 100% of mice that had complete tumor regressions showed complete rejection of tumor growth upon subsequent re-challenge.[2][3]
Experimental Protocols
In Vitro T-Cell Cytokine Release Assay in Immunosuppressive Conditions
Objective: To assess the ability of this compound to overcome immunosuppressive environments and restore T-cell cytokine production.
Methodology:
-
Isolate primary human T-cells from healthy donors.
-
Incubate T-cells with immunosuppressive agents (e.g., TGF-β, PGE2, or adenosine).
-
Treat the suppressed T-cells with a dose range of this compound or an anti-PD-1 antibody as a comparator.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
After a 72-hour incubation period, collect the cell culture supernatants.
-
Analyze the supernatants for cytokine concentrations (e.g., IFN-γ, IL-2) using a suitable immunoassay, such as a human IL-2 S-PLEX assay.[9]
In Vivo Syngeneic Tumor Model and Immune Memory Assessment
Objective: To evaluate the anti-tumor efficacy and the induction of immune memory by this compound in a murine model.
Methodology:
-
Implant tumor cells (e.g., EMT-6) into immunocompetent mice.
-
Once tumors are established, randomize mice into treatment (oral this compound) and vehicle control groups.
-
Monitor tumor volume over time.
-
For mice that achieve complete tumor regression, perform a tumor re-challenge by implanting the same tumor cells into the contralateral flank.
-
Monitor for tumor growth to assess the presence of an immune memory response.
-
At specified time points (e.g., day 8 and day 17), sacrifice a subset of mice from each group for immunophenotyping of tumors, spleens, and lymph nodes.[6][9]
Conclusion
This compound represents a promising immuno-oncology agent with a distinct mechanism of action. By selectively inhibiting HPK1, it unleashes a broad and potent anti-tumor immune response, characterized by enhanced cytokine secretion from multiple immune cell types and the induction of durable immune memory.[5][6][9] Its ability to overcome tumor-mediated immunosuppression and to synergize with checkpoint inhibitors highlights its potential as a valuable therapeutic option for patients with advanced solid tumors.[3][7] Ongoing clinical trials will further elucidate the therapeutic utility of this compound in various cancer types.[2][4]
References
- 1. onclive.com [onclive.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NDI-101150 in In Vitro Cancer Research
Topic: NDI-101150 Dosing Protocols for In Vitro Cancer Cell Lines Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, oral, and highly selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a member of the MAP4K kinase family, functions as a negative regulator of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, this compound enhances immune cell activation, leading to a robust anti-tumor response.[3][4][5] It is important to note that this compound's anti-cancer effect is primarily immune-mediated; preclinical studies have shown that it does not have direct cytotoxic effects on cancer cell lines in vitro, as these cells typically do not express the HPK1 target.[6][7]
These application notes provide protocols for evaluating the in vitro activity of this compound, focusing on its mechanism of action in immune cells and its indirect anti-tumor effects in co-culture systems.
Mechanism of Action
This compound enhances the anti-tumor immune response by inhibiting HPK1, which in turn leads to:
-
T-Cell Activation: Increased proliferation and cytokine secretion (e.g., IL-2, IFN-γ) by CD4+ and CD8+ T cells, even in immunosuppressive environments.[3][6]
-
B-Cell Activation: Enhanced B-cell activation, proliferation, and antibody production.[6]
-
Dendritic Cell (DC) Maturation: Increased maturation and antigen presentation capacity of dendritic cells.[5]
This broad immune cell activation translates to significant tumor growth inhibition in preclinical syngeneic models.[5][6]
Data Presentation
In Vitro Activity on Immune Cells
| Parameter | Cell Type | Assay | Concentration Range | Readout | Reference |
| pSLP76 Inhibition | Human T Cells | FACS | 0.0015 - 10 µM | % Inhibition | [8] |
| pBLNK Inhibition | Human B Cells | Western Blot | 0.0015 - 10 µM | % Inhibition | [8] |
| Cytokine Secretion | Human CD4+/CD8+ T Cells | MSD | Dose-dependent | IL-2, IFN-γ, GM-CSF | [4] |
| B-Cell Activation | Human B Cells | Flow Cytometry | Dose-dependent | % CD69+ cells | [6] |
| IgG Production | Human B Cells | ELISA | Dose-dependent | % increase vs. DMSO | [6] |
| T-Cell Proliferation | Exhausted Human T Cells | Not Specified | Dose-dependent | Proliferation Index | [6] |
Direct Effect on Cancer Cell Lines
In vitro studies have demonstrated that this compound has minimal to no direct effect on the viability of various cancer cell lines. This is consistent with the absence of HPK1 expression in these tumor cells.[6][7]
| Cell Line | Cancer Type | Assay | Observation | Reference |
| EMT-6 | Murine Breast Cancer | Cell Viability | No significant cell killing | [7] |
| CT-26 | Murine Colon Carcinoma | Cell Viability | Minimal effect on viability | [6] |
| B16F10 | Murine Melanoma | Cell Viability | Minimal effect on viability | [6] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This protocol details the steps to assess the effect of this compound on T-cell activation by measuring cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ or CD8+ T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 antibodies or beads
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA or Multiplex assay kit for cytokines (e.g., IL-2, IFN-γ)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Purify CD4+ or CD8+ T cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Seed the purified T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO2.
-
Stimulate the T cells by adding anti-CD3/CD28 antibodies or beads according to the manufacturer's instructions.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using an ELISA or multiplex assay.
Protocol 2: Cancer Cell and Immune Cell Co-Culture Assay
This protocol is designed to evaluate the ability of this compound to enhance immune cell-mediated killing of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., EMT-6, CT-26)
-
Human or murine PBMCs
-
Complete culture medium for the chosen cancer cell line and immune cells
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, Resazurin)
-
Optional: Reagents for labeling cancer cells for flow cytometry-based killing assays (e.g., CFSE)
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density to allow for co-culture (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Isolate PBMCs from a healthy donor.
-
On the day of the experiment, remove the medium from the cancer cells.
-
Add 100 µL of fresh medium containing the desired concentration of this compound or vehicle control to each well. Pre-treat the cancer cells for 1-2 hours.
-
Add PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1). The total volume per well should be 200 µL.
-
Co-culture the cells for 48-72 hours at 37°C, 5% CO2.
-
Assess cancer cell viability.
-
For viability reagent-based assays: Gently remove the immune cells by washing the wells with PBS. Then, add the viability reagent to the remaining adherent cancer cells and measure the signal according to the manufacturer's protocol.
-
For flow cytometry-based assays: If cancer cells were pre-labeled, harvest all cells and stain for a viability dye (e.g., Propidium Iodide, 7-AAD). Analyze the percentage of dead target cells by flow cytometry.
-
-
Calculate the percentage of specific cell lysis for each condition.
Visualizations
Caption: this compound inhibits HPK1, enhancing T-cell activation.
Caption: Workflow for assessing immune-mediated cancer cell killing.
References
- 1. onclive.com [onclive.com]
- 2. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nimbustx.com [nimbustx.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nimbustx.com [nimbustx.com]
Application Notes and Protocols for In Vivo Combination of NDI-101150 and Pembrolizumab
Audience: Researchers, scientists, and drug development professionals.
Introduction
NDI-101150 is a novel, orally administered, highly selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1, a member of the MAP4K kinase family, functions as a negative regulator of T cells, B cells, and dendritic cells (DCs).[1][2] By inhibiting HPK1, this compound reactivates the anti-tumor activity of these critical immune cells.[3] Pembrolizumab (B1139204) (Keytruda®) is a humanized monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[4] This action releases the brakes on T-cell-mediated anti-tumor immunity.
Preclinical and early clinical data suggest a strong synergistic potential when combining this compound with a checkpoint inhibitor like pembrolizumab.[2][5] this compound enhances the activation of multiple immune cell lineages, while pembrolizumab prevents the subsequent inactivation of T cells within the tumor microenvironment.[4][6] This combination strategy aims to produce a more robust and durable anti-tumor response than either agent alone.[5] These application notes provide a summary of preclinical data and a detailed protocol for evaluating the in vivo combination of this compound and an anti-PD-1 antibody in a syngeneic mouse model.
Mechanism of Action: A Synergistic Approach
The combination of this compound and pembrolizumab targets two distinct, yet complementary, nodes of immune regulation.
-
This compound (HPK1 Inhibition): HPK1 is an intracellular kinase that dampens signaling downstream of the T-cell receptor (TCR).[4] Upon TCR engagement, HPK1 phosphorylates and promotes the degradation of the adaptor protein SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[4] this compound blocks this inhibitory function, effectively "taking the brakes off" the initial T-cell response and also enhancing the function of B cells and dendritic cells.[3][7]
-
Pembrolizumab (PD-1 Blockade): Tumor cells often express PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion. Pembrolizumab physically blocks this binding, preventing the tumor from deactivating anti-tumor T cells.
The synergy arises from this compound's ability to increase the number and activation state of tumor-infiltrating lymphocytes, which can then be protected from exhaustion by pembrolizumab, leading to a more potent and sustained anti-tumor attack.[5]
Data Presentation
Table 1: this compound Potency and Selectivity
| Parameter | Value | Reference |
| HPK1 IC₅₀ | 0.7 nM | [8] |
| Selectivity vs. MAP4K family | >300-fold | [9][10] |
| hERG IC₅₀ | 2800 nM | [8] |
Table 2: this compound Pharmacokinetics
| Species | Half-life (t₁₂) | Reference |
| Mouse | 1.1 hours | [8] |
| Rat | 3.0 hours | [8] |
| Monkey | 6.1 hours | [8] |
| Dog | 6.8 hours | [8] |
Table 3: Preclinical In Vivo Monotherapy Efficacy
| Model | Treatment | Outcome | Reference |
| EMT-6 (Breast) | This compound (75 mg/kg, p.o.) | 7 of 10 mice had complete tumor regression | [8][10] |
| CT-26 (Colon) | This compound (oral, daily) | 50% Tumor Growth Inhibition (TGI) | [10] |
Table 4: Preclinical In Vivo Combination Efficacy
| Model | Treatment | Outcome | Reference |
| CT-26 (Colon) | This compound + anti-PD-1 | Mediated complete tumor regressions; superior to either agent alone | [5][11] |
| EMT-6 (Breast) | This compound | Showed complete rejection upon tumor re-challenge, indicating immune memory | [10][12] |
Experimental Protocols
This section outlines a representative protocol for a syngeneic mouse model to evaluate the combination therapy. The EMT-6 (breast carcinoma) or CT-26 (colon carcinoma) models in BALB/c mice are appropriate choices based on published data.[5][8]
Objective: To assess the anti-tumor efficacy and immunomodulatory effects of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Materials and Reagents
-
Cell Line: EMT-6 or CT-26 murine tumor cells.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Test Compounds:
-
This compound (powder form).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Isotype control antibody (e.g., Rat IgG2a).
-
-
Vehicle for this compound: Standard oral gavage vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Vehicle for Antibody: Sterile phosphate-buffered saline (PBS).
-
Equipment: Calipers, animal balance, gavage needles, syringes, cell culture supplies.
2. Animal Model and Tumor Implantation
-
Culture EMT-6 or CT-26 cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 5x10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the right flank of each BALB/c mouse.[12]
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=10 mice per group).[12]
3. Treatment Groups and Administration
-
Group 1 (Vehicle Control): Oral vehicle (daily) + Isotype control Ab (twice weekly).
-
Group 2 (this compound Monotherapy): this compound at 75 mg/kg, orally (p.o.), once daily.[8]
-
Group 3 (anti-PD-1 Monotherapy): Anti-PD-1 antibody at 10 mg/kg, intraperitoneally (i.p.), twice weekly.
-
Group 4 (Combination Therapy): this compound (75 mg/kg, p.o., daily) + anti-PD-1 antibody (10 mg/kg, i.p., twice weekly).
Administration Protocol:
-
Prepare this compound fresh daily by suspending the powder in the vehicle.
-
Administer this compound or oral vehicle in a volume of 10 mL/kg via oral gavage.
-
Administer anti-PD-1 or isotype control antibodies via intraperitoneal injection.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until endpoint criteria are met.
4. Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions and calculate volume 2-3 times per week.
-
Body Weight: Record body weight at least twice weekly as a measure of general health and toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.
-
Primary Endpoint: Tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
Secondary Endpoints (Optional):
-
Immune Memory/Re-challenge: In mice that achieve a complete response (CR), discontinue treatment and re-challenge with tumor cells on the opposite flank after a washout period (e.g., 5-7 days) to assess for a durable immune memory response.[5][12]
-
Immunophenotyping: At the end of the study, tumors, spleens, and draining lymph nodes can be harvested. Tissues can be processed into single-cell suspensions for flow cytometry analysis to characterize immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, dendritic cells).[10][13]
-
5. Data Analysis
-
Compare tumor growth curves between groups using appropriate statistical methods (e.g., two-way ANOVA).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Compare immune cell populations from immunophenotyping data using t-tests or ANOVA.
Safety and Tolerability
In the Phase 1/2 clinical trial, this compound monotherapy was generally well-tolerated.[13] The most common treatment-related adverse events were nausea, diarrhea, vomiting, and fatigue.[3][14] Grade ≥3 treatment-related adverse events occurred in approximately 13-14% of patients.[13][14] The safety profile of the combination cohort was reported to be comparable to the monotherapy arm.[13] During preclinical in vivo studies, it is crucial to monitor for signs of toxicity, including significant body weight loss (>15-20%), lethargy, ruffled fur, and other signs of distress, which may necessitate dose reduction or cessation.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data - BioSpace [biospace.com]
- 8. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 9. nimbustx.com [nimbustx.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nimbustx.com [nimbustx.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Assessing NDI-101150 Target Engagement in PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-101150 is a novel, orally available, highly selective, and potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4] HPK1 is a critical negative regulator of immune responses, primarily affecting T cells, B cells, and dendritic cells.[1][5] As an ATP-competitive, reversible inhibitor, this compound blocks the kinase activity of HPK1, leading to the enhanced activation and function of these key immune cells.[4][5] This mechanism of action makes this compound a promising immuno-oncology agent.[6]
The assessment of target engagement in Peripheral Blood Mononuclear Cells (PBMCs) is crucial for the clinical development of this compound. PBMCs contain the primary cell types regulated by HPK1, making them an ideal ex vivo model to study the pharmacodynamics and confirm the mechanism of action of the drug. These application notes provide detailed protocols for key assays to measure the target engagement of this compound in PBMCs.
HPK1 Signaling Pathway
HPK1 is a key negative regulator of T-cell receptor (TCR) signaling. Upon TCR stimulation, HPK1 is recruited to the LAT signalosome where it becomes activated.[7] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376 (pSLP-76).[7][8] This phosphorylation event serves as a negative feedback mechanism, dampening downstream signaling pathways that lead to T-cell activation, proliferation, and cytokine production. This compound inhibits HPK1, thereby preventing the phosphorylation of SLP-76 and promoting a robust anti-tumor immune response.
Caption: HPK1 Signaling Pathway and this compound Mechanism of Action.
Experimental Workflow for Target Engagement Assessment
A systematic workflow is essential for evaluating the target engagement of this compound in PBMCs. This involves isolating PBMCs from whole blood, treating the cells with this compound, stimulating them to activate the TCR signaling pathway, and finally, analyzing the specific biomarkers of target engagement.
Caption: Experimental Workflow for Assessing this compound Target Engagement in PBMCs.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key pharmacodynamic and efficacy biomarkers.
Table 1: Pharmacodynamic Biomarker Modulation by this compound
| Biomarker | Assay Type | Cell Type | Effect | Potency/Efficacy | Reference(s) |
| pSLP-76 (Ser376) | Flow Cytometry | CD8+ T-Cells (Whole Blood) | Inhibition | >50% inhibition predicted for efficacy | [9][10] |
| pSLP-76 (Ser376) | Immunofluorescence | Tumor Tissue (CD3+) | Inhibition | ≥75% reduction post-treatment | [9] |
Table 2: Functional Outcomes of this compound Treatment in Immune Cells
| Functional Outcome | Assay Type | Cell Type(s) | Effect | Fold Change / Response | Reference(s) |
| Cytokine Secretion (IL-2, IFN-γ, GM-CSF) | ELISA / CBA | Human CD4+ and CD8+ T-Cells | Increased Secretion | Dose-dependent increase | [7][11] |
| T-Cell Proliferation | Flow Cytometry (CellTrace Violet) | Human T-Cells | Increased Proliferation | Dose-dependent increase | [7] |
| Immune Cell Activation Markers (CD4, CD8, Granzyme B, PD-1) | Immunofluorescence | Tumor Tissue | Increased Expression | >2-fold increase | [9] |
| Dendritic Cell Activation Markers (CD80, CD86, CD40) | Flow Cytometry | Murine Bone Marrow-Derived Dendritic Cells | Increased Expression | Dose-dependent increase | [11] |
Experimental Protocols
Protocol 1: Phospho-SLP-76 (Ser376) Flow Cytometry Assay in PBMCs
This protocol details the measurement of HPK1 target engagement by quantifying the inhibition of SLP-76 phosphorylation at Ser376 in stimulated T-cells within a PBMC population.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Human anti-CD3/CD28 T-cell activator
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm/Wash Buffer I
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-pSLP-76 (Ser376)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well U-bottom plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the cells. Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.
-
T-Cell Stimulation: Add anti-CD3/CD28 T-cell activator to the wells at the manufacturer's recommended concentration. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately fix the cells by adding an equal volume of pre-warmed BD Phosflow™ Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in BD Phosflow™ Perm/Wash Buffer I. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD8, anti-pSLP-76) and incubate for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in staining buffer. Acquire events on a flow cytometer.
-
Data Analysis: Gate on CD3+ and then CD8+ T-cells. Determine the median fluorescence intensity (MFI) of pSLP-76. Calculate the percent inhibition of pSLP-76 phosphorylation relative to the stimulated vehicle control.
Protocol 2: Cytokine Release Assay in Stimulated PBMCs
This protocol measures the functional consequence of HPK1 inhibition by quantifying the secretion of key pro-inflammatory cytokines.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Human anti-CD3/CD28 T-cell activator
-
ELISA or Cytometric Bead Array (CBA) kit for human IL-2 and IFN-γ
Procedure:
-
Cell Plating: Plate isolated PBMCs at 1 x 10^6 cells/well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
This compound Treatment: Add serial dilutions of this compound to the cells. Include a DMSO vehicle control.
-
T-Cell Stimulation: Add anti-CD3/CD28 T-cell activator.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to generate dose-response curves and determine EC50 values.
Protocol 3: T-Cell Proliferation Assay in PBMCs
This protocol assesses the effect of this compound on T-cell proliferation using a dye dilution method.
Materials:
-
Isolated PBMCs
-
CellTrace™ Violet Cell Proliferation Kit
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Human anti-CD3/CD28 T-cell activator
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend PBMCs in PBS at 1 x 10^6 cells/mL. Add CellTrace™ Violet dye to a final concentration of 1-5 µM. Incubate for 20 minutes at 37°C, protected from light.
-
Quenching: Add an equal volume of complete RPMI-1640 medium and incubate for 5 minutes to quench the staining reaction.
-
Cell Plating: Wash the cells, resuspend in fresh complete medium, and plate in a 96-well plate.
-
Treatment and Stimulation: Add serial dilutions of this compound and the anti-CD3/CD28 activator.
-
Incubation: Incubate for 4-5 days at 37°C, 5% CO2.
-
Surface Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Acquisition and Analysis: Acquire events on a flow cytometer. Gate on T-cell populations (CD4+ and CD8+). Analyze the CellTrace Violet fluorescence histograms to determine the percentage of divided cells and the proliferation index.
References
- 1. onclive.com [onclive.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data - BioSpace [biospace.com]
- 5. nimbustx.com [nimbustx.com]
- 6. drughunter.com [drughunter.com]
- 7. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NDI-101150 in Renal Cell Carcinoma (RCC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-101150 is a potent and highly selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of immune cell function, including T-cells, B-cells, and dendritic cells.[1][3][4][5] By inhibiting HPK1, this compound enhances anti-tumor immunity, making it a promising therapeutic agent for various solid tumors, including renal cell carcinoma (RCC).[3][5] Preclinical studies have demonstrated that this compound promotes a robust anti-tumor immune response, and early clinical data in patients with advanced solid tumors have shown encouraging anti-tumor activity and a manageable safety profile.[3][4][5]
These application notes provide a comprehensive overview of the experimental design for studying this compound in the context of RCC, including its mechanism of action, preclinical and clinical data, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: HPK1 Inhibition
This compound functions by inhibiting HPK1, a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the dissociation of the TCR signalosome, thereby dampening T-cell activation. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell effector function. This mechanism of action results in the activation of not only T-cells but also B-cells and dendritic cells, promoting a broad-based anti-tumor immune response.
Preclinical Data
In Vitro Activity
This compound demonstrates potent and selective inhibition of HPK1 in biochemical and cellular assays.
| Parameter | Value | Reference |
| Biochemical IC50 (HPK1) | 0.7 nM | [1] |
| Cellular IC50 (pSLP76 Inhibition) | 41 nM | [4] |
| Selectivity vs. GLK | 377-fold | [1] |
| Selectivity vs. other MAP4K family kinases | >300-fold | [2][3] |
Immune Cell Activation:
-
T-Cells: this compound treatment leads to a dose-dependent increase in the secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ from human CD4+ and CD8+ T-cells.[1][6]
-
B-Cells: The inhibitor enhances B-cell activation, resulting in increased IgG antibody secretion.[2][3][7]
-
Dendritic Cells (DCs): this compound promotes the maturation and antigen-presenting capacity of CD11C+ dendritic cells.[2][3]
| In Vitro Assay | Endpoint | Result | Reference |
| Human T-Cell Activation | IL-2 Secretion (CD4+) | EC50: 100-200 nM | [8] |
| IFN-γ Secretion (CD8+) | EC50: 100-200 nM | [8] | |
| Human B-Cell Activation | IgG Secretion | Dose-dependent increase | [3][7] |
| Murine Dendritic Cell Activation | Upregulation of CD86, CD80, CD40 | Dose-dependent increase | [9] |
In Vivo Activity
This compound has shown significant anti-tumor efficacy in various syngeneic mouse models, demonstrating its ability to induce a potent and durable anti-tumor immune response.
| Syngeneic Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| EMT-6 (Breast Cancer) | 75 mg/kg, p.o., QD | ~70-85% | 7 out of 10 mice showed complete tumor regression; induced immune memory upon re-challenge. | [1][3][9] |
| CT26 (Colon Cancer) | Oral administration | 50% | Significant tumor growth inhibition. | [3] |
Note: As of the latest available data, specific in vivo efficacy studies of this compound in a renal cell carcinoma syngeneic model (e.g., Renca) have not been publicly disclosed. The experimental design provided below is based on established protocols for the Renca model and the known activity of this compound in other syngeneic models.
Clinical Data in Renal Cell Carcinoma
Preliminary results from the Phase 1/2 clinical trial (NCT05128487) have demonstrated promising anti-tumor activity of this compound monotherapy in heavily pretreated clear cell RCC (ccRCC) patients.
Efficacy in ccRCC Patients (as of November 2024):
| Efficacy Endpoint | Value (n=29) | Reference |
| Objective Response Rate (ORR) | 15.0% | |
| - Complete Response (CR) | 1 | |
| - Partial Response (PR) | 2 | |
| Clinical Benefit Rate (CR+PR+SD ≥6 months) | 25% | |
| Disease Control Rate (CR+PR+SD) | 60% |
Safety Profile:
This compound has been generally well-tolerated. The most common treatment-related adverse events (TRAEs) include nausea, diarrhea, vomiting, and fatigue.
Experimental Protocols
In Vitro Protocol: T-Cell Activation and Cytokine Secretion Assay
This protocol outlines the procedure to assess the effect of this compound on T-cell activation by measuring cytokine production.
References
- 1. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 2. medkoo.com [medkoo.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. nimbustx.com [nimbustx.com]
- 5. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nimbustx.com [nimbustx.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure NDI-101150's Effect on T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-101150 is a potent and highly selective, orally administered small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3] HPK1 is a negative regulator of immune cell activation, including T cells, B cells, and dendritic cells.[2][3] Inhibition of HPK1 by this compound has been shown to enhance T cell activation, cytokine production, and proliferation, even in immunosuppressive conditions, making it a promising candidate for cancer immunotherapy.[1][3][4][5] These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on T cell activation.
Mechanism of Action
HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T cell receptor (TCR) signaling. Upon TCR engagement, HPK1 becomes activated and phosphorylates key adaptor proteins, such as SLP-76, leading to their ubiquitination and degradation. This dampens the downstream signaling cascade required for full T cell activation. This compound, by selectively inhibiting HPK1, prevents the phosphorylation of SLP-76 and other downstream targets, thereby removing this inhibitory signal and augmenting T cell activation.[4]
References
- 1. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NDI-101150 Administration in Mouse Models of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-101150 is a potent and highly selective, orally administered small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, a member of the MAP4K serine/threonine kinase family, functions as a negative regulator of immune cell activity, including T cells, B cells, and dendritic cells (DCs).[1][2][3][4][5] By inhibiting HPK1, this compound reactivates the anti-tumor functions of these immune cells, positioning it as a promising immuno-oncology therapeutic.[1][6][7] Preclinical studies in various syngeneic mouse models of solid tumors have demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[8][9][10]
These application notes provide detailed protocols for the administration of this compound in mouse models of solid tumors, along with data presentation and visualization of key concepts to guide researchers in their preclinical study design.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of HPK1 with a biochemical IC50 of less than 1 nM.[8] Its high selectivity for HPK1 over other MAP4K family members is crucial to avoid off-target effects that could dampen immune activation.[2][8][9] The inhibition of HPK1 leads to the enhanced activation of T cells, B cells, and dendritic cells.[1][3][4] In T cells, this results in increased proliferation and production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[4] In dendritic cells, HPK1 inhibition upregulates their function, and in B cells, it augments activation.[3][4][9] This broad immune cell activation translates to a robust anti-tumor response.[3][9]
Caption: this compound inhibits HPK1, releasing the brakes on immune cell activation.
Quantitative Data from Preclinical Mouse Models
The anti-tumor activity of this compound has been evaluated in several syngeneic mouse tumor models. The following tables summarize the key quantitative findings from these studies.
Table 1: Monotherapy Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | This compound Dose and Administration | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Reference |
| EMT-6 (Breast) | BALB/c | 75 mg/kg, oral, once daily | ~70-85% | 7 out of 10 mice | [4][9][10] |
| CT26 (Colon) | BALB/c | 75 mg/kg, oral, once daily | ~40-50% | Not Reported | [8][9][10] |
| A20 (Lymphoma) | BALB/c | Not Specified | Response Observed | Not Reported | [8] |
| Hepa1-6 (Liver) | C57BL/6 | Not Specified | Response Observed | Not Reported | [8] |
Table 2: Combination Therapy of this compound with anti-PD-1 Antibody
| Tumor Model | Mouse Strain | Treatment Arms | Outcome | Reference |
| CT26 (Colon) | BALB/c | This compound + anti-PD-1 | Significantly improved survival relative to anti-PD-1 alone | [8] |
Experimental Protocols
In Vivo Efficacy Study in Syngeneic Mouse Models
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous syngeneic tumor model.
Caption: Workflow for in vivo efficacy studies of this compound in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Syngeneic tumor cell line (e.g., EMT-6, CT26)
-
Appropriate mouse strain (e.g., BALB/c for EMT-6 and CT26)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a mean volume of approximately 100 mm³, randomize mice into treatment and control groups.[11]
-
-
Drug Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Define study endpoints, such as a maximum tumor volume or a specific time point.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
-
Tumor Re-challenge (for immune memory assessment):
Pharmacodynamic Analysis of Immune Cell Activation
To confirm the mechanism of action of this compound in vivo, it is essential to assess the activation status of immune cells within the tumor microenvironment and periphery.
Procedure:
-
Sample Collection:
-
At specified time points during the efficacy study (e.g., on day 8 and day 17 of treatment), euthanize a subset of mice from each group.[12]
-
Collect tumors, spleens, and whole blood.
-
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):
-
Assessment of T-Cell Activation:
-
Isolate splenocytes or whole blood.
-
Stimulate the cells ex vivo with anti-CD3/CD28 antibodies.
-
Measure the phosphorylation of SLP-76 (a downstream target of HPK1) by flow cytometry or other methods to assess target engagement.[8][9]
-
Analyze the supernatant for cytokine production (e.g., IL-2, IFN-γ) by ELISA or multiplex assay.[4]
-
Conclusion
This compound is a promising immuno-oncology agent that has demonstrated robust anti-tumor activity in preclinical mouse models of solid tumors. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to advance our understanding of this novel HPK1 inhibitor.
References
- 1. onclive.com [onclive.com]
- 2. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 5. drughunter.com [drughunter.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. nimbustx.com [nimbustx.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Immune Profiling Post-NDI-101150 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-101150 is a novel, orally administered small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation.[1][2] As a member of the MAP4K kinase family, HPK1 attenuates signaling pathways downstream of the T cell receptor (TCR), B cell receptor (BCR), and other immune-activating receptors.[2][3] By inhibiting HPK1, this compound enhances the activation and function of multiple immune cell lineages, including T cells, B cells, and dendritic cells (DCs), leading to a robust anti-tumor immune response.[1][4][5] Preclinical and early clinical studies have demonstrated that this compound treatment can lead to increased cytokine secretion, proliferation of immune cells, and enhanced anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors.[1][2][5]
These application notes provide detailed protocols for flow cytometry-based immune profiling of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) from subjects treated with this compound. The provided panels are designed to offer a comprehensive overview of the immune response, focusing on the cell types and activation states known to be affected by HPK1 inhibition.
Key Concepts and Expected Immunological Changes
Treatment with this compound is expected to induce a variety of changes in the immune system. The following table summarizes the anticipated effects on key immune cell populations, which the subsequent flow cytometry panels are designed to detect.
| Immune Cell Population | Expected Change Post-NDI-101150 Treatment | Key Biomarkers for Assessment |
| CD8+ T Cells | Increased activation, proliferation, and effector function. Potential increase in memory cell formation. | CD69, HLA-DR, CD25, Ki-67, Granzyme B, IFN-γ, TNF-α, CD45RO, CD45RA, CCR7 |
| CD4+ T Helper Cells | Increased activation and differentiation into effector subtypes (e.g., Th1). | CD69, HLA-DR, CD25, Ki-67, IFN-γ, TNF-α, CD45RO, CD45RA, CCR7 |
| Regulatory T Cells (Tregs) | Potential modulation of suppressive function. | CD25, FOXP3, CTLA-4, GITR |
| B Cells | Augmented activation, proliferation, and antibody production. | CD69, CD86, IgG |
| Dendritic Cells (DCs) | Upregulated activation and antigen presentation capacity. | CD80, CD86, HLA-DR, CD40 |
| Immune Memory | Induction of a durable immune memory response. | CD45RO, CCR7 on T cells |
Signaling Pathway of HPK1 Inhibition by this compound
The following diagram illustrates the proposed mechanism of action of this compound. By inhibiting HPK1, the negative regulatory feedback on T cell receptor signaling is removed, leading to enhanced T cell activation.
Caption: this compound inhibits HPK1, enhancing T cell activation.
Experimental Workflow for Immune Profiling
A generalized workflow for processing patient samples for flow cytometric analysis is depicted below. This workflow is applicable to both peripheral blood and tumor tissue samples.
Caption: Workflow for sample processing and flow cytometry analysis.
Flow Cytometry Panels for Immune Monitoring
Three multi-color flow cytometry panels are proposed to provide a comprehensive assessment of the immune response to this compound. These panels are designed for a standard flow cytometer with at least four lasers (e.g., violet, blue, yellow-green, and red) and the capability to detect at least 12 fluorescent parameters.
Panel 1: Comprehensive T Cell Phenotyping
This panel is designed to identify major T cell subsets, their activation status, and memory differentiation.
| Marker | Fluorochrome | Purpose |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD3 | BUV496 | Pan-T cell marker |
| CD4 | APC-R700 | T helper cell lineage |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell lineage |
| CD45RA | BV786 | Naïve T cells |
| CCR7 (CD197) | BV711 | Naïve and central memory T cells |
| CD69 | BV605 | Early activation marker |
| HLA-DR | FITC | Activation marker |
| CD25 | PE | Activation marker, Treg marker |
| PD-1 | PE-Cy7 | Exhaustion/activation marker |
| Ki-67 | Alexa Fluor 700 | Proliferation marker (intracellular) |
| Live/Dead | Zombie Aqua | Viability dye |
Panel 2: B Cell and Dendritic Cell Phenotyping
This panel focuses on the activation status of B cells and key subsets of dendritic cells.
| Marker | Fluorochrome | Purpose |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD19 | BUV496 | Pan-B cell marker |
| CD20 | APC-R700 | B cell marker |
| IgD | PerCP-Cy5.5 | Naïve B cells |
| CD27 | BV786 | Memory B cells |
| CD38 | BV711 | Plasmablasts, activated B cells |
| CD69 | BV605 | Early activation marker |
| CD86 | PE | Activation/costimulatory molecule |
| CD11c | FITC | Myeloid dendritic cells |
| CD123 | PE-Cy7 | Plasmacytoid dendritic cells |
| HLA-DR | Alexa Fluor 700 | Antigen presentation molecule |
| Live/Dead | Zombie Aqua | Viability dye |
Panel 3: T Cell Effector Function and Regulatory T Cells
This panel is designed to assess the functional capacity of T cells and to identify regulatory T cells. This protocol requires in vitro stimulation for cytokine detection.
| Marker | Fluorochrome | Purpose |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD3 | BUV496 | Pan-T cell marker |
| CD4 | APC-R700 | T helper cell lineage |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell lineage |
| CD25 | BV786 | Activation/Treg marker |
| FOXP3 | PE | Treg lineage marker (intracellular) |
| Granzyme B | FITC | Cytotoxicity marker (intracellular) |
| Perforin | Alexa Fluor 700 | Cytotoxicity marker (intracellular) |
| IFN-γ | BV605 | Th1/effector cytokine (intracellular) |
| TNF-α | BV711 | Pro-inflammatory cytokine (intracellular) |
| IL-2 | PE-Cy7 | T cell growth factor (intracellular) |
| Live/Dead | Zombie Aqua | Viability dye |
Experimental Protocols
Protocol 1: PBMC Isolation and Cryopreservation
-
Blood Collection: Collect peripheral blood in sodium heparin tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Ficoll Gradient: Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
-
Washing: Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Cryopreservation: Resuspend the PBMCs in freezing medium (e.g., 90% fetal bovine serum, 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL and freeze in a controlled-rate freezer.
Protocol 2: Staining for Surface Markers (Panels 1 & 2)
-
Thawing: Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
-
Washing: Slowly add warm RPMI medium and wash the cells by centrifuging at 300 x g for 7 minutes.
-
Cell Counting: Perform a cell count and viability assessment.
-
Staining Preparation: Resuspend 1-2 x 10^6 cells per well in a 96-well V-bottom plate in 50 µL of FACS buffer (PBS + 2% FBS).
-
Viability Staining: Add the viability dye according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Washing: Wash the cells with 150 µL of FACS buffer.
-
Fc Block: Add Fc block and incubate for 10 minutes at 4°C.
-
Surface Antibody Staining: Add the pre-titrated antibody cocktail for the chosen panel and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): Resuspend the cells in 1% paraformaldehyde for storage or proceed to acquisition.
-
Acquisition: Acquire the samples on a properly calibrated flow cytometer.
Protocol 3: Intracellular Staining (Panel 1 - Ki-67; Panel 3 - Cytokines and FOXP3)
-
Follow Protocol 2 steps 1-9 for surface staining.
-
Fixation and Permeabilization: After surface staining, use a fixation/permeabilization kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) according to the manufacturer's protocol.
-
Intracellular Antibody Staining: Add the intracellular antibody cocktail (containing antibodies against Ki-67, FOXP3, Granzyme B, Perforin, IFN-γ, TNF-α, and IL-2 as appropriate for the panel) and incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Resuspension: Resuspend the cells in FACS buffer.
-
Acquisition: Acquire the samples on a flow cytometer within 24 hours.
Note on Cytokine Staining: For detection of intracellular cytokines (Panel 3), PBMCs should be stimulated in vitro for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of a stimulant (e.g., PMA/Ionomycin or CD3/CD28 beads) prior to staining.
Logical Relationships for Panel Design
The design of a multi-color flow cytometry panel requires careful consideration of antigen density and fluorochrome brightness to ensure optimal resolution of cell populations. The following diagram illustrates the logical considerations for panel design.
Caption: Key considerations for designing multi-color flow cytometry panels.
Data Presentation and Interpretation
The quantitative data obtained from flow cytometry should be summarized in tables for clear comparison between pre-treatment and post-treatment samples, or between treatment and placebo groups. Below are example tables illustrating how to present the data for the proposed panels.
Table 1: T Cell Population Dynamics
| Parameter | Pre-Treatment (%) | Post-Treatment (%) | Fold Change | p-value |
| CD4+ T Cells | ||||
| - Naïve (CD45RA+CCR7+) | ||||
| - Central Memory (CD45RA-CCR7+) | ||||
| - Effector Memory (CD45RA-CCR7-) | ||||
| - Activated (CD69+HLA-DR+) | ||||
| - Proliferating (Ki-67+) | ||||
| CD8+ T Cells | ||||
| - Naïve (CD45RA+CCR7+) | ||||
| - Central Memory (CD45RA-CCR7+) | ||||
| - Effector Memory (CD45RA-CCR7-) | ||||
| - Activated (CD69+HLA-DR+) | ||||
| - Proliferating (Ki-67+) | ||||
| Regulatory T Cells (CD4+CD25+FOXP3+) |
Table 2: B Cell and Dendritic Cell Activation
| Parameter | Pre-Treatment (%) | Post-Treatment (%) | Fold Change | p-value |
| B Cells (CD19+) | ||||
| - Activated (CD69+CD86+) | ||||
| - Memory (CD27+) | ||||
| - Plasmablasts (CD27+CD38++) | ||||
| Myeloid DCs (CD11c+HLA-DR+) | ||||
| - Activated (CD86+) | ||||
| Plasmacytoid DCs (CD123+HLA-DR+) | ||||
| - Activated (CD86+) |
Table 3: T Cell Effector Function
| Parameter (% of Parent Population) | Pre-Treatment | Post-Treatment | Fold Change | p-value |
| CD4+ T Cells | ||||
| - IFN-γ+ | ||||
| - TNF-α+ | ||||
| - IL-2+ | ||||
| CD8+ T Cells | ||||
| - IFN-γ+ | ||||
| - TNF-α+ | ||||
| - Granzyme B+ | ||||
| - Perforin+ |
By employing these detailed protocols and analysis frameworks, researchers can effectively monitor and characterize the immunological effects of this compound, contributing to a deeper understanding of its mechanism of action and clinical potential.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. onclive.com [onclive.com]
- 3. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker Analysis for NDI-101150 Efficacy in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDI-101150 is an orally administered, highly selective, small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, a member of the MAP4K kinase family, functions as a negative regulator of T cells, B cells, and dendritic cells.[1][4] By inhibiting HPK1, this compound reactivates the anti-tumor functions of these key immune cells, positioning it as a promising next-generation immuno-oncology therapeutic.[2][5] Preclinical studies have demonstrated that this compound can induce robust anti-tumor immunity, leading to significant tumor growth inhibition and the establishment of immune memory.[6][7][8]
These application notes provide a detailed overview of the biomarker analysis strategies and experimental protocols to evaluate the efficacy of this compound in preclinical settings. The following sections will detail the mechanism of action, summarize key preclinical data, and provide step-by-step protocols for the essential biomarker assays.
Mechanism of Action: HPK1 Inhibition by this compound
This compound's therapeutic effect is derived from its potent and selective inhibition of HPK1.[7] This inhibition leads to a cascade of immune-activating events within the tumor microenvironment.
-
T-Cell Activation: this compound treatment enhances the activation of CD4+ and CD8+ T cells, resulting in increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[6] It can also reinvigorate exhausted T cells, potentially synergizing with checkpoint inhibitors like anti-PD-1 antibodies.[8][9]
-
B-Cell and Dendritic Cell Enhancement: The inhibitory effect of this compound extends to B cells and dendritic cells (DCs).[1][10] This leads to enhanced B-cell activation and antibody production, as well as improved antigen presentation by DCs, further stimulating the anti-tumor T-cell response.[7][8]
-
Increased Immune Cell Infiltration: A key indicator of this compound efficacy is the increased infiltration of activated CD8+ T cells and dendritic cells into the tumor microenvironment.[2][5][10]
Preclinical Efficacy Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Selectivity vs. GLK |
| HPK1 | 0.7 | 377-fold |
| Data from BioWorld.[6] |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Model | Treatment | Tumor Growth Inhibition (TGI) | Complete Response (CR) |
| EMT-6 (Breast Cancer) | This compound | 85% | 7/10 mice |
| CT26 (Colon Adenocarcinoma) | This compound | 50% | Not Reported |
| EMT-6 (Breast Cancer) | Anti-PD-1 Antibody | Not Reported | 1/10 mice |
| Data from Journal for ImmunoTherapy of Cancer.[7] |
Table 3: Pharmacodynamic Biomarker Modulation
| Biomarker | Assay | Result |
| pSLP76 | Whole Blood Assay | >50% inhibition at steady state |
| Immune Cell Infiltration | Multiplex Immunofluorescence | Increased CD8+ T-cells and Dendritic Cells |
| Cytokine Production | In vitro T-cell stimulation | Increased IL-2 and IFN-γ |
| Data from ASCO Publications and ResearchGate.[2][4][11][12] |
Experimental Protocols
Detailed methodologies for key biomarker analyses are provided below.
Pharmacodynamic Biomarker: pSLP76 Inhibition
1.1. Whole Blood Flow Cytometry Assay for pSLP76
This protocol is for measuring the inhibition of SLP76 phosphorylation in T cells from whole blood samples of treated animals.
Materials:
-
Whole blood collected in heparinized or EDTA-coated tubes.
-
Flow cytometry staining buffer.
-
Fluorophore-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation/permeabilization buffer.
-
Antibody against phosphorylated SLP76 (pSLP76).
-
Red Blood Cell (RBC) lysis buffer.
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect whole blood from treated and vehicle control animals at specified time points.
-
Cell Staining (Surface Markers):
-
In a 96-well plate or flow cytometry tubes, add 100 µL of whole blood.
-
Add a cocktail of fluorophore-conjugated antibodies for T-cell surface markers (CD3, CD4, CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis and Fixation:
-
Add 2 mL of 1X RBC lysis/fixation solution.
-
Vortex gently and incubate for 10-15 minutes at room temperature in the dark.
-
-
Permeabilization and Intracellular Staining:
-
Centrifuge the tubes at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in permeabilization buffer and incubate for 10 minutes.
-
Add the anti-pSLP76 antibody and incubate for 30-60 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in 500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on CD3+ T cells, and subsequently on CD4+ and CD8+ subpopulations.
-
Determine the median fluorescence intensity (MFI) of pSLP76 in each T-cell population.
-
Calculate the percent inhibition of pSLP76 relative to pre-treatment or vehicle control samples.
-
Immune Cell Infiltration and Activation
2.1. Multiplex Immunofluorescence (mIF) of Tumor Tissue
This protocol allows for the simultaneous detection and spatial analysis of multiple immune cell markers within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Antigen retrieval solution.
-
Primary antibodies for immune cell markers (e.g., CD8, CD4, Granzyme B, Ki-67, PD-1, and a dendritic cell marker like CD11c or CD83).
-
Tyramide signal amplification (TSA)-based multiplex IHC kit.
-
DAPI for nuclear counterstaining.
-
Multispectral imaging system.
-
Image analysis software.
Procedure:
-
Slide Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval according to the antibody manufacturer's recommendations.
-
Multiplex Staining Cycle (repeated for each marker):
-
Blocking: Block endogenous peroxidases and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the first primary antibody.
-
Secondary Antibody and TSA Reagent: Apply an HRP-conjugated secondary antibody followed by the corresponding TSA-fluorophore.
-
Antibody Stripping: Use a stripping agent to remove the primary and secondary antibodies before proceeding to the next marker.
-
-
Repeat Cycle: Repeat step 3 for each subsequent primary antibody, using a different TSA-fluorophore for each.
-
Counterstaining: After the final staining cycle, counterstain the nuclei with DAPI.
-
Imaging and Analysis:
-
Acquire multispectral images of the stained slides.
-
Use image analysis software to unmix the fluorescent signals, segment the tissue into tumor and stroma, and quantify the density and spatial distribution of different immune cell populations (e.g., CD8+/Granzyme B+/Ki-67+ activated T cells).
-
Cytokine Secretion Assay
3.1. ELISA for IL-2 and IFN-γ
This protocol is for quantifying the secretion of IL-2 and IFN-γ from T cells stimulated in vitro.
Materials:
-
Purified T cells from preclinical models.
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).
-
This compound or vehicle control.
-
ELISA kits for mouse IL-2 and IFN-γ.
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
T-Cell Isolation and Culture:
-
Isolate T cells from the spleens or lymph nodes of mice.
-
Plate the T cells in a 96-well plate.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-72 hours.
-
-
Supernatant Collection: Centrifuge the plate and collect the culture supernatant.
-
ELISA:
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the supernatant samples and standards.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-2 and IFN-γ in each sample based on the standard curve.
-
Gene Expression Profiling
4.1. GeoMx® Digital Spatial Profiling (DSP)
This protocol outlines the workflow for whole transcriptome analysis of tumor biopsies to identify gene expression changes in response to this compound.
Materials:
-
FFPE tumor tissue sections.
-
GeoMx® DSP instrument and reagents, including morphology markers (e.g., Pan-Cytokeratin for tumor cells, CD45 for immune cells) and RNA probes.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Slide Preparation: Prepare FFPE slides as for mIF.
-
Hybridization: Stain the slide with a cocktail of fluorescently labeled morphology markers and in situ hybridization probes for the whole transcriptome. Each probe is linked to a unique DNA barcode via a UV-photocleavable linker.
-
Region of Interest (ROI) Selection:
-
Scan the slide to visualize the tissue morphology based on the fluorescent markers.
-
Select specific regions of interest (e.g., tumor core, invasive margin, tertiary lymphoid structures).
-
-
UV Illumination and Barcode Collection:
-
The GeoMx® instrument directs UV light to the selected ROIs.
-
The UV light cleaves the linkers, releasing the DNA barcodes.
-
The released barcodes are collected from each ROI.
-
-
Quantification: The collected barcodes are quantified using an NGS platform.
-
Data Analysis:
-
The sequencing data is processed to count the number of barcodes corresponding to each RNA target in each ROI.
-
This provides a spatially resolved map of the whole transcriptome.
-
Compare gene expression profiles between treated and control tissues to identify pathways modulated by this compound, such as interferon response and T-cell activation pathways.
-
In Vivo Efficacy Studies
5.1. Syngeneic Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6).
-
Corresponding tumor cell line (e.g., CT26 or EMT-6).
-
This compound formulation for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Inject a defined number of tumor cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors and other tissues for ex vivo analysis (e.g., mIF, flow cytometry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Determine the number of complete and partial responses.
-
References
- 1. mdpi.com [mdpi.com]
- 2. GeoMX Digital Spatial Profiler Whole Transcriptome Assay for Human Pancreas [protocols.io]
- 3. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 4. ashpublications.org [ashpublications.org]
- 5. nanostring.com [nanostring.com]
- 6. nimbustx.com [nimbustx.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. IL-2 Produced by CD8+ Immune T cells Can Augment Their IFN-γ Production Independently from Their Proliferation in the Secondary Response to an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 10. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
NDI-101150: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of NDI-101150 for in vitro cell culture experiments. This compound is a potent and highly selective oral inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of immune cell function.[1][2] By inhibiting HPK1, this compound enhances the activation of T cells, B cells, and dendritic cells, promoting a robust anti-tumor immune response.[3][4]
Data Presentation
This compound Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 486.54 g/mol | [1][5] |
| CAS Number | 2628486-22-4 | [1][6] |
| Appearance | Solid powder | [7] |
| Purity | >98% (typical) | |
| Storage (Powder) | -20°C for up to 3 years | [5][7] |
| Storage (in Solvent) | -80°C for up to 1 year | [7] |
| Solvent | Solubility (25°C) | Molar Concentration | Source |
| DMSO | 12 mg/mL | 24.66 mM | [1] |
| Ethanol | 3 mg/mL | 6.16 mM | [1] |
| Water | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). High-quality, anhydrous DMSO is recommended to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4865 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year).
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: To prevent precipitation, add the DMSO stock solution to the culture medium while gently vortexing or swirling the medium. Do not add the medium to the concentrated DMSO stock.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial for distinguishing the effects of the compound from those of the solvent.
-
Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to your cell cultures. Based on published in vitro studies, a pre-incubation time of 1-2 hours is often employed.
Mandatory Visualizations
This compound Mechanism of Action in T-Cell Activation
Caption: this compound inhibits HPK1, preventing the negative regulation of T-cell activation.
Experimental Workflow for this compound in Cell Culture
Caption: General workflow for preparing and using this compound in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and NDI-101150 Treatment for HPK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly expressed in hematopoietic cells.[1] As a member of the Ste20 kinase family, HPK1 plays a pivotal role in attenuating signal transduction pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs).[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets like SLP-76, leading to a dampening of T-cell activation, proliferation, and cytokine production.[3][4] This immunosuppressive function makes HPK1 a compelling therapeutic target in immuno-oncology, with the goal of unleashing the immune system's full potential against cancer.[1][5]
Two primary methodologies for inhibiting HPK1 function are genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like NDI-101150. Lentiviral shRNA offers a powerful tool for stable, long-term suppression of HPK1 expression, ideal for target validation and studying the long-term consequences of HPK1 loss.[3] In contrast, this compound is a novel, oral, highly selective, and potent small molecule inhibitor of HPK1 that offers reversible and dose-dependent control over its kinase activity.[6][7] This makes it a more clinically translatable approach for cancer immunotherapy.[6]
This document provides a detailed comparative analysis of these two approaches, complete with quantitative data, experimental protocols, and visualizations to guide researchers in selecting the most appropriate technique for their specific research and development applications.
Data Presentation: Lentiviral shRNA Knockdown of HPK1 versus this compound Treatment
The following tables summarize the quantitative effects of lentiviral shRNA-mediated knockdown of HPK1 and treatment with the small molecule inhibitor this compound on various aspects of immune cell function. The data is compiled from multiple preclinical and clinical studies to provide a comparative overview.
Table 1: In Vitro Efficacy and Potency
| Parameter | Lentiviral shRNA Knockdown of HPK1 | This compound | Reference |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to reduced HPK1 protein expression. | ATP-competitive inhibitor of HPK1 kinase activity. | [3] |
| Target Specificity | High specificity to HPK1 mRNA sequence, but potential for off-target effects. | Highly selective for HPK1, with >300-fold selectivity against other MAP4K family kinases. | [8] |
| Potency | Knockdown efficiency can be >85% with optimized shRNA constructs. | Enzymatic IC50: <1 nM | [9][10] |
| Cellular Potency (pSLP-76 Inhibition) | Reduces total HPK1 protein, thereby preventing SLP-76 phosphorylation. | Potent inhibition of pSLP-76 S376. | [3][11] |
| Effect on T-Cell Activation (in vitro) | Increased T-cell proliferation and production of Th1 cytokines (IL-2, IFN-γ). | Dose-dependent increase in pro-inflammatory cytokine secretion in human CD8+ T-cells. | [8][12] |
| Effect on B-Cell Activation (in vitro) | Enhanced proliferation and activation upon BCR ligation. | Increased IgG antibody secretion in CD19+ B-cells. | [1][8] |
| Effect on Dendritic Cell Function (in vitro) | Enhanced expression of co-stimulatory molecules (CD80, CD86) and pro-inflammatory cytokines (IL-12, TNF-α). | Enhanced antigen presentation capacity of CD11C+ dendritic cells. | [1][8][12] |
Table 2: In Vivo Anti-Tumor Efficacy and Pharmacological Properties
| Parameter | Lentiviral shRNA Knockdown of HPK1 (in adoptive cell transfer models) | This compound | Reference |
| Anti-Tumor Efficacy (monotherapy) | Adoptive transfer of HPK1-deficient T cells leads to resistance to tumor growth. | Significant tumor growth inhibition (TGI) in syngeneic mouse models (e.g., 85% TGI in EMT-6 model). | [8][12] |
| Complete Response Rate (in vivo) | Not directly applicable. | 7 out of 10 mice in the EMT-6 model exhibited complete tumor regressions. | [8] |
| Immune Memory Response | Not directly applicable. | 100% of treated mice showed complete rejection of tumor growth upon re-challenge. | [8] |
| Combination Therapy Potential | Not directly applicable. | Synergistic effects observed with anti-PD-1 antibodies. | [4][6] |
| Pharmacokinetics | Stable, long-term knockdown in transduced cells and their progeny. | Suitable for once-daily oral administration. | [3][8] |
| Clinical Trial Status | Not applicable (research tool). | Phase 1/2 clinical trial (NCT05128487) ongoing for advanced solid tumors. | [6][13] |
Table 3: Safety and Side Effect Profile
| Parameter | Lentiviral shRNA Knockdown of HPK1 | This compound | Reference |
| Preclinical Safety | Potential for insertional mutagenesis and immunogenicity. | Low potential for cardiac toxicity (hERG IC50 > 2800 nM) and no CYP inhibition. | [13] |
| Clinical Adverse Events (Monotherapy) | Not applicable. | Generally well-tolerated. Most common treatment-related adverse events (TRAEs) were nausea, diarrhea, vomiting, and fatigue. Grade ≥3 TRAEs occurred in 14% of patients. | [14][15] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of HPK1 in Human T-Cells
Objective: To achieve stable knockdown of HPK1 expression in primary human T-cells or a T-cell line (e.g., Jurkat) for functional studies.
Materials:
-
Lentiviral particles containing shRNA constructs targeting human HPK1 (and a non-targeting control).
-
Primary human CD8+ T-cells or Jurkat cells.
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).
-
Hexadimethrine bromide (Polybrene).
-
Reagents for Western blotting and qRT-PCR.
-
Reagents for T-cell activation assays (e.g., anti-CD3/CD28 antibodies, IL-2 and IFN-γ ELISA kits).
Procedure:
-
Cell Preparation:
-
Culture primary T-cells or Jurkat cells in complete RPMI-1640 medium.
-
Ensure cells are in the exponential growth phase and are 70-80% confluent before transduction.[16]
-
-
Lentiviral Transduction:
-
Plate 1.6 x 10^4 cells per well in a 96-well plate in fresh media.[16]
-
Add hexadimethrine bromide to a final concentration of 2-8 µg/ml (optimize for your cell type).[17]
-
Add the appropriate amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cells, typically ranging from 0.5 to 5).[16]
-
Gently swirl the plate to mix and incubate for 18-20 hours at 37°C and 5% CO2.[16]
-
-
Selection of Transduced Cells:
-
After incubation, replace the medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration (typically 2-10 µg/ml) should be determined by a titration experiment.[18]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are identified.[18]
-
-
Validation of HPK1 Knockdown:
-
Expand the puromycin-resistant cell population.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the reduction in HPK1 mRNA levels compared to the non-targeting control.
-
Western Blot: Prepare cell lysates and perform Western blotting using an anti-HPK1 antibody to confirm the reduction in HPK1 protein levels. Use a loading control (e.g., GAPDH or β-actin).[19]
-
-
Functional Assays:
-
Perform T-cell activation assays on the HPK1-knockdown and control cells.
-
Stimulate cells with anti-CD3/CD28 antibodies.
-
Measure IL-2 and IFN-γ production in the supernatant by ELISA.
-
Assess T-cell proliferation using a suitable assay (e.g., CFSE dilution).
-
Protocol 2: In Vitro Treatment of Human T-Cells with this compound
Objective: To assess the effect of this compound on T-cell activation and cytokine production.
Materials:
-
This compound (or a similar potent HPK1 inhibitor).
-
Primary human CD8+ T-cells.
-
Complete RPMI-1640 medium.
-
Reagents for T-cell activation (anti-CD3/CD28 antibodies).
-
Reagents for assessing pSLP-76 levels (e.g., phospho-flow cytometry).
-
IL-2 and IFN-γ ELISA kits.
-
DMSO (vehicle control).
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
T-Cell Treatment and Activation:
-
Assessment of Target Engagement (pSLP-76 Inhibition):
-
After a short stimulation period (e.g., 15-30 minutes), fix and permeabilize the cells.
-
Stain with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
Analyze by flow cytometry to determine the reduction in pSLP-76 levels in inhibitor-treated cells compared to the vehicle control.[1]
-
-
Cytokine Production Analysis:
-
After the incubation period (e.g., 48-72 hours), centrifuge the plate and collect the supernatant.
-
Measure the concentrations of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.[20]
-
-
Data Analysis:
-
Plot the cytokine concentrations against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value for cytokine production enhancement.
-
Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Experimental Workflow: Lentiviral shRNA Knockdown vs. This compound Treatment
Caption: Comparative workflow for HPK1 inhibition via shRNA knockdown versus small molecule treatment.
Mechanism of Action: shRNA vs. Small Molecule Inhibitor
Caption: Contrasting mechanisms of HPK1 inhibition by shRNA (protein reduction) and this compound (activity blocking).
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
- 7. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data - BioSpace [biospace.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Efficient shRNA delivery into B and T lymphoma cells using lentiviral vector-mediated transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. scbt.com [scbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. nimbustx.com [nimbustx.com]
Troubleshooting & Optimization
Overcoming NDI-101150 resistance in cancer models
Welcome to the technical support center for NDI-101150. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical cancer models and troubleshooting potential challenges, including the emergence of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, oral, highly selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1, a member of the MAP4K kinase family, acts as a negative regulator of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, this compound enhances the activation and anti-tumor activity of these immune cells, leading to a robust immune response against cancer.[1][3]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated promising anti-tumor activity in various preclinical syngeneic tumor models, including those known to be less responsive to anti-PD-1 checkpoint inhibitors.[4] In clinical trials, it has shown early signs of efficacy in patients with advanced solid tumors, with notable responses observed in renal cell carcinoma (RCC).[1][5]
Q3: What are the known side effects of this compound in clinical trials?
A3: In the Phase 1/2 clinical trial (NCT05128487), this compound was generally well-tolerated. The most common treatment-related adverse events were gastrointestinal in nature, including nausea, diarrhea, and vomiting, as well as fatigue.[1][6]
Q4: Can this compound be combined with other therapies?
A4: Yes, this compound is being evaluated both as a monotherapy and in combination with the checkpoint inhibitor pembrolizumab.[5][6] Preclinical data suggest a synergistic effect, as HPK1 inhibition can increase PD-1 expression on T cells, potentially making them more susceptible to PD-1 inhibitors.[1]
Troubleshooting Guide
Issue 1: Suboptimal Anti-Tumor Efficacy in In Vitro Co-culture Models
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell lines. Ensure the concentration range is clinically relevant. |
| Cell Line Insensitivity | Verify that the immune cells in your co-culture (e.g., T cells) express HPK1. Consider screening different cancer cell lines to find a suitable model. |
| Suboptimal Co-culture Conditions | Optimize the ratio of immune cells to cancer cells. Ensure the culture medium supports the viability and function of both cell types. |
| Drug Stability | Prepare fresh drug solutions for each experiment. Confirm the stability of this compound in your culture medium over the course of the experiment. |
Issue 2: High Variability in Tumor Growth in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | Standardize the number of cells, injection volume, and anatomical location for tumor implantation. Ensure high cell viability (>95%) before injection. |
| Animal Health and Age | Use age-matched animals from a reputable supplier. Monitor animal health closely throughout the study to identify any confounding health issues. |
| Drug Formulation and Administration | Ensure consistent formulation and administration of this compound. For oral gavage, ensure accurate dosing based on the most recent body weight. |
| Immune System Variability | In syngeneic models, natural variations in the immune response can occur. Increase the number of animals per group to improve statistical power. |
Overcoming Potential this compound Resistance
While specific resistance mechanisms to this compound have not yet been clinically documented, based on known resistance patterns to other kinase inhibitors and immunotherapies, several potential mechanisms can be hypothesized.
Hypothetical Resistance Mechanisms
-
Gatekeeper Mutations in HPK1: A common mechanism of resistance to kinase inhibitors involves mutations in the kinase domain that prevent drug binding while preserving kinase activity.
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel signaling pathways to compensate for the inhibition of HPK1, thereby maintaining an immunosuppressive tumor microenvironment.
-
Altered Tumor Microenvironment: An increase in immunosuppressive cell types, such as regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), could counteract the enhanced anti-tumor immunity stimulated by this compound.
-
Loss of Antigen Presentation: Tumor cells may downregulate the expression of MHC class I molecules, rendering them invisible to cytotoxic T lymphocytes, even if the T cells are activated by this compound.
Data on this compound Clinical Trial (NCT05128487)
The following table summarizes key efficacy data from the Phase 1/2 clinical trial of this compound monotherapy in patients with clear cell renal cell carcinoma (ccRCC).
| Metric | Value | Reference |
| Objective Response Rate (ORR) | 15.0% | [6] |
| Complete Response (CR) | 1 patient | [6] |
| Partial Response (PR) | 2 patients | [6] |
| Clinical Benefit Rate (CR + PR + SD ≥6 months) | 25% | [6] |
| Disease Control Rate (CR + PR + SD) | 60% | [6] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
Objective: To assess the effect of this compound on T-cell activation.
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ and CD8+ T cells using magnetic-activated cell sorting (MACS).
-
Plate the purified T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
-
Treat the cells with a dose range of this compound or a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Collect the supernatant to measure cytokine production (e.g., IL-2, IFN-γ) using an ELISA or a multiplex cytokine assay.
-
Assess T-cell proliferation using a CFSE or BrdU incorporation assay.
Protocol 2: Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Culture a murine cancer cell line (e.g., CT26 colon carcinoma or EMT6 breast cancer) in appropriate media.
-
Harvest the cells and resuspend them in sterile PBS or Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompetent, syngeneic mice (e.g., BALB/c for CT26 and EMT6).
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Caption: Workflow for assessing this compound efficacy in a syngeneic mouse model.
Caption: Hypothetical resistance to this compound via activation of a bypass signaling pathway.
References
- 1. onclive.com [onclive.com]
- 2. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 3. nimbustx.com [nimbustx.com]
- 4. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjoncology.com [vjoncology.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Managing Gastrointestinal Toxicities of NDI-101150 in Preclinical Mouse Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing gastrointestinal (GI) toxicities observed during preclinical studies with NDI-101150 in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally administered, small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a negative regulator of T-cell and B-cell receptor signaling.[2] By inhibiting HPK1, this compound enhances the activation of T cells, B cells, and dendritic cells, promoting a robust anti-tumor immune response.[3][4]
Q2: What are the reported gastrointestinal toxicities of this compound in clinical trials?
The most common treatment-related adverse events observed in clinical trials with this compound are gastrointestinal.[5] These include nausea, vomiting, diarrhea, and fatigue.[3][5] While most of these events are low-grade, grade 3 or higher immune-related adverse events such as colitis have been observed rarely.[5]
Q3: Are specific gastrointestinal toxicities reported in preclinical mouse studies with this compound?
Published preclinical studies with this compound in mouse models have focused primarily on efficacy and mechanism of action, demonstrating significant tumor growth inhibition and immune memory response.[4][6] While specific data on the incidence and severity of GI toxicities in these preclinical models are not extensively detailed in the available literature, researchers should anticipate potential GI effects based on the clinical observations and the on-target immune activation mechanism.[2]
Troubleshooting Guide: Gastrointestinal Toxicities in Mice
This guide provides troubleshooting for common GI issues encountered during in vivo experiments with this compound in mice.
Issue 1: Diarrhea
-
Possible Cause: On-target immune activation in the gut, similar to immune checkpoint inhibitor-induced colitis.[5]
-
Troubleshooting Steps:
-
Monitor and Grade Severity: Implement a scoring system for diarrhea severity (e.g., based on stool consistency).
-
Supportive Care:
-
Ensure ad libitum access to hydration and nutrition.
-
Provide supplemental hydration (e.g., subcutaneous fluids) if dehydration is observed.[7]
-
Consider providing a more palatable and easily digestible diet.
-
-
Pharmacological Intervention (Consult with a veterinarian):
-
For mild to moderate diarrhea, loperamide (B1203769) can be considered to decrease bowel motility.[8][9]
-
In cases of severe, persistent diarrhea, corticosteroids (e.g., budesonide) might be considered to manage suspected immune-mediated inflammation, though this could potentially interfere with the anti-tumor efficacy of this compound.[9]
-
-
Dose Modification: If severe toxicity is observed across a cohort, consider a dose reduction of this compound in future studies.
-
Issue 2: Weight Loss
-
Possible Cause: Reduced food and water intake due to nausea, diarrhea, or general malaise.
-
Troubleshooting Steps:
-
Daily Monitoring: Record body weight daily to detect trends early.[2]
-
Nutritional Support:
-
Provide highly palatable, high-calorie food supplements.
-
Ensure easy access to food and water on the cage floor.
-
-
Assess for Dehydration: Check for signs of dehydration (e.g., skin tenting) and provide fluid support as needed.
-
Rule out other causes: Ensure weight loss is not due to tumor burden or other experimental variables.
-
Issue 3: Dehydration
-
Possible Cause: Fluid loss from diarrhea and vomiting, coupled with reduced water intake.
-
Troubleshooting Steps:
-
Monitor Hydration Status: Regularly check for clinical signs of dehydration.
-
Fluid Therapy: Administer warmed subcutaneous or intraperitoneal fluids (e.g., 0.9% saline or Lactated Ringer's solution) once or twice daily, as advised by a veterinarian.
-
Provide accessible water sources: Use water bottles with long sipper tubes or gel packs for hydration.
-
Data Presentation: Summary of Potential GI Toxicities and Management
| Toxicity | Potential Cause | Monitoring Parameters | Management Strategies |
| Diarrhea | On-target immune activation in the gut | Stool consistency, fecal output, perineal soiling | Supportive care (hydration, nutrition), Loperamide (consult veterinarian) |
| Weight Loss | Decreased food/water intake, malabsorption | Daily body weight, food and water consumption, body condition score | Nutritional support (high-calorie diet), hydration support |
| Dehydration | Fluid loss from diarrhea/vomiting, reduced intake | Skin turgor, sunken eyes, reduced activity | Subcutaneous or intraperitoneal fluid administration |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity
-
Daily Clinical Observations:
-
Record body weight.
-
Assess body condition score (BCS).
-
Observe activity level and posture.[2]
-
Check for signs of dehydration (skin tenting).
-
Monitor for diarrhea and grade its severity (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = severe/watery diarrhea).
-
-
Food and Water Intake:
-
Measure daily food and water consumption per cage.
-
-
Histopathology (at study endpoint or if humane endpoints are met):
-
Collect sections of the small and large intestine.
-
Fix in 10% neutral buffered formalin.
-
Process for paraffin (B1166041) embedding, sectioning, and H&E staining.
-
Examine for signs of inflammation, such as immune cell infiltration and epithelial damage.[2]
-
Protocol 2: Supportive Care for Mice with GI Toxicity
-
Hydration Support:
-
Administer 1-2 mL of warmed (37°C) sterile 0.9% saline or Lactated Ringer's solution subcutaneously once or twice daily for mice showing signs of dehydration or significant weight loss (>15%).
-
-
Nutritional Support:
-
Provide a high-calorie, palatable diet on the cage floor.
-
Supplement with nutritional gels or pastes.
-
-
Environmental Enrichment:
-
Provide nesting material to help mice maintain body temperature, as they can become hypothermic if unwell.[10]
-
Mandatory Visualizations
Caption: HPK1 Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for In Vivo Studies with this compound.
Caption: Troubleshooting Logic for Managing GI Toxicities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data - BioSpace [biospace.com]
- 4. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 10. Mice anesthesia, analgesia, and care, Part I: anesthetic considerations in preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NDI-101150 Dosage for Maximum Therapeutic Window: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NDI-101150, a novel and selective hematopoietic progenitor kinase 1 (HPK1) inhibitor. The information, presented in a question-and-answer format, addresses potential issues to optimize experimental outcomes and maximize the therapeutic window of this investigational immuno-oncology agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, highly selective, small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 is a kinase that negatively regulates the activation of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, this compound enhances anti-tumor immune responses, leading to increased CD8+ T cell activity and cytokine secretion.[1]
Q2: What are the key therapeutic targets of this compound?
A2: The primary target of this compound is HPK1.[3] Through HPK1 inhibition, this compound modulates the activity of crucial immune cells involved in anti-tumor immunity, including T cells, B cells, and dendritic cells.[1][2]
Q3: What is the recommended starting dose for in vivo studies?
A3: Preclinical studies in murine syngeneic tumor models have shown significant tumor growth inhibition with once-daily oral administration of this compound.[4] A Phase 1/2 clinical trial in humans has explored doses ranging from 50 mg to 200 mg once daily.[1][5] For new in vivo animal studies, it is recommended to perform a dose-ranging study to determine the optimal dose for the specific model and indication.
Q4: What clinical efficacy has been observed with this compound?
A4: In a Phase 1/2 clinical trial (NCT05128487), this compound monotherapy has shown early signs of efficacy in patients with advanced solid tumors, particularly in those with renal cell carcinoma (RCC).[1] As of August 12, 2024, treatment with this compound monotherapy resulted in an 18% objective response rate in response-evaluable RCC patients, including one complete response and two partial responses.[3][6] A clinical benefit rate (including stable disease for ≥6 months) of 29% was observed in this patient population.[3][6]
Troubleshooting Guide
Issue 1: Inconsistent results in in vitro cell-based assays.
-
Possible Cause: Cell health and passage number can significantly impact assay results.
-
Troubleshooting Steps:
-
Ensure cells are healthy and within a low passage number.
-
Regularly test for mycoplasma contamination.
-
Optimize cell seeding density to ensure logarithmic growth during the experiment.
-
Use a consistent lot of serum and other reagents.
-
Issue 2: High background signal in kinase assays.
-
Possible Cause: Non-specific binding of the inhibitor or detection antibody.
-
Troubleshooting Steps:
-
Include appropriate controls, such as a known inactive compound and a no-enzyme control.
-
Optimize the concentration of the detection antibody.
-
Incorporate a blocking step with a suitable blocking agent (e.g., BSA).
-
Issue 3: Off-target effects observed in cellular assays.
-
Possible Cause: At higher concentrations, small molecule inhibitors can sometimes interact with other kinases or cellular proteins.
-
Troubleshooting Steps:
-
Perform a dose-response curve to identify the optimal concentration with minimal off-target effects.
-
Use a structurally unrelated HPK1 inhibitor as a comparator to confirm that the observed phenotype is due to HPK1 inhibition.
-
Conduct a kinome scan to assess the selectivity of this compound at the concentrations used in your experiments. This compound has been shown to have high selectivity for HPK1.[4]
-
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound Monotherapy in Renal Cell Carcinoma (RCC) Patients
| Efficacy Endpoint | Value (n=17 response-evaluable patients) | Citation |
| Objective Response Rate (ORR) | 18% (3/17) | [3][6] |
| Complete Response (CR) | 1 | [3] |
| Partial Response (PR) | 2 | [3] |
| Clinical Benefit Rate (CR + PR + SD ≥6 months) | 29% (5/17) | [3][6] |
| Disease Control Rate (CR + PR + SD) | 65% (11/17) | [3][6] |
Table 2: Treatment-Related Adverse Events (TRAEs) for this compound Monotherapy
| Adverse Event | Any Grade | Grade ≥3 | Citation |
| Nausea | Most Common | Rare | [1][3] |
| Diarrhea | Most Common | Rare | [1][3] |
| Vomiting | Most Common | Rare | [1][3] |
| Fatigue | Most Common | Rare | [1][3] |
| Immune-related (e.g., pneumonitis, colitis) | Rare | More frequent at higher doses | [1] |
Note: Dose-limiting toxicities were observed at the 200 mg dose.[1]
Experimental Protocols
1. In Vitro HPK1 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPK1.
-
Methodology:
-
A biochemical assay is performed using recombinant human HPK1 enzyme.
-
This compound is serially diluted to a range of concentrations.
-
The enzyme, inhibitor, and a suitable substrate are incubated together.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve. This compound has demonstrated single-digit nanomolar potency in such assays.[4]
-
2. T-Cell Activation Assay
-
Objective: To assess the effect of this compound on T-cell activation.
-
Methodology:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
-
Pre-incubate the T cells with varying concentrations of this compound.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor (TCR) activation.
-
After 24-72 hours, collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex cytokine assay.
-
Cell proliferation can be assessed using methods like CFSE dilution or a BrdU incorporation assay. Preclinical data show that this compound treatment leads to a dose-dependent increase in pro-inflammatory cytokine secretion in human CD8+ T-cells.[4]
-
3. Immunophenotyping of Tumor Microenvironment
-
Objective: To analyze the effect of this compound on the immune cell composition within the tumor microenvironment.
-
Methodology:
-
Treat tumor-bearing mice with this compound or vehicle control.
-
At the end of the treatment period, excise the tumors.
-
Prepare single-cell suspensions from the tumors.
-
Stain the cells with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c).
-
Analyze the stained cells using multi-color flow cytometry to quantify the different immune cell populations. In vivo studies have shown that this compound administration significantly enhances the number of CD45+ leukocytes and infiltrating effector T-cells and CD11C+ dendritic cells in the tumor.[4]
-
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound from preclinical to clinical stages.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nimbustx.com [nimbustx.com]
Interpreting off-target effects of NDI-101150 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NDI-101150 in kinase assays. The focus is on the correct interpretation of potential off-target effects and ensuring the accuracy of experimental results.
Understanding this compound
This compound is an oral, potent, and highly selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] HPK1 is a negative regulator of immune cells, and its inhibition by this compound is designed to enhance the activation of T cells, B cells, and dendritic cells to mount a robust anti-tumor immune response.[1][4] Preclinical data has demonstrated that this compound has single-digit nanomolar potency against HPK1 and exhibits over 300-fold selectivity against other MAP4K family kinases.[5][6]
Signaling Pathway of HPK1 Inhibition by this compound
Caption: HPK1 signaling cascade and the mechanism of action of this compound.
Quantitative Data: this compound Kinase Inhibition Profile
While this compound is highly selective, it is crucial to understand its inhibitory profile. The following table summarizes publicly available data.
| Target Kinase | IC50 (nM) | Selectivity vs. Other MAP4K Kinases | Notes |
| HPK1 (Primary Target) | Single-digit nanomolar[5] | >300-fold[5][6] | Potent and selective inhibition. |
| GLK | - | 377-fold less sensitive than HPK1[7] | A member of the MAP4K family. |
| hERG | 2800[7] | - | Low potential for cardiac toxicity.[7] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise when testing this compound in various kinase assays.
Scenario 1: Unexpected inhibition of a kinase other than HPK1 in a biochemical assay.
Question: My in vitro kinase assay (e.g., ADP-Glo™, FRET) shows that this compound is inhibiting a kinase that is not HPK1. How should I interpret this result?
Answer:
-
Confirm the Result: The first step is to rule out experimental artifacts. Repeat the experiment with freshly prepared reagents, including a new aliquot of this compound.
-
Determine the IC50: Conduct a dose-response experiment to determine the IC50 value for the potential off-target kinase. A significantly higher IC50 compared to HPK1 suggests a weaker interaction that may not be physiologically relevant.
-
Review the Assay Technology: Be aware of the limitations of your assay. For instance, fluorescent assays can be prone to interference from compounds that are themselves fluorescent or absorb light at the excitation or emission wavelengths.[8] Luminescence-based assays that measure ATP consumption may not distinguish between substrate phosphorylation and kinase autophosphorylation, potentially leading to misleading results.[9]
-
Validate in a Cellular Context: If the off-target inhibition appears potent in a biochemical assay, it is essential to determine if this interaction occurs in intact cells. A Cellular Thermal Shift Assay (CETSA) is a valuable method to verify target engagement in a more physiological environment.
Scenario 2: Discrepancy between results from different kinase assay formats.
Question: I am observing conflicting data for this compound's activity when using a radiometric assay versus a fluorescence-based assay. Why is this happening and which result should I trust?
Answer:
Different kinase assay platforms have distinct advantages and limitations.[10][11][12]
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (B84403) into a substrate.[11] They are highly sensitive and less prone to compound interference.[10] However, they involve handling radioactive materials.[10]
-
Fluorescence-Resonance Energy Transfer (FRET): These assays can be challenging to develop and are sensitive to the distance between fluorophores.[10]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays are sensitive but can be susceptible to inhibitors of the coupling enzymes (e.g., luciferase), leading to false negatives.[8]
Discrepancies can arise from these technological differences. For confirming a direct inhibitory effect, the radiometric assay is generally more reliable.[11]
Question: What are some common sources of error in kinase assays that could be misinterpreted as off-target effects?
Answer:
Several factors can lead to erroneous results:
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Reagent Quality: Ensure the purity and activity of your kinase, substrate, and ATP.
-
Assay Conditions: Factors like ATP concentration, incubation time, and buffer composition can significantly influence results. For ATP-competitive inhibitors, the measured IC50 will be dependent on the ATP concentration.
-
Enzyme Concentration: High enzyme concentrations can increase autophosphorylation, which may be detected by certain assay formats that measure total ATP consumption.[9]
Question: How can I determine if a confirmed off-target effect is therapeutically relevant?
Answer:
The physiological relevance of an off-target interaction depends on several factors:
-
Potency: Is the IC50 for the off-target kinase within the cellular concentration range achieved by this compound at therapeutic doses?
-
Cellular Activity: Does the inhibition of the off-target kinase translate to a measurable effect in a cellular model?
-
Biological Function: What is the known biological role of the off-target kinase? Does its inhibition align with any observed cellular phenotypes or potential side effects?
Experimental Protocols
General Protocol for an In Vitro Kinase Assay (Radiometric)
This protocol provides a general framework. Specific conditions such as buffer components, substrate, and enzyme concentrations should be optimized for each kinase.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Set Up the Kinase Reaction:
-
Add the kinase reaction buffer to a microplate well.
-
Add the substrate (e.g., a specific peptide or protein).
-
Add the diluted this compound or DMSO (for control).
-
Add the kinase enzyme.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
-
Initiate the Reaction: Add the ATP solution, which includes [γ-33P]-ATP, to start the reaction.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the Reaction: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Isolate the Phosphorylated Substrate: Transfer the reaction mixture to a filter membrane that binds the substrate. Wash the membrane to remove unincorporated [γ-33P]-ATP.
-
Quantify: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Investigating a Potential Off-Target Effect
Caption: A logical workflow for troubleshooting unexpected kinase inhibition.
References
- 1. onclive.com [onclive.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Nimbus Reports Early Success in Treating Solid Tumors with this compound, an HPK1 Inhibitor [healthandpharma.net]
- 7. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: NDI-101150 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NDI-101150 in in vitro experiments. Inconsistent results in cell-based assays can arise from a variety of factors, from experimental setup to data analysis. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective, oral, small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor signaling.[2] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced activation, proliferation, and cytokine production in various immune cells, including T cells, B cells, and dendritic cells.[3][4][5] This ultimately boosts anti-tumor immune responses.[3][4][6]
Q2: In which cell types is this compound expected to be active?
A2: HPK1 is predominantly expressed in hematopoietic cells.[2] Therefore, this compound is expected to be active in a variety of immune cells, including:
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO.[2] It is crucial to use high-quality, anhydrous DMSO, as it is hygroscopic and water content can affect solubility.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C.[2] Stock solutions in DMSO should be stored at -80°C.[2] Always prepare fresh working solutions from your stock for each experiment to ensure consistency.[2]
Q4: What are the potential off-target effects of this compound?
A4: this compound is a highly selective inhibitor of HPK1, with over 300-fold selectivity against other MAP4K family kinases.[5] However, like any kinase inhibitor, the possibility of off-target effects exists. If you observe an unexpected phenotype, it may be beneficial to use a structurally different HPK1 inhibitor as a control to confirm that the observed effect is due to HPK1 inhibition.[2]
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue in cell-based assays and can obscure the true effect of your compound.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| "Edge Effects" in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes and high-quality tips. |
| Cell Clumping | Gently triturate cells to break up clumps before seeding. If clumping persists, consider using a cell-detaching agent like Accutase or TrypLE. |
Issue 2: Lower Than Expected Potency (High IC50/EC50)
If this compound is appearing less potent than anticipated, several factors in your assay setup could be the cause.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Assay Conditions | Optimize incubation times, cell density, and substrate/stimulant concentrations for your specific cell type and assay. A dose-response experiment is crucial to determine the optimal concentration range.[2] |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| High Serum Concentration | High concentrations of serum in the culture medium can lead to protein binding of the compound, reducing its effective concentration. Consider reducing the serum percentage during the compound treatment period, if compatible with your cell type. |
| Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Poor cell health can lead to a blunted response.[2][7] |
Issue 3: No Observed Effect or Response
Observing no response to this compound treatment can be perplexing. The following steps can help diagnose the issue.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Cell Line | Confirm that your chosen cell line expresses HPK1. The antitumor effect of this compound is immune-mediated and not a direct effect on tumor cells that do not express HPK1.[8] |
| Inactive Compound | Verify the identity and purity of your this compound. If possible, test a new batch or lot of the compound. |
| Inappropriate Assay Readout | Ensure your assay is sensitive enough to detect the expected biological change. For example, when measuring cytokine secretion, ensure the incubation time is sufficient for production and that the detection method is sensitive enough. |
| Cellular Resistance | Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a positive control compound known to elicit a response in your assay to validate the experimental system. |
Experimental Protocols
General Cell-Based Assay Protocol
This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count viable cells using a method like trypan blue exclusion.
-
Resuspend cells in the appropriate culture medium to the desired density.
-
Seed cells into a microplate (e.g., 96-well) and incubate overnight to allow for attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.1%).[2]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Assay Readout:
-
Perform the desired assay to measure the effect of this compound. This could include:
-
Cell Viability/Proliferation Assays: (e.g., CellTiter-Glo®, MTS)
-
Cytokine Secretion Assays: (e.g., ELISA, Luminex)
-
Western Blotting: To analyze phosphorylation of downstream targets.
-
Flow Cytometry: To analyze cell surface markers or intracellular signaling.
-
-
Visualizing Key Concepts
This compound Mechanism of Action
Caption: this compound inhibits HPK1, a negative regulator of T-cell signaling.
General In Vitro Experimental Workflow
Caption: A typical workflow for in vitro testing of this compound.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data - BioSpace [biospace.com]
- 4. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. onclive.com [onclive.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing N-101150 Delivery to the Tumor Site
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the delivery of NDI-101150 to the tumor site.
Troubleshooting Guides
This section provides solutions to common problems researchers may face when investigating strategies to improve this compound tumor delivery.
Issue 1: Limited in vivo efficacy despite potent in vitro activity of this compound.
| Potential Cause | Suggested Solution/Troubleshooting Step |
| Poor Bioavailability: this compound may have low oral bioavailability, leading to sub-therapeutic concentrations at the tumor site. | 1. Optimize Formulation: For preclinical studies, consider using a formulation that enhances solubility and absorption. A general formula for compounds soluble in DMSO is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS[1]. 2. Alternative Administration Route: Explore alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass issues with oral absorption. |
| Rapid Metabolism/Clearance: The compound may be rapidly metabolized by the liver or cleared by the kidneys, reducing its circulation time and tumor accumulation. | 1. Pharmacokinetic Studies: Conduct pharmacokinetic (PK) studies to determine the half-life of this compound in your animal model. 2. Co-administration with Inhibitors: If metabolic pathways are identified, consider co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this can have confounding effects. |
| Inefficient Tumor Penetration: The dense tumor microenvironment, high interstitial fluid pressure, and abnormal vasculature can limit the penetration of this compound into the tumor core.[2][3][4] | 1. Vascular Normalization: Consider co-treatment with agents that normalize the tumor vasculature, which can improve blood flow and drug delivery. 2. Penetration Enhancers: Investigate the use of agents that enhance vascular permeability or modify the extracellular matrix. |
Issue 2: High variability in tumor accumulation of this compound between experimental subjects.
| Potential Cause | Suggested Solution/Troubleshooting Step |
| Tumor Model Heterogeneity: Different tumor models, and even individual tumors within the same model, can have significant variations in vascularity and permeability. | 1. Standardize Tumor Model: Use a well-characterized and standardized tumor model, such as subcutaneously implanted LS174T cells in athymic Nu/Nu mice.[5] 2. Monitor Tumor Growth: Ensure tumors are of a consistent size (e.g., 8-10 mm in diameter) at the start of the experiment, as tumor size can affect drug delivery.[5] |
| Inconsistent Dosing: Variations in the preparation or administration of the this compound formulation can lead to inconsistent dosing. | 1. Strict Dosing Protocol: Adhere to a strict and standardized protocol for formulation preparation and administration. 2. Verify Formulation Stability: Ensure the this compound formulation is stable under the experimental conditions. |
| Biological Variability: Inherent biological differences between animals can contribute to variability. | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. 2. Randomization: Randomize animals into treatment groups to minimize bias. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][6][7] HPK1 is a negative regulator of immune cell function.[8] By inhibiting HPK1, this compound enhances the activation and function of T cells, B cells, and dendritic cells, leading to a robust anti-tumor immune response.[8][9][10]
2. What are the known chemical properties of this compound?
The table below summarizes the key chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C27H27FN6O2 | [6] |
| Molecular Weight | 486.55 g/mol | [6] |
| CAS Number | 2628486-22-4 | [6] |
| Type | Small Molecule | [11] |
3. What are the primary barriers to delivering small molecule drugs like this compound to solid tumors?
The delivery of small molecule drugs to solid tumors is hindered by several biological barriers:[4]
-
Vascular Barriers: The abnormal and often leaky vasculature of tumors, coupled with poor blood flow in some regions, can impede drug delivery.[2]
-
High Interstitial Fluid Pressure: This pressure within the tumor can oppose the convective transport of drugs from the blood vessels into the tumor tissue.[2]
-
Dense Extracellular Matrix: The tumor stroma can act as a physical barrier, limiting drug diffusion and penetration into the tumor core.[3]
-
Cellular Barriers: For intracellular targets, the drug must be able to cross the cell membrane to exert its effect.
4. What general strategies can be employed to enhance the delivery of this compound to the tumor site?
While specific data on enhancing this compound delivery is not yet available, general strategies for small molecule drugs include:
-
Passive Targeting: This strategy relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles or liposomal formulations of the drug can preferentially accumulate in the tumor due to the leaky vasculature and poor lymphatic drainage.[12][13]
-
Active Targeting: This involves conjugating this compound to a ligand (e.g., an antibody or peptide) that specifically binds to receptors overexpressed on the surface of cancer cells.[14][15]
-
Stimuli-Responsive Systems: These are drug delivery systems designed to release this compound in response to specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes.[12][16]
5. How can I experimentally evaluate the tumor delivery of this compound?
Several experimental methods can be used to assess tumor delivery:
-
Biodistribution Studies: These studies involve administering this compound (often radiolabeled) to tumor-bearing animals and measuring its concentration in the tumor and various organs at different time points.[17][18]
-
Pharmacokinetic (PK) Analysis: This involves measuring the concentration of this compound in the blood over time to understand its absorption, distribution, metabolism, and excretion.[17]
-
Tumor Explant Models: This method uses freshly excised tumor tissue to evaluate drug efficacy and penetration in a system that preserves the tumor microenvironment.[19]
-
Imaging Techniques: Techniques like fluorescence imaging can be used to visualize the accumulation of fluorescently-labeled this compound in the tumor.
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of this compound in a Xenograft Mouse Model
Objective: To quantify the accumulation of this compound in the tumor and major organs over time.
Materials:
-
Tumor-bearing mice (e.g., athymic Nu/Nu mice with subcutaneous LS174T tumors).
-
This compound (radiolabeled or with a quantifiable tag).
-
Dosing vehicle.
-
Surgical tools for tissue collection.
-
Analytical instrument for quantification (e.g., liquid scintillation counter for radiolabeled compounds, LC-MS for unlabeled compounds).
Methodology:
-
Animal Preparation: Acclimate tumor-bearing mice and ensure tumors have reached the desired size (e.g., 8-10 mm diameter).
-
Dosing: Administer a single dose of this compound to each mouse via the desired route (e.g., oral gavage, IV injection).
-
Time Points: Euthanize cohorts of mice (n=3-5 per time point) at predetermined time points (e.g., 1, 4, 8, 24, and 48 hours post-administration).
-
Sample Collection: Collect blood via cardiac puncture. Perfuse the animals with saline to remove blood from the organs. Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Sample Processing: Weigh each tissue sample. Homogenize the tissues.
-
Quantification: Analyze the tissue homogenates and blood samples to determine the concentration of this compound.
-
Data Analysis: Express the data as percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Caption: this compound inhibits HPK1, preventing the inhibition of SLP76 and promoting T-cell activation.
Caption: Workflow for evaluating a novel this compound delivery strategy.
Caption: Key biological barriers hindering small molecule drug delivery to solid tumors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Overcoming key biological barriers to cancer drug delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ASCO24: Nimbus Plots Path for Next-Gen IO Therapies with Strong Early HPK1 Blocker Data - BioSpace [biospace.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. jocpr.com [jocpr.com]
- 13. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 14. mdpi.com [mdpi.com]
- 15. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Addressing NDI-101150 stability issues in long-term experiments
Welcome to the technical support center for NDI-101150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues that may be encountered during long-term experiments with the hematopoietic progenitor kinase 1 (HPK1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and then aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[1] When stored correctly, resuspended compounds are generally stable for up to six months.
Q3: My this compound appears to be losing activity over time in my long-term cell culture experiment. What are the potential causes?
A3: Several factors can contribute to the apparent loss of this compound activity in long-term cell culture. These include:
-
Chemical Instability: The compound may be inherently unstable in aqueous cell culture media at 37°C over extended periods.
-
Metabolic Degradation: If you are working with metabolically active cells, they may be breaking down the compound.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration in the media.[1]
-
Reaction with Media Components: Components within the cell culture media, such as certain amino acids or serum proteins, could potentially react with or bind to this compound, affecting its stability and availability.[1][2]
Q4: How often should I replace the media containing this compound in my long-term experiment?
A4: The frequency of media replacement will depend on the stability of this compound in your specific experimental system (cell type, media formulation, etc.). It is recommended to perform a stability assessment to determine the half-life of the compound under your experimental conditions. Based on this data, you can establish a media replacement schedule that maintains the desired effective concentration of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of this compound. | Ensure precise and consistent timing for all experimental steps. After thawing, ensure the this compound stock solution is fully redissolved by vortexing before preparing working solutions.[2] |
| Rapid degradation of this compound in cell culture medium. | Inherent instability in aqueous solution at 37°C. Reaction with media components. pH of the media is affecting stability. | Perform a stability assessment in a simpler buffer system (e.g., PBS) to determine inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] Ensure the pH of your cell culture media remains stable throughout the experiment. |
| This compound concentration decreases, but no degradation products are detected. | Adsorption to plasticware (culture plates, pipette tips).[1] Rapid cellular uptake of the compound. | Use low-protein-binding plates and pipette tips. Include a control group without cells to assess binding to plasticware. Analyze cell lysates to quantify intracellular concentrations of this compound. |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium. The final concentration of DMSO is too high, causing the compound to crash out. | Determine the solubility of this compound in your specific cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to maintain solubility and minimize solvent toxicity. |
Data Presentation
The following table presents hypothetical stability data for this compound in a standard cell culture medium (DMEM with 10% FBS) at 37°C. This data is for illustrative purposes to guide researchers in their experimental design. Actual stability will vary depending on the specific experimental conditions.
| Time (Hours) | This compound Remaining (%) | Standard Deviation |
| 0 | 100 | 0 |
| 2 | 98.2 | 1.5 |
| 8 | 91.5 | 2.1 |
| 24 | 75.3 | 3.8 |
| 48 | 55.1 | 4.2 |
| 72 | 38.6 | 5.5 |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well low-protein-binding tissue culture plates
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the cell culture medium to be tested and pre-warm to 37°C.
-
Prepare a working solution of this compound by diluting the stock solution in the pre-warmed medium to the final desired experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.5%.
3. Experimental Procedure:
-
Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well.
-
Immediately quench any potential degradation by adding the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.[2]
4. Sample Analysis:
-
Analyze the concentration of the parent this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits HPK1, preventing the negative regulation of T-cell signaling.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
Troubleshooting Logic
Caption: A logical guide for troubleshooting this compound stability issues.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate immune-related adverse events (irAEs) when using NDI-101150 in in vivo experiments.
Understanding this compound and Immune-Related Adverse Events
This compound is a novel, oral, highly selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1 is a negative regulator of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, this compound enhances the body's anti-tumor immune response.[1][3][4] This intended immune activation is also the underlying cause of immune-related adverse events (irAEs), which are an expected on-target effect.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common immune-related adverse events observed with this compound in vivo?
A1: Based on clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) are primarily gastrointestinal and constitutional. These include nausea, vomiting, diarrhea, and fatigue.[1][2] More severe, Grade 3 or higher TRAEs are infrequent but are typically immune-related, such as pneumonitis, colitis, and skin reactions, including vitiligo.[1]
Q2: What is the mechanism behind this compound-induced irAEs?
A2: this compound inhibits HPK1, a kinase that negatively regulates immune cell activation.[6] This inhibition leads to a broad activation of the immune system, including T cells, B cells, and dendritic cells, to mount a robust anti-tumor response.[3][4] This generalized immune stimulation can sometimes lead to off-tumor effects where activated immune cells cause inflammation in healthy tissues, resulting in irAEs.
Q3: At what point during an in vivo study should I be most vigilant for the onset of irAEs?
A3: The onset of irAEs can vary. For immune checkpoint inhibitors in general, irAEs can occur within weeks to months of starting treatment.[7] It is crucial to implement a consistent monitoring plan from the initiation of this compound administration throughout the duration of the experiment.
Q4: Can I continue dosing with this compound if my animal model shows signs of low-grade irAEs?
A4: For Grade 1 toxicities, it may be possible to continue this compound administration with increased monitoring.[8][9] However, for most Grade 2 or higher toxicities, it is recommended to hold dosing and initiate management strategies.[8][9] The decision to re-dose should be based on the resolution of symptoms to Grade 1 or less.
Q5: Will treating irAEs with corticosteroids or other immunosuppressants negatively impact the anti-tumor efficacy of this compound?
A5: This is a critical consideration in immuno-oncology research. While high-dose or prolonged systemic corticosteroids can potentially dampen the anti-tumor immune response, short-term use to manage acute irAEs has not been shown to significantly reduce the efficacy of immune checkpoint inhibitors.[10] The goal is to use the minimum effective dose for the shortest possible duration to control the irAE.
Troubleshooting Guide for In Vivo irAEs
This guide provides a structured approach to identifying and managing irAEs during your preclinical studies with this compound.
Diagram: this compound irAE Troubleshooting Workflow
Caption: Workflow for monitoring and managing irAEs in vivo.
Data Presentation: Summary of this compound Clinical Adverse Events
The following table summarizes treatment-related adverse events from a Phase 1/2 clinical trial of this compound. This data can help guide researchers on what to anticipate in preclinical models.
| Adverse Event Category | Any Grade Incidence | Grade ≥3 Incidence | Notes |
| Gastrointestinal | |||
| Nausea | Common | Rare | Often manageable with supportive care. |
| Diarrhea | Common | Rare | Monitor for signs of colitis. |
| Vomiting | Common | Rare | Supportive care is typically sufficient. |
| Colitis | Less Common | Rare | A serious irAE; may require holding dose and immunosuppression. |
| Constitutional | |||
| Fatigue | Common | Rare | General observation of animal activity levels is important. |
| Immune-Mediated | |||
| Pneumonitis | Rare | Rare | Monitor for respiratory distress. Requires immediate attention. |
| Skin Reactions (e.g., Vitiligo) | Less Common | Rare | Can be a sign of on-target immune activation. |
Note: "Common" and "Rare" are qualitative descriptors based on available clinical reports. Quantitative percentages can be found in cited literature.[1][5]
Experimental Protocols
Protocol 1: General Monitoring for irAEs in Rodent Models
-
Baseline Data Collection: Before initiating this compound treatment, record baseline body weight, food and water intake, and general clinical condition for each animal.
-
Daily Clinical Observations:
-
Record body weight daily. A weight loss of >15-20% is a common endpoint and a sign of significant toxicity.
-
Assess stool consistency for signs of diarrhea or colitis.
-
Examine skin and fur for any signs of dermatitis or hair loss.
-
Observe for any changes in breathing, which could indicate pneumonitis.
-
Note any changes in posture, activity, or behavior.
-
-
Weekly Hematology: Collect a small blood sample weekly for a complete blood count (CBC) with differential to monitor for changes in immune cell populations.
Protocol 2: Histopathological Assessment of irAEs
-
Tissue Collection: At the study endpoint, or if an animal is euthanized due to severe irAEs, collect key organs for histopathological analysis. These should include:
-
Gastrointestinal tract (colon, small intestine)
-
Lungs
-
Liver
-
Skin
-
Kidneys
-
Heart
-
-
Tissue Processing: Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Staining: Section the tissues and perform standard Hematoxylin and Eosin (H&E) staining.
-
Pathological Evaluation: A trained pathologist should examine the slides for signs of immune cell infiltration and tissue damage characteristic of irAEs (e.g., lymphocytic infiltrates in the colon for colitis, or interstitial inflammation in the lungs for pneumonitis).
Protocol 3: Management of Suspected irAEs
-
Grade 1 (e.g., mild weight loss <10%, mild diarrhea): Continue this compound with increased daily monitoring.
-
Grade 2 (e.g., moderate weight loss 10-15%, persistent diarrhea):
-
Hold this compound dosing.
-
Administer subcutaneous fluids for hydration if necessary.
-
Consider initiating corticosteroid treatment (e.g., dexamethasone at 1-2 mg/kg).
-
-
Grade 3 (e.g., severe weight loss >15%, severe diarrhea/colitis, respiratory distress):
-
Immediately hold this compound dosing.
-
Administer high-dose corticosteroids (e.g., dexamethasone at 2-4 mg/kg).
-
Provide supportive care as needed (e.g., hydration, nutritional support).
-
If symptoms are refractory to corticosteroids after 2-3 days, consider a TNF-alpha inhibitor like infliximab, particularly for colitis.
-
-
Resumption of Dosing: If symptoms resolve to Grade 1 or less, corticosteroid doses should be tapered over at least one week. Resumption of this compound may be considered, possibly at a reduced dose.
Mandatory Visualizations
Diagram: this compound Mechanism of Action and irAE Pathogenesis
Caption: this compound inhibits HPK1, leading to immune activation.
References
- 1. Stocking the Toolbox – Using Preclinical Models to Understand the Development and Treatment of Immune Checkpoint Inhibitor-induced Immune-Related Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. nimbustx.com [nimbustx.com]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. Development of preclinical and clinical models for immune-related adverse events following checkpoint immunotherapy: a perspective from SITC and AACR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. jitc.bmj.com [jitc.bmj.com]
Improving the translational relevance of NDI-101150 preclinical data
Technical Support Center: NDI-101150 Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for understanding and translating the preclinical data of this compound, a novel, oral, highly selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of HPK1, a serine/threonine kinase that negatively regulates immune cell function.[1][2][3] By inhibiting HPK1, this compound reactivates the anti-tumor activity of T-cells, B-cells, and dendritic cells (DCs).[1][3] This leads to enhanced immune cell function and a broad anti-tumor immune response.[4][5][6]
Q2: What are the key preclinical in vitro effects of this compound on different immune cell types?
A2: Preclinical in vitro studies have demonstrated that this compound dose-dependently activates multiple primary human immune cells.[4] Specifically, it has been shown to:
-
T-cells: Increase the secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ in human CD8+ and CD4+ T-cells.[7][8] It can also overcome tumor-mediated suppression of effector T-cells.[4]
-
B-cells: Increase IgG antibody secretion in CD19+ B-cells.[4]
-
Dendritic Cells (DCs): Enhance the antigen presentation capacity of CD11C+ DCs.[4]
Q3: What is the evidence for the in vivo anti-tumor efficacy of this compound in preclinical models?
A3: In murine syngeneic tumor models, once-daily oral administration of this compound has shown significant tumor growth inhibition (TGI). For instance, in the CT26 and EMT-6 models, TGI was 50% and 85%, respectively.[4] Notably, in the EMT-6 model, 7 out of 10 mice treated with this compound experienced complete tumor regressions.[4] Furthermore, these mice demonstrated a robust immune memory response, completely rejecting tumor growth upon re-challenge.[4][5]
Q4: What is the selectivity profile of this compound?
A4: this compound is a highly selective HPK1 inhibitor. It has demonstrated a single-digit nanomolar enzymatic IC50 potency for HPK1 and over 300-fold selectivity against other MAP4K family kinases.[4]
Q5: How does this compound affect the tumor microenvironment?
A5: Analysis of on-treatment tumor biopsies from a phase 1/2 clinical trial in patients with renal cell carcinoma (RCC) showed an increased infiltration of activated CD8+ T-cells and dendritic cells compared to archival biopsies.[1][2][3][9] This aligns with the proposed mechanism of action and preclinical findings.
Troubleshooting Guide
Problem 1: Inconsistent T-cell activation results in in vitro assays.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific T-cell population and stimulation conditions. Preclinical data shows dose-dependent activation.[4]
-
-
Possible Cause 2: T-cell exhaustion.
-
Possible Cause 3: Immunosuppressive factors in the culture medium.
-
Solution: Be aware of and control for immunosuppressive factors like TGF-β, PGE2, and adenosine (B11128) in your culture medium, as these can impact T-cell activation. This compound has been shown to overcome the effects of these factors.[5][10]
-
Problem 2: Lack of significant tumor growth inhibition in a syngeneic mouse model.
-
Possible Cause 1: Inappropriate mouse model.
-
Solution: The anti-tumor activity of this compound is immune-mediated. Ensure you are using a syngeneic model with a competent immune system. The compound did not show anti-tumor activity in the EMT-6 xenograft model, which lacks a fully functional immune system.[7]
-
-
Possible Cause 2: Dosing regimen.
-
Possible Cause 3: Tumor burden at the start of treatment.
-
Solution: In the reported preclinical studies, treatment was initiated after palpable tumors were established.[5] Very high tumor burdens might be more difficult to control. Consider the timing of treatment initiation in your experimental design.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| HPK1 Enzymatic IC50 | Single-digit nanomolar | [4] |
| Selectivity vs. MAP4K family kinases | >300-fold | [4] |
| hERG IC50 | 2800 nM | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Model | Treatment | Tumor Growth Inhibition (TGI) | Complete Regressions | Immune Memory Response | Reference |
| CT26 | This compound | 50% | Not Reported | Not Reported | [4] |
| EMT-6 | This compound | 70-85% | 7/10 mice | 100% rejection on re-challenge | [4][5] |
| EMT-6 | anti-PD-1 antibody | Not Reported | 1/10 mice | Not Reported | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Half-life (t½) | Reference |
| Mice | 1.1 h | [7] |
| Rats | 3.0 h | [7] |
| Monkeys | 6.1 h | [7] |
| Dogs | 6.8 h | [7] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
-
Cell Preparation: Purify CD4+ and CD8+ T-cells from human donors.
-
Stimulation: Stimulate the purified T-cells with anti-CD3/CD28 antibodies.
-
Treatment: Concurrently treat the cells with varying concentrations of this compound.
-
Analysis: After a suitable incubation period (e.g., 24-72 hours), collect the supernatant and measure the production of cytokines such as IL-2 and IFN-γ using a multiplex immunoassay (e.g., Meso Scale Discovery).
-
Reference: This protocol is based on the methodology described in preclinical studies of this compound.[6]
Protocol 2: Syngeneic Mouse Tumor Model Efficacy Study
-
Cell Line: Use a suitable murine cancer cell line such as CT26 or EMT-6.
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of immunocompetent syngeneic mice (e.g., BALB/c for CT26 and EMT-6).
-
Treatment Initiation: Once tumors become palpable, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound orally once daily at a predetermined dose (e.g., 75 mg/kg).
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Immune Memory Challenge (Optional): For mice that achieve complete tumor regression, re-challenge them with a subcutaneous injection of the same tumor cells in the opposite flank after a rest period (e.g., 7 days) without further treatment and monitor for tumor growth.
-
Reference: This protocol is based on the in vivo studies conducted with this compound.[4][5]
Visualizations
Caption: this compound inhibits HPK1, enhancing immune cell activation.
Caption: Workflow for in vivo efficacy and immune memory studies.
Caption: Troubleshooting logic for in vitro T-cell activation assays.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nimbustx.com [nimbustx.com]
- 7. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. Nimbus Therapeutics Presents New Positive Monotherapy Phase 1/2 Clinical Data of HPK1 Inhibitor in Treatment of Advanced Solid Tumors at 2024 ASCO Annual Meeting - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
NDI-101150 Technical Support Center: Dose-Response Analysis and Interpretation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-response analysis and interpretation of NDI-101150, a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets HPK1 (also known as MAP4K1), a serine/threonine kinase that acts as a negative regulator of immune cell function.[1][2] By inhibiting HPK1, this compound enhances the activation and function of T-cells, B-cells, and dendritic cells, leading to a more robust anti-tumor immune response.[1][2][3]
Q2: What are the key quantitative parameters to consider for this compound's potency and selectivity?
A2: The potency of this compound is demonstrated by its low nanomolar biochemical IC50 against HPK1 and its effectiveness in cellular assays. Key parameters from preclinical studies are summarized in the table below. The selectivity is highlighted by the large difference between its HPK1 inhibition and its effect on other kinases or safety-related targets like hERG.
Q3: How does the in vitro activity of this compound translate to in vivo efficacy?
A3: In preclinical studies, this compound has demonstrated significant anti-tumor activity in syngeneic mouse models. For example, oral administration of this compound led to substantial tumor growth inhibition in the CT26 (colon adenocarcinoma) and EMT-6 (breast cancer) models.[4] In the EMT-6 model, a dose of 75 mg/kg resulted in complete tumor regression in a majority of the treated mice.[5] This in vivo efficacy is consistent with the observed in vitro immune cell activation.
Q4: What is the expected dose-response relationship for cytokine production upon this compound treatment?
A4: this compound treatment of purified human T-cells, stimulated with anti-CD3/CD28, results in a dose-dependent increase in the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[6] The EC50 for IL-2 production has been reported to be in the low nanomolar range, indicating potent induction of T-cell effector function.
Q5: Are there any known off-target effects I should be aware of when interpreting my data?
A5: this compound is a highly selective inhibitor of HPK1.[2] Studies have shown a low potential for cardiac toxicity, with an IC50 value of 2800 nM against the hERG channel.[5] When designing experiments, it is always advisable to include appropriate controls to monitor for any potential unforeseen off-target effects in your specific experimental system.
Quantitative Data Summary
The following tables summarize the key preclinical dose-response data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| Biochemical IC50 | 0.7 nM[5] | Concentration of this compound required to inhibit the enzymatic activity of HPK1 by 50% in a biochemical assay. |
| <1 nM[7] | ||
| Cellular pSLP-76 IC50 | 72 ng/mL[8] | Concentration required to inhibit the phosphorylation of the HPK1 substrate SLP-76 by 50% in ex-vivo stimulated whole blood. |
| IL-2 Release EC50 | 12 nM[9] | Concentration required to induce 50% of the maximal IL-2 release from stimulated human T-cells. |
| hERG IC50 | 2800 nM[5] | Concentration required to inhibit the hERG potassium channel by 50%, indicating low risk of cardiac toxicity. |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Model | Dose and Administration | Outcome |
| CT26 | Oral, once daily | 50% tumor growth inhibition.[4] |
| EMT-6 | Oral, once daily | 85% tumor growth inhibition.[4] |
| 75 mg/kg, p.o. | Complete tumor regression in 7 out of 10 mice and establishment of immune memory.[4][5] |
Experimental Protocols
1. T-Cell Cytokine Production Assay
-
Objective: To quantify the effect of this compound on the production of cytokines (e.g., IL-2, IFN-γ) by activated T-cells.[6]
-
Methodology:
-
T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ and CD8+ T-cells using magnetic-activated cell sorting (MACS).[6]
-
Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[6]
-
Inhibitor Treatment: Pre-incubate the T-cells with various concentrations of this compound for 1-2 hours.[6]
-
T-Cell Stimulation: Transfer the cells to 96-well plates pre-coated with an anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.[6]
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.[6]
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6]
-
2. In Vivo Syngeneic Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model with a competent immune system.
-
Methodology:
-
Tumor Cell Implantation: Inject tumor cells (e.g., EMT-6) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).[9]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into vehicle control and this compound treatment groups. Administer this compound orally once daily at the desired dose (e.g., 75 mg/kg).[5][9]
-
Efficacy Readout: Measure tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition. In cases of complete response, mice can be re-challenged with tumor cells to assess for immune memory.[4][9]
-
Mandatory Visualizations
Caption: this compound inhibits HPK1, preventing the negative regulation of T-cell activation.
Caption: General workflow for preclinical dose-response analysis of this compound.
References
- 1. onclive.com [onclive.com]
- 2. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nimbustx.com [nimbustx.com]
Validation & Comparative
A Preclinical Head-to-Head Comparison of NDI-101150 and Other Investigational HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Preclinical Performance of Leading HPK1 Inhibitors
In the rapidly advancing field of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of the anti-tumor immune response. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening the activation and effector function of T cells, B cells, and dendritic cells. Inhibition of HPK1 is a promising therapeutic strategy to reverse this immunosuppression and unleash a potent and durable anti-cancer immune attack. This guide provides a comprehensive comparison of the preclinical data for NDI-101150, a novel HPK1 inhibitor, against other publicly disclosed HPK1 inhibitors, including BGB-15025, CFI-402411, and DS21150768.
Quantitative Data Summary
The following tables provide a structured overview of the available preclinical data for this compound and its competitors, facilitating a direct comparison of their biochemical potency, cellular activity, kinase selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Biochemical IC50 (HPK1) | Cellular pSLP-76 Inhibition (IC50) | IL-2/IFN-γ Release |
| This compound | 0.7 nM[1] | 41 nM | Induces IL-2 and IFN-γ production[1] |
| BGB-15025 | 1.04 nM[2][3][4][5] | Potent, concentration-dependent inhibition[2][4][5] | Induces IL-2 production[2][3][4][5] |
| CFI-402411 | 4.0 ± 1.3 nM[6] | Biologically effective concentrations demonstrated in patients | Disrupts abnormal cytokine expression[7][8] |
| DS21150768 | Data not publicly available | Completely suppresses SLP-76 phosphorylation[9] | Enhances cytokine responses in vivo[1] |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity vs. GLK (MAP4K3) | Selectivity vs. other MAP4K Family Kinases |
| This compound | 377-fold[1] | >10,000-fold vs. HGK and MINK |
| BGB-15025 | Good selectivity profile among MAP4K family[2][4] | Data not publicly available |
| CFI-402411 | Highly selective for HPK1[10] | Low activity against other T-cell-specific kinases and kinases within the MAP4K family[10] |
| DS21150768 | Data not publicly available | Data not publicly available |
Table 3: Preclinical Pharmacokinetics
| Compound | Half-life (t½) | Oral Bioavailability |
| This compound | Mouse: 1.1 h, Rat: 3 h, Monkey: 6.1 h, Dog: 6.8 h[1] | Suitable for in vivo exposure[1] |
| BGB-15025 | Data not publicly available | Data not publicly available |
| CFI-402411 | Linear pharmacokinetics observed in clinical trials | Orally available[6] |
| DS21150768 | Sustained plasma exposure[1] | Orally bioavailable[1] |
Table 4: In Vivo Efficacy in Syngeneic Mouse Models
| Compound | Tumor Model | Dosing | Key Efficacy Results |
| This compound | EMT-6 (breast) | 75 mg/kg, p.o. | Complete response in 7 out of 10 mice[1] |
| CT26 (colon) | Data not publicly available | Significant tumor growth inhibition | |
| BGB-15025 | GL261 (glioma) | Data not publicly available | Single-agent anti-tumor activity[3][4] |
| CT26, EMT-6 | Data not publicly available | Combination effect with anti-PD-1[2] | |
| CFI-402411 | Various | Data not publicly available | Potent anti-leukemic effects in several mouse models[7][8] |
| DS21150768 | Multiple models | Data not publicly available | Suppressed tumor growth in multiple models[1] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. BGB-15025 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. treadwelltx.com [treadwelltx.com]
- 8. HPK1 Inhibitors Pipeline Market Research Report 2024: [globenewswire.com]
- 9. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
NDI-101150: A Comparative Analysis of Monotherapy and Combination Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, NDI-101150, as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204). The content herein is based on publicly available preclinical and clinical data, designed to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally administered, highly selective small molecule inhibitor of HPK1, a key negative regulator of immune cell activation.[1][2] By inhibiting HPK1, this compound aims to reactivate the anti-tumor functions of T-cells, B-cells, and dendritic cells, thereby promoting a robust immune response against cancer.[3][4][5] This guide will delve into the efficacy of this compound as a standalone treatment and explore the synergistic potential when combined with an immune checkpoint inhibitor.
Mechanism of Action: The HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP76, leading to the downstream suppression of T-cell activation and effector functions. This compound directly inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP76 and unleashing the full potential of the anti-tumor immune response.
Clinical Efficacy: this compound Monotherapy
The efficacy of this compound as a monotherapy has been evaluated in a Phase 1/2, multicenter, open-label clinical trial (NCT05128487) in patients with advanced solid tumors. The most significant clinical activity has been observed in patients with renal cell carcinoma (RCC).[1][6]
Efficacy in Renal Cell Carcinoma (RCC)
The following table summarizes the efficacy data for this compound monotherapy in response-evaluable RCC patients from the NCT05128487 trial.[6][7]
| Efficacy Endpoint | This compound Monotherapy (RCC Patients, n=17) |
| Objective Response Rate (ORR) | 18% (3/17)[6][7] |
| Complete Response (CR) | 1[7] |
| Partial Response (PR) | 2[7] |
| Clinical Benefit Rate (CBR) (CR + PR + SD ≥6 months) | 29% (5/17)[6][7] |
| Disease Control Rate (DCR) (CR + PR + SD) | 65% (11/17)[6][7] |
This compound in Combination with Pembrolizumab
The NCT05128487 trial is also evaluating this compound in combination with the anti-PD-1 antibody, pembrolizumab.[8] Preclinical studies have suggested a synergistic effect between HPK1 inhibition and PD-1 blockade.[9]
Preclinical Rationale for Combination Therapy
Preclinical data has demonstrated that the combination of this compound and an anti-PD-1 antibody leads to enhanced anti-tumor activity compared to either agent alone.[9] In vivo studies in the murine CT-26 syngeneic tumor model showed that the combination therapy resulted in complete tumor regressions in a significant number of mice.[9] Furthermore, these mice exhibited a durable immune memory response, rejecting tumor re-challenge without further treatment.[9]
Clinical Safety of Combination Therapy
As of the latest data cut-off, the safety profile of this compound in combination with pembrolizumab appears comparable to that of this compound monotherapy.[8] The most common treatment-related adverse events (TRAEs) for both monotherapy and combination therapy include nausea, vomiting, diarrhea, and fatigue.[3][8]
| Safety Endpoint | This compound Monotherapy (N=39) | This compound + Pembrolizumab (N=7) |
| Any Grade TRAEs | 76.9% (30/39)[3] | Profile recapitulates monotherapy |
| Grade ≥3 TRAEs | 12.8% (5/39)[3] | Data not shown, but profile is similar |
| Most Common TRAEs | Nausea, vomiting, diarrhea, fatigue[3] | Nausea, vomiting, diarrhea, fatigue |
Note: Detailed efficacy data for the combination therapy arm of the NCT05128487 trial have not yet been fully presented.
Experimental Protocols
Phase 1/2 Clinical Trial (NCT05128487)
The following diagram illustrates the workflow of the ongoing Phase 1/2 clinical trial of this compound.
Study Design: A multicenter, open-label, Phase 1/2 study consisting of a dose-escalation phase and a dose-expansion phase.[3]
Patient Population: Adult patients with advanced solid tumors who have relapsed or are refractory to standard therapies.[3] Expansion cohorts are enrolling patients with specific tumor types, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and gastric/gastroesophageal (G/GEJ) cancer.[3][10]
Treatment Arms:
-
Monotherapy: this compound administered orally once daily in 28-day cycles.[3][10]
-
Combination Therapy: this compound administered orally once daily in combination with pembrolizumab (200 mg) administered intravenously every 3 weeks.[3]
Key Assessments:
-
Safety: Monitored through the evaluation of adverse events.
-
Efficacy: Assessed based on objective response rate (ORR), clinical benefit rate (CBR), and disease control rate (DCR) according to RECIST v1.1.
-
Pharmacodynamics: Changes in the tumor immune microenvironment are assessed via tumor biopsies using techniques such as a custom 12-plex immunofluorescence assay.[3][8] This assay measures the infiltration of activated CD8+ T-cells and dendritic cells.[3][8]
Preclinical In Vivo Efficacy Studies
Animal Models: Murine syngeneic tumor models, such as CT-26 (colon carcinoma) and EMT-6 (mammary carcinoma), are utilized.[9][11] These models have an intact immune system, which is essential for evaluating immunotherapies.
Experimental Workflow:
-
Tumor cells are implanted into immunocompetent mice.
-
Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, this compound monotherapy, anti-PD-1 monotherapy, and this compound in combination with anti-PD-1.
-
This compound is administered orally, typically once daily.[11]
-
Tumor growth is monitored and measured regularly.
-
At the end of the study, tumors and immune organs may be harvested for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes.
Conclusion
This compound has demonstrated promising clinical activity as a monotherapy in patients with advanced solid tumors, particularly in renal cell carcinoma.[6] The preclinical rationale for combining this compound with a checkpoint inhibitor like pembrolizumab is strong, with evidence of synergistic anti-tumor effects and the induction of immune memory.[9] The initial clinical data for the combination therapy suggest a manageable safety profile that is consistent with the monotherapy. As more detailed efficacy data from the combination cohorts of the NCT05128487 trial become available, a more complete picture of the therapeutic potential of this compound in combination with immune checkpoint blockade will emerge. The ongoing research supports the continued development of this compound as a novel immuno-oncology agent.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. onclive.com [onclive.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Nimbus Therapeutics Reports Positive Phase 1/2 HPK1 Inhibitor Data at SITC 39th Annual Meeting [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. nimbustx.com [nimbustx.com]
- 7. benchchem.com [benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
Validating the On-Target Efficacy of NDI-101150: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of NDI-101150, a potent and highly selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). We objectively compare the pharmacological inhibition by this compound with the genetic knockout of HPK1 using CRISPR-Cas9, supported by experimental data and detailed protocols.
This compound is an oral, highly selective small molecule inhibitor of HPK1, which belongs to the MAP4K kinase family.[1] HPK1 is a critical negative regulator of T cells, B cells, and dendritic cells, making it a promising target for cancer immunotherapy.[1][2] By inhibiting HPK1, this compound aims to enhance anti-tumor immune responses.[3][4][5] Validating that the therapeutic effects of this compound are a direct result of its interaction with HPK1 is a crucial step in its development. CRISPR-Cas9 gene editing offers a "gold standard" for such target validation by enabling the complete ablation of the target protein.[6][7]
Comparison of Methodologies: Pharmacological vs. Genetic Inhibition
A key aspect of drug development is ensuring that the observed biological effects of a compound are due to its interaction with the intended target. Both pharmacological inhibition and genetic knockout are powerful tools for this purpose. While small molecule inhibitors like this compound offer therapeutic potential, the CRISPR-Cas9 system provides a definitive way to study the function of a gene by removing it entirely. The concordance between the effects of a selective inhibitor and the genetic knockout of its target provides strong evidence for on-target activity.[1][6]
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockout (CRISPR-Cas9) |
| Mechanism of Action | Reversible or irreversible binding to the HPK1 kinase domain, blocking its catalytic activity. | Permanent removal of the HPK1 gene, leading to a complete loss of protein expression. |
| Specificity | High selectivity for HPK1, but potential for off-target effects on other kinases, especially within the MAP4K family, must be assessed. | Highly specific to the HPK1 gene. Potential for off-target gene editing exists but can be minimized with careful guide RNA design and validated. |
| Temporal Control | Allows for acute and reversible inhibition, enabling the study of HPK1's role at specific time points. | Results in a constitutive loss of function, which may lead to compensatory mechanisms during cell development. |
| In Vivo Applicability | Can be administered systemically in preclinical models, which is directly relevant to its therapeutic application. | Primarily used for in vitro studies or the generation of transgenic animal models. |
| Translational Relevance | Directly assesses the effects of the therapeutic agent. | Provides a benchmark for the expected biological outcome of complete target inhibition. |
Quantitative Data Comparison
The primary function of HPK1 in T cells is the phosphorylation of the adaptor protein SLP-76 at Serine 376, which dampens T-cell receptor (TCR) signaling.[1][6] Therefore, a key indicator of on-target HPK1 inhibition is the reduction of phosphorylated SLP-76 (pSLP-76) and a subsequent increase in T-cell activation, measured by cytokine production.
Table 1: Effect on HPK1 Downstream Signaling and T-Cell Function
| Parameter | Method | Expected Outcome |
| pSLP-76 (S376) Levels | This compound Treatment | Dose-dependent decrease in pSLP-76 upon TCR stimulation. |
| CRISPR-Cas9 HPK1 Knockout | Complete abrogation of pSLP-76 phosphorylation upon TCR stimulation. | |
| IL-2 Production | This compound Treatment | Dose-dependent increase in IL-2 secretion upon TCR stimulation. |
| CRISPR-Cas9 HPK1 Knockout | Significant increase in IL-2 secretion upon TCR stimulation, phenocopying the effect of the inhibitor. | |
| IFN-γ Production | This compound Treatment | Dose-dependent increase in IFN-γ secretion upon TCR stimulation. |
| CRISPR-Cas9 HPK1 Knockout | Significant increase in IFN-γ secretion upon TCR stimulation. |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for CRISPR-Cas9 Validation.
Caption: Logical Relationship of Validation Approaches.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of HPK1 in Primary Human T-Cells
This protocol outlines the general steps for generating HPK1 knockout in primary human T-cells using ribonucleoprotein (RNP) delivery.
-
T-Cell Isolation and Activation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Activate T-cells using anti-CD3/CD28 antibodies for 48-72 hours.
-
-
RNP Complex Formation:
-
Synthesize or obtain a high-quality single guide RNA (sgRNA) targeting a conserved exon of the HPK1 gene.
-
Incubate the sgRNA with Cas9 nuclease at a 1.5:1 molar ratio for 15-20 minutes at room temperature to form the RNP complex.[6]
-
-
Electroporation:
-
Harvest and wash the activated T-cells.
-
Resuspend 1-2 million T-cells in an appropriate electroporation buffer.
-
Gently mix the cell suspension with the pre-formed RNP complex.
-
Deliver the RNP complex into the T-cells using a Neon™ Transfection System or a similar electroporation device with optimized settings.[3][6]
-
-
Cell Recovery and Expansion:
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate with expansion medium containing IL-2.
-
Culture the cells for 5-7 days to allow for recovery and expansion.
-
-
Validation of Knockout:
-
Genomic Level: Isolate genomic DNA and perform PCR to amplify the target region. Analyze for insertions and deletions (indels) using methods like Tracking of Indels by Decomposition (TIDE) analysis.[6]
-
Protein Level: Lyse a portion of the cells and perform a Western blot using an anti-HPK1 antibody to confirm the absence of the HPK1 protein.[1]
-
In Vitro Treatment with this compound
-
Cell Culture:
-
Culture primary human T-cells or a suitable T-cell line (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Pre-incubate the T-cells with this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
T-Cell Stimulation and Functional Assays:
-
Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
For pSLP-76 analysis: Lyse the cells after 15-30 minutes of stimulation and perform a Western blot.[8]
-
For cytokine analysis: Collect the cell culture supernatant after 24-48 hours of stimulation and measure the concentration of IL-2 and IFN-γ using ELISA or flow cytometry.
-
Alternative Validation Methods
Besides CRISPR-Cas9, other techniques can be employed for target validation, each with its own advantages and limitations.
-
shRNA (short hairpin RNA): This method uses RNA interference to achieve a stable knockdown of the target gene expression. While effective for long-term studies, the knockdown is often incomplete, and there is a potential for off-target effects.[9]
-
Cellular Thermal Shift Assay (CETSA®): This biophysical method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in a cellular context.[8]
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.[8]
Conclusion
Validating the on-target effects of a novel inhibitor is paramount in drug discovery. This guide demonstrates that a multi-faceted approach, combining pharmacological inhibition with this compound and genetic knockout with CRISPR-Cas9, provides the most robust validation of HPK1 as a therapeutic target. The consistent observation that this compound phenocopies the effects of CRISPR-Cas9-mediated HPK1 knockout provides strong evidence that the observed enhancement of T-cell activation is a direct result of on-target HPK1 inhibition. This comprehensive validation strategy is essential for advancing the clinical development of promising new immunotherapies like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. onclive.com [onclive.com]
- 5. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison of NDI-101150 with Other Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NDI-101150, a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, with other immunomodulatory agents. The information is supported by available preclinical and clinical experimental data to assist researchers and drug development professionals in evaluating its therapeutic potential.
Executive Summary
This compound is an orally administered, highly selective, small molecule inhibitor of HPK1, a key negative regulator of the immune system.[1][2] By inhibiting HPK1, this compound enhances the activation and function of multiple immune cell types, including T cells, B cells, and dendritic cells, leading to a robust anti-tumor immune response.[2][3] This mechanism of action is distinct from that of immune checkpoint inhibitors, such as anti-PD-1 antibodies, which primarily block a single inhibitory pathway.[4][5] Preclinical and early clinical data suggest that this compound holds promise as a monotherapy and in combination with other immunotherapies for the treatment of advanced solid tumors, particularly in patients who have not responded to or have relapsed after checkpoint inhibitor therapy.[1][6]
Mechanism of Action: A Differentiated Approach
This compound's primary target, HPK1 (also known as MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][7] HPK1 acts as a crucial intracellular checkpoint, dampening the signaling cascades downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and other immune-activating receptors.[4][7]
In contrast, immune checkpoint inhibitors like pembrolizumab (B1139204) (anti-PD-1) are monoclonal antibodies that block the interaction between the PD-1 receptor on T cells and its ligand PD-L1 on tumor cells, thereby releasing the "brakes" on T-cell activity.[8] While both approaches aim to enhance the anti-tumor immune response, this compound offers a broader immunomodulatory effect by acting upstream and impacting multiple immune cell lineages.[2][3]
dot
Caption: Signaling pathways of this compound and anti-PD-1 agents.
Preclinical Efficacy: Head-to-Head Data
Preclinical studies in syngeneic mouse models have provided the most direct comparisons between this compound and anti-PD-1 therapy.
| Parameter | This compound | Anti-PD-1 Antibody | Reference(s) |
| EMT-6 Breast Cancer Model (Complete Response Rate) | 7 out of 10 mice (70%) | 1 out of 10 mice (10%) | [5] |
| Immune Memory Response (Tumor Re-challenge) | 100% rejection of re-challenged tumors | Not reported | [5] |
| Overcoming Immunosuppression (in vitro) | Overcomes suppression by PGE2, adenosine, and TGF-β | Does not overcome suppression | [5] |
| Antigen-Specific Antibody Production | Significantly enhanced | Minimal to no effect | [9] |
Clinical Data Overview
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05128487) in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[1][10]
Monotherapy Efficacy in Renal Cell Carcinoma (RCC)
Early results in heavily pre-treated RCC patients who have progressed on prior anti-PD-1 therapy are encouraging.
| Endpoint | This compound Monotherapy | Reference(s) |
| Objective Response Rate (ORR) | 18% (3/17 response-evaluable patients) | [11] |
| Clinical Benefit Rate (CBR) | 29% (5/17 response-evaluable patients) | [11] |
| Disease Control Rate (DCR) | 65% (11/17 response-evaluable patients) | [11] |
| Notable Responses | 1 Complete Response, 2 Partial Responses | [6][11] |
Safety and Tolerability
This compound has been generally well-tolerated.[6][10] The most common treatment-related adverse events (TRAEs) are primarily gastrointestinal.[2]
| Adverse Event Profile | This compound | Reference(s) |
| Most Common TRAEs (any grade) | Nausea, diarrhea, vomiting, fatigue | [2][6] |
| Grade ≥3 TRAEs | Occurred in 14% of patients | [11] |
Other HPK1 Inhibitors in Development
Several other HPK1 inhibitors are also in clinical development, indicating a growing interest in this therapeutic target.
| Compound | Developer | Phase of Development | Reference(s) |
| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | [12] |
| BGB-15025 | BeiGene | Phase 1 | [13] |
| GRC 54276 | Glenmark Pharmaceuticals | Phase 1/2 | [3] |
Experimental Protocols
In Vivo Syngeneic Tumor Model Efficacy Study
A generalized protocol for evaluating the efficacy of an immunomodulatory agent in a syngeneic mouse model is outlined below.
dot
Caption: Experimental workflow for a syngeneic tumor model study.
Methodology:
-
Cell Culture: Murine tumor cell lines (e.g., CT26, EMT-6) are cultured under standard sterile conditions.[14]
-
Tumor Implantation: A specified number of tumor cells are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[15]
-
Tumor Growth and Randomization: Tumor growth is monitored using calipers. Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[16]
-
Treatment Administration: this compound is administered orally, while agents like anti-PD-1 antibodies are typically given via intraperitoneal injection. A vehicle control group is also included.[16][17]
-
Efficacy Assessment: Tumor volumes are measured regularly, and animal survival is monitored.
-
Pharmacodynamic and Immune Analysis: At the end of the study, tumors and spleens may be harvested for immune cell profiling by flow cytometry or other immunological assays.[14]
In Vitro T-Cell Activation Assay
This protocol assesses the ability of a compound to enhance T-cell activation.
Methodology:
-
Isolation of Immune Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. T cells (CD4+ and CD8+) are then purified from the PBMC population.[18][19]
-
T-Cell Stimulation: Purified T cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies to mimic TCR activation.[20]
-
Compound Treatment: T cells are co-cultured with various concentrations of this compound or a comparator agent.
-
Assessment of Activation: T-cell activation is quantified by measuring:
Conclusion
This compound represents a promising next-generation immunomodulatory agent with a distinct mechanism of action that differentiates it from current checkpoint inhibitors. Its ability to activate multiple immune cell lineages and overcome certain immunosuppressive mechanisms suggests its potential utility in a broad range of solid tumors, including those resistant to anti-PD-1 therapy. The ongoing clinical trials will be crucial in further defining the efficacy and safety profile of this compound and its role in the evolving landscape of cancer immunotherapy.
References
- 1. vjoncology.com [vjoncology.com]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. actionkidneycancer.org [actionkidneycancer.org]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule-based immunomodulators for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nimbustx.com [nimbustx.com]
- 10. ascopubs.org [ascopubs.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 13. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [en.bio-protocol.org]
- 19. Methodology for in vitro Assessment of Human T Cell Activation and Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
Reproducibility of NDI-101150's anti-tumor effects across different labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of NDI-101150, a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor. While direct inter-laboratory reproducibility studies are not yet publicly available, this document synthesizes preclinical and clinical data from Nimbus Therapeutics and the ongoing Phase 1/2 clinical trial (NCT05128487) to offer a detailed overview of its performance and mechanism of action.
Mechanism of Action
This compound is an orally administered, highly selective small molecule inhibitor of HPK1.[1] HPK1, a member of the MAP4K kinase family, is a negative regulator of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, this compound is designed to enhance the anti-tumor activity of these immune cells.[3][4] Preclinical studies have indicated that this compound can increase the secretion of pro-inflammatory cytokines by CD8+ T-cells, boost IgG antibody secretion in B-cells, and improve the antigen presentation capacity of dendritic cells.[5] This mechanism of action suggests a broad immunomodulatory approach to cancer therapy.[5][6]
The signaling pathway below illustrates the role of HPK1 in immune cell regulation and the intended mechanism of this compound.
Preclinical Anti-Tumor Activity
In preclinical studies, this compound has demonstrated significant anti-tumor effects in murine syngeneic tumor models.
| Model | Treatment | Tumor Growth Inhibition (TGI) | Complete Regressions | Immune Memory Response |
| CT26 | This compound | 50%[5] | Not Reported | Not Reported |
| EMT-6 | This compound | 85%[5] | 7 out of 10 mice[5][6] | 100% rejection on re-challenge[5][6] |
| EMT-6 | Anti-PD-1 Antibody | Not Reported | 1 out of 10 mice[5][6] | Not Reported |
Notably, in the EMT-6 model, this compound led to a higher rate of complete tumor regressions compared to an anti-PD-1 antibody.[5][6] Furthermore, all mice that experienced a complete regression showed a robust immune memory response, completely rejecting tumor growth upon re-challenge.[5][6]
Clinical Evaluation: Phase 1/2 Trial (NCT05128487)
This compound is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors.[7][8] The study is designed to assess the safety, tolerability, and preliminary efficacy of this compound as both a monotherapy and in combination with the checkpoint inhibitor pembrolizumab.[3][7]
Experimental Protocol
The following diagram outlines the workflow of the ongoing clinical trial.
Clinical Efficacy Data
Early results from the clinical trial have shown promising anti-tumor activity, particularly in patients with renal cell carcinoma (RCC).
Monotherapy Efficacy in Response-Evaluable Patients (as of March 18, 2024) [1]
| Metric | Value (n=30) |
| Clinical Benefit Rate | 16.7% |
| Complete Response (RCC) | 1 patient |
| Stable Disease ≥6 months | 3 patients (RCC, pancreatic, endometrial) |
Updated Monotherapy Efficacy in Response-Evaluable RCC Patients (as of November 7, 2024) [9]
| Metric | Value (n=17) |
| Objective Response Rate | 18% |
| Complete Response | 1 patient |
| Partial Responses | 2 patients |
In on-treatment tumor biopsies, an increased infiltration of activated CD8+ T-cells and dendritic cells was observed, consistent with the proposed mechanism of action.[8][10][11]
Comparison with Other Therapeutic Strategies
This compound's mechanism as an HPK1 inhibitor differentiates it from currently approved checkpoint inhibitors, which primarily target T-cell activation.[12] By activating T cells, B cells, and dendritic cells, this compound has the potential to induce a broader anti-tumor immune response.[12]
Preclinical data suggests that this compound can overcome immunosuppressive mechanisms that are not addressed by anti-PD-1 treatment.[6] Additionally, the combination of this compound with an anti-PD-1 antibody in preclinical models resulted in complete tumor regressions in some animals, suggesting a synergistic effect.[6]
While direct comparisons with other SHP2 inhibitors are limited, the development of such targeted therapies often involves combination strategies to overcome resistance.[13][14] The clinical trial design for this compound, which includes a combination arm with pembrolizumab, aligns with this approach.[7]
Summary
The available data on this compound indicates a promising anti-tumor profile, characterized by a novel immunomodulatory mechanism of action. Preclinical studies have demonstrated significant tumor growth inhibition and the induction of a durable immune memory response. Early clinical data has shown encouraging signs of efficacy, particularly in heavily pretreated renal cell carcinoma patients. Further data from the ongoing Phase 1/2 trial will be crucial to fully elucidate the therapeutic potential of this compound and its position relative to other cancer immunotherapies.
References
- 1. onclive.com [onclive.com]
- 2. Discovery of this compound, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. nimbustx.com [nimbustx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. nimbustx.com [nimbustx.com]
- 10. ascopubs.org [ascopubs.org]
- 11. biospace.com [biospace.com]
- 12. nimbustx.com [nimbustx.com]
- 13. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
NDI-101150: A Paradigm Shift in Immuno-Oncology Through Durable Immune Memory
A Comparative Analysis of NDI-101150 Against Other Immunotherapies in Fostering Long-Term Anti-Tumor Immunity
In the rapidly evolving landscape of immuno-oncology, the quest for therapies that not only eradicate tumors but also establish long-lasting immune memory is paramount. This compound, a novel, oral, highly selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a promising candidate that distinguishes itself from current treatment modalities. This guide provides a comprehensive comparison of this compound's impact on immune memory formation relative to standard-of-care checkpoint inhibitors, CAR-T cell therapy, and cancer vaccines, supported by experimental data and detailed methodologies for the discerning researcher.
Executive Summary
This compound induces a robust and durable anti-tumor immune response by inhibiting HPK1, a negative regulator of T cells, B cells, and dendritic cells.[1][2][3] This mechanism of action is distinct from that of checkpoint inhibitors, such as anti-PD-1 antibodies, which primarily act to reinvigorate exhausted T cells.[2][4] Preclinical data compellingly demonstrates that this compound not only leads to complete tumor regression in a significant percentage of subjects but also establishes a potent immune memory, preventing tumor recurrence upon re-challenge.[4][5] When compared to other advanced therapies like CAR-T cells and cancer vaccines, which also aim to create lasting immunity, this compound offers the potential for a more broadly applicable, off-the-shelf oral therapeutic.
Data Presentation: Quantitative Comparison of Anti-Tumor Efficacy and Immune Memory
The following tables summarize key quantitative data from preclinical studies, providing a direct comparison of this compound's performance against a standard checkpoint inhibitor in syngeneic mouse tumor models. Data for CAR-T cell therapy and cancer vaccines are presented from representative studies to illustrate their potential for inducing long-term responses.
Table 1: Comparative Efficacy and Immune Memory in the EMT-6 Syngeneic Mouse Model
| Treatment Group | Complete Response (CR) Rate | Tumor Rejection Rate in CR Mice Upon Re-challenge | Reference |
| This compound | 70% (7/10) | 100% | [4][5] |
| Anti-PD-1 Antibody | 10% (1/10) | Not Reported | [4][5] |
| Vehicle | 0% | Not Applicable | [4][5] |
Table 2: Comparative Efficacy in the CT26 Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (TGI) | Notes | Reference |
| This compound | 50% | Monotherapy | [5] |
| Anti-PD-1 Antibody | Moderate | Monotherapy | [4][6] |
| This compound + Anti-PD-1 | Synergistic, leading to complete regressions | Combination Therapy | [4][6] |
Table 3: Long-Term Persistence and Efficacy of CAR-T Cell Therapy (Representative Data)
| Therapy | Cancer Type | Long-term Persistence | Long-term Remission Rate | Reference |
| CD19-targeted CAR-T | B-cell Lymphoma/CLL | Detected years after infusion | 58% of treated patients had a CR, 76% of those remained in long-term remission | [7] |
| CD19-targeted CAR-T | B-ALL | Correlates with durable response | High initial CR rates (62-86%) | [7] |
Table 4: Immune Response and Clinical Benefit of Cancer Vaccines (Representative Data)
| Vaccine Type | Cancer Type | Immune Response | Clinical Outcome | Reference |
| Personalized mRNA vaccine | Pancreatic Cancer | Persistent tumor-specific T cells up to 4 years | Reduced risk of recurrence in responders | [8] |
| Personalized peptide vaccine (PGV001) | Various Solid Tumors | Neoantigen-specific T cell responses | 3 of 13 patients tumor-free at 5-year follow-up | [9] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
This compound Mechanism of Action: HPK1 Inhibition
References
- 1. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. nimbustx.com [nimbustx.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Long-term outcomes following CAR T cell therapy: what we know so far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. mountsinai.org [mountsinai.org]
Unraveling the Mechanism of NDI-101150: A Phosphoproteomic Cross-Validation and Comparative Analysis
A deep dive into the selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) by NDI-101150, validated through phosphoproteomics, and a comparative look at emerging alternatives in the immuno-oncology landscape.
In the quest for novel cancer immunotherapies, Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell, B-cell, and dendritic cell activation, has emerged as a compelling target. This compound, a potent and highly selective oral small molecule inhibitor of HPK1, is at the forefront of this therapeutic strategy. This guide provides a comprehensive cross-validation of this compound's mechanism of action using phosphoproteomics, alongside an objective comparison with other HPK1 inhibitors in clinical development, supported by experimental data.
Mechanism of Action: Releasing the Brakes on the Immune System
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), acts as a crucial brake on the adaptive immune response. Upon T-cell receptor (TCR) engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the anti-tumor immune response. This compound is designed to inhibit the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and unleashing a robust and broad anti-tumor immune attack.[1][2]
Phosphoproteomics, the large-scale study of protein phosphorylation, serves as a powerful tool to confirm the on-target activity of kinase inhibitors like this compound. By quantifying the phosphorylation levels of downstream substrates, researchers can directly measure the inhibitor's engagement with its target and its impact on cellular signaling pathways. In the case of this compound, a significant reduction in the phosphorylation of SLP-76 (pSLP76) serves as a key pharmacodynamic biomarker of target engagement.[3][4]
Comparative Analysis of HPK1 Inhibitors
This compound is a frontrunner in a new class of immuno-oncology agents. However, several other HPK1 inhibitors are also making their way through clinical development. This section provides a comparative overview of this compound against two notable alternatives: BGB-15025 from BeiGene and CFI-402411 from Treadwell Therapeutics.
Biochemical Potency and Selectivity
A critical attribute of a successful kinase inhibitor is its high potency against the intended target and selectivity over other kinases to minimize off-target effects.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | HPK1 | 0.7 | >300-fold vs. other MAP4K family kinases |
| BGB-15025 | HPK1 | 1.04 | Good selectivity profile against other MAP4K family members |
| CFI-402411 | HPK1 | 4.0 | Potent inhibitor |
Table 1: Comparison of in vitro potency and selectivity of HPK1 inhibitors.
This compound demonstrates sub-nanomolar potency against HPK1 and exceptional selectivity, a key differentiator that potentially translates to a better safety profile.
Clinical Efficacy and Safety
Early-phase clinical trials have provided promising initial data for these HPK1 inhibitors in patients with advanced solid tumors.
| Compound | Phase of Development | Key Efficacy Findings | Common Treatment-Related Adverse Events (TRAEs) |
| This compound | Phase 1/2 | 18% objective response rate (ORR) in heavily pretreated renal cell carcinoma (RCC) patients.[5] | Nausea, diarrhea, vomiting, fatigue.[3] |
| BGB-15025 | Phase 1/2 | In combination with tislelizumab ± chemotherapy, confirmed ORR of 33.3% in advanced solid tumors.[6] | Nausea, diarrhea, fatigue. |
| CFI-402411 | Phase 1/2 | 2 partial responses in Head and Neck Squamous Cell Carcinoma (HNSCC) patients.[7] | Diarrhea, fatigue, nausea, decreased appetite, vomiting.[7] |
Table 2: Summary of clinical trial data for HPK1 inhibitors.
All three inhibitors have shown signals of clinical activity, with this compound demonstrating notable single-agent efficacy in a heavily pre-treated patient population. The safety profiles appear manageable and are generally consistent with immune-related adverse events.
Phosphoproteomic Validation of this compound's Mechanism
Clinical studies have successfully employed the measurement of phosphorylated SLP-76 (pSLP76) as a proximal pharmacodynamic biomarker to confirm the on-target activity of this compound. In a phase 1/2 trial, sustained inhibition of pSLP76 of over 50% relative to pre-treatment levels was observed at all tested doses by day 15 of the first cycle.[3][4] This quantitative evidence directly links the administration of this compound to the inhibition of its intended target, HPK1, in patients.
Furthermore, analysis of on-treatment tumor biopsies has revealed an increase in activated CD8+ T cells and dendritic cell infiltration, providing further evidence of the downstream immunological effects of HPK1 inhibition by this compound.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involved in the evaluation of HPK1 inhibitors.
Phosphoproteomics Analysis of this compound-Treated Cells
Objective: To quantitatively assess the changes in the phosphoproteome of immune cells upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., Jurkat T-cells). Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides using specialized software. Perform statistical analysis to determine significant changes in phosphorylation levels between this compound-treated and control samples.
Measurement of pSLP76 in Patient Samples (Flow Cytometry)
Objective: To measure the level of phosphorylated SLP-76 in immune cells from patients treated with this compound as a measure of target engagement.
Methodology:
-
Sample Collection: Collect whole blood samples from patients at baseline and at specified time points during treatment with this compound.
-
Ex Vivo Stimulation: Stimulate the whole blood samples with T-cell activators (e.g., anti-CD3/CD28 antibodies) to induce TCR signaling and HPK1 activation.
-
Cell Staining: Fix and permeabilize the cells to allow for intracellular staining. Stain the cells with fluorescently labeled antibodies against pSLP76 and cell surface markers to identify specific immune cell populations (e.g., CD4+ and CD8+ T cells).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSLP76 signal within the target immune cell populations. Calculate the percentage of pSLP76 inhibition relative to baseline.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the HPK1 signaling pathway, the mechanism of this compound, and the experimental workflows.
Caption: The HPK1 signaling pathway and the inhibitory mechanism of this compound.
Caption: A generalized workflow for phosphoproteomic analysis of this compound's effects.
Caption: Workflow for measuring pSLP76 as a pharmacodynamic biomarker in clinical trials.
Conclusion
The collective evidence from phosphoproteomic studies and clinical trials strongly supports the mechanism of action of this compound as a potent and selective inhibitor of HPK1. The quantitative measurement of pSLP76 serves as a robust biomarker for target engagement, directly linking the drug to its intended biological effect. In a competitive landscape of emerging HPK1 inhibitors, this compound distinguishes itself with its high selectivity and promising single-agent clinical activity. As further clinical data becomes available for this compound and its alternatives, the immuno-oncology field will gain a clearer picture of the therapeutic potential of targeting this critical negative regulator of the immune system. The continued application of phosphoproteomics and other advanced analytical techniques will be instrumental in elucidating the nuanced mechanisms of these novel therapies and guiding their development for the benefit of patients with cancer.
References
- 1. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. nimbustx.com [nimbustx.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 8. nimbustx.com [nimbustx.com]
- 9. nimbustx.com [nimbustx.com]
Assessing the Differential Gene Expression Profiles of NDI-101150-Treated Tumors: A Comparative Guide
This guide provides a comprehensive comparison of the differential gene expression profiles observed in tumors treated with NDI-101150, a novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, against those treated with established immune checkpoint inhibitors (ICIs), namely pembrolizumab (B1139204) (anti-PD-1) and a combination of nivolumab (B1139203) (anti-PD-1) and ipilimumab (anti-CTLA-4). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of immuno-oncology.
Executive Summary
This compound is an orally administered small molecule inhibitor of HPK1, a negative regulator of T-cell, B-cell, and dendritic cell (DC) activation.[1][2][3][4][5][6][7][8][9][10][11][12][13] Preclinical and early clinical data from the Phase 1/2 trial (NCT05128487) in patients with advanced solid tumors, including renal cell carcinoma (RCC), suggest that this compound monotherapy can induce durable clinical responses.[4][5][7][9][11] Comprehensive gene expression profiling of tumor biopsies from this trial reveals a broad activation of immune-related pathways, including an enhanced interferon response and T-cell activation signals.[1][13] This profile suggests a distinct mechanism of action compared to traditional immune checkpoint inhibitors that primarily target the PD-1/PD-L1 axis.
Comparative Analysis of Gene Expression Profiles
While direct quantitative comparisons of gene expression changes are challenging due to the limited public availability of detailed data for this compound, this section summarizes the key findings from clinical and preclinical studies. The following table contrasts the reported gene expression changes induced by this compound with those observed for pembrolizumab and the nivolumab/ipilimumab combination in solid tumors, with a focus on renal cell carcinoma where comparative data is available.
| Feature | This compound (HPK1 Inhibitor) | Pembrolizumab (Anti-PD-1) | Nivolumab + Ipilimumab (Anti-PD-1 + Anti-CTLA-4) |
| Primary Mechanism | Inhibition of HPK1, a negative regulator of T-cells, B-cells, and dendritic cells.[1][2][3][4][5][6][7][8][9][10][11][12][13] | Blockade of the PD-1/PD-L1 pathway, releasing the "brakes" on T-cell activity. | Dual blockade of PD-1 and CTLA-4, leading to broader T-cell activation. |
| Key Upregulated Genes/Signatures | Qualitative Description: Broad activation of immune-related pathways, enhanced interferon response, and T-cell activation signals.[1][13] Upregulation of genes associated with activated cytotoxic T-cells, immune cell migration, and differentiation.[14] Specific Genes Mentioned: Increased expression of CD8A, CCL5, and HLA-DBP1 in CD45+ regions of RCC biopsies.[14] | Association with a T-cell inflamed gene expression profile (GEP) for improved overall survival in clear cell RCC.[15] | In responders, an association with an inflammatory response gene signature.[16] |
| Key Downregulated Genes/Signatures | Information not publicly available. | Information not publicly available in a comparable format. | In patients with primary progressive disease in RCC, significantly lower gene expression of CTLA4, TIGIT, and PD-1 was observed.[17] |
| Cellular Infiltrate Changes | Increased infiltration of activated CD8+ T-cells and dendritic cells in on-treatment patient biopsies.[3][5][7][9] | Associated with a T-cell inflamed tumor microenvironment.[15][18] | Not explicitly detailed in the provided search results. |
| Clinical Context | Phase 1/2 data in advanced solid tumors, including heavily pretreated RCC.[1][4][5][7][9][11] | Approved for first-line monotherapy in advanced clear cell and non-clear cell RCC.[18] | Approved as a first-line combination therapy for intermediate- and poor-risk advanced RCC.[17] |
Note: The data for this compound is primarily based on qualitative descriptions from press releases and conference presentations summarizing findings from the NCT05128487 trial.[1][2][3][4][5][7][8][9][10][11][13][14] Quantitative fold-change data has not been made publicly available. Data for pembrolizumab and nivolumab/ipilimumab is derived from published studies, and direct gene-to-gene comparison is limited by the variability in reporting across different studies.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits HPK1, a negative regulator of TCR signaling.
Caption: Workflow for gene expression analysis from tumor biopsies.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the analysis of this compound-treated tumors.
Bulk RNA-Sequencing of FFPE Tumor Biopsies
1. RNA Extraction from FFPE Tissues: Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections (typically 5-10 µm thick) using a commercially available kit designed for FFPE samples. The process generally involves deparaffinization with xylene or a safer alternative, followed by a series of ethanol (B145695) washes to rehydrate the tissue. Proteinase K digestion is then performed to release nucleic acids, and RNA is purified using spin columns or magnetic beads. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
2. Library Preparation: Due to the often-degraded nature of RNA from FFPE samples, library preparation methods that do not rely on poly(A) selection are preferred. Ribosomal RNA (rRNA) depletion is a common approach. Following rRNA removal, the remaining RNA is fragmented, and a library is prepared using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This involves first-strand and second-strand cDNA synthesis, end repair, A-tailing, and ligation of sequencing adapters. The resulting library is then amplified by PCR.
3. Sequencing: The prepared libraries are sequenced on a next-generation sequencing (NGS) platform, such as an Illumina NovaSeq or HiSeq, to generate paired-end reads.
4. Data Analysis: The raw sequencing reads undergo quality control. Adapters are trimmed, and low-quality reads are removed. The cleaned reads are then aligned to a human reference genome (e.g., GRCh38). Gene expression is quantified by counting the number of reads that map to each gene. Differential gene expression analysis between pre- and post-treatment samples is performed using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression. The resulting list of differentially expressed genes is then used for downstream pathway and gene set enrichment analyses.
GeoMx® Digital Spatial Profiling (DSP)
1. Slide Preparation: FFPE tissue sections are mounted on slides. The slides undergo deparaffinization and rehydration, followed by antigen retrieval. The tissue is then incubated with a cocktail of fluorescently labeled antibodies for morphological visualization (e.g., pan-cytokeratin for tumor cells, CD45 for immune cells) and a panel of RNA probes or antibodies conjugated to photocleavable oligonucleotide barcodes.
2. Region of Interest (ROI) Selection: The stained slide is imaged on the GeoMx DSP instrument. Based on the fluorescent morphology markers, specific regions of interest (ROIs) are selected for profiling. These ROIs can be defined by specific tissue compartments (e.g., tumor vs. stroma) or cell populations.
3. Oligonucleotide Barcode Collection: Within each ROI, a UV light is projected in a defined pattern to cleave the oligonucleotide barcodes from the in-situ hybridization probes or antibodies. The released barcodes are then collected by a microcapillary system and dispensed into a 96-well plate.
4. Quantification: The collected oligonucleotide barcodes are quantified. For RNA profiling, this is typically done via next-generation sequencing (NGS). The counts of each barcode correspond to the abundance of its target RNA molecule within the profiled ROI.
5. Data Analysis: The sequencing data is processed to count the occurrences of each unique barcode. These counts are then mapped back to their respective ROIs, providing a spatially resolved gene expression map of the tissue. This allows for the comparison of gene expression profiles between different regions within the tumor microenvironment.
Conclusion
This compound demonstrates a promising and distinct mechanism of action compared to currently approved immune checkpoint inhibitors. By inhibiting HPK1, this compound leads to a broad activation of the immune system, involving T-cells, B-cells, and dendritic cells. This is reflected in the gene expression profiles of treated tumors, which show a significant upregulation of immune-related pathways. While direct quantitative comparisons with other immunotherapies are currently limited by the availability of public data, the qualitative evidence suggests that this compound may offer a novel therapeutic strategy for patients with advanced solid tumors, including those who have not responded to or have relapsed on prior checkpoint inhibitor therapy. Further release of detailed gene expression data from ongoing clinical trials will be crucial for a more in-depth comparative analysis and for identifying predictive biomarkers for response to this novel agent.
References
- 1. nimbustx.com [nimbustx.com]
- 2. Nimbus Therapeutics Presents New Positive Monotherapy Phase 1/2 Clinical Data of HPK1 Inhibitor in Treatment of Advanced Solid Tumors at 2024 ASCO Annual Meeting - BioSpace [biospace.com]
- 3. Nimbus Therapeutics Shares Positive Phase 1/2 Data on HPK1 Inhibitor for Advanced Tumors at 2024 ASCO Meeting [synapse.patsnap.com]
- 4. At the annual SITC meeting, Nimbus Therapeutics unveiled encouraging initial results from a clinical study on an HPK1 inhibitor for solid tumors [synapse.patsnap.com]
- 5. businesswire.com [businesswire.com]
- 6. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 7. pharmalive.com [pharmalive.com]
- 8. nimbustx.com [nimbustx.com]
- 9. nimbustx.com [nimbustx.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Nimbus Therapeutics Presents Positive Preliminary Data from Clinical Trial of HPK1 Inhibitor in Solid Tumors at SITC Annual Meeting - BioSpace [biospace.com]
- 12. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade [pubmed.ncbi.nlm.nih.gov]
- 13. Nimbus Therapeutics Reports Positive Phase 1/2 HPK1 Inhibitor Data at SITC 39th Annual Meeting [synapse.patsnap.com]
- 14. nimbustx.com [nimbustx.com]
- 15. urotoday.com [urotoday.com]
- 16. Ipilimumab in combination with nivolumab for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6: Lower checkpoint gene expression is associated with primary resistance to nivolumab-ipilimumab combination in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
Comparative Analysis of NDI-101150's Safety Profile with Other Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of NDI-101150, a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, against selected kinase inhibitors from the well-established heat shock protein 90 (Hsp90) inhibitor class. The objective is to offer a clear, data-driven comparison to inform ongoing research and development in oncology.
Introduction to this compound and Comparator Kinase Inhibitors
This compound is a potent and selective, oral small-molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1).[1][2][3] HPK1 is a negative regulator of immune cell function, and its inhibition is a promising therapeutic strategy to enhance anti-tumor immunity.[4][5][6][7] Preclinical studies have shown that this compound can activate multiple immune cell types, including T-cells, B-cells, and dendritic cells, leading to robust anti-tumor responses.[5][6][8]
For a relevant comparison, we analyze the safety profile of this compound alongside three Hsp90 inhibitors:
-
17-AAG (Tanespimycin): A first-generation Hsp90 inhibitor derived from geldanamycin.[9]
-
Ganetespib (B611964): A second-generation, synthetic Hsp90 inhibitor.[10][11]
-
AUY922 (Luminespib): Another potent, synthetic, second-generation Hsp90 inhibitor.[11]
Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins, making it a key target in cancer therapy.[11][12][13] However, inhibitors of this pathway have faced challenges related to toxicity.[13] This comparison will highlight the distinct safety considerations stemming from the different mechanisms of action.
Comparative Mechanism of Action
The differing safety profiles of this compound and Hsp90 inhibitors are rooted in their distinct molecular targets and mechanisms of action.
This compound: Targeting the HPK1 Immune Checkpoint this compound targets HPK1, a kinase that dampens signaling downstream of the T-cell receptor (TCR). By inhibiting HPK1, this compound removes this "brake," leading to enhanced activation of T-cells, B-cells, and dendritic cells, thereby promoting a broad, system-wide anti-tumor immune response.[5][6][7] This immune-activating mechanism is distinct from traditional checkpoint inhibitors that primarily target surface receptors like PD-1.[7]
Hsp90 Inhibitors: Targeting Protein Homeostasis Hsp90 inhibitors function by blocking the ATP-binding site in the N-terminal domain of the Hsp90 chaperone protein.[13] This inhibition prevents Hsp90 from stabilizing its "client" proteins, many of which are critical oncogenic drivers (e.g., HER2, EGFR, Raf-1, Akt).[11] The subsequent degradation of these client proteins disrupts multiple signaling pathways simultaneously, leading to cell cycle arrest and apoptosis in cancer cells.[9]
Comparative Safety Profile
The safety profiles of these inhibitors have been characterized in Phase 1 and 2 clinical trials. The following table summarizes the key adverse events and dose-limiting toxicities observed.
| Parameter | This compound (HPK1 Inhibitor) | Ganetespib (Hsp90 Inhibitor) | AUY922 (Hsp90 Inhibitor) | 17-AAG (Hsp90 Inhibitor) |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1)[1] | Heat Shock Protein 90 (Hsp90)[14] | Heat Shock Protein 90 (Hsp90)[15] | Heat Shock Protein 90 (Hsp90)[16] |
| Common AEs (Any Grade) | Nausea (39%), Diarrhea (35%), Vomiting (29%), Fatigue (27%)[2] | Diarrhea, Fatigue, Nausea, Vomiting[17][18] | Diarrhea (58%), Nausea (40%), Fatigue (30%), Night Blindness (23%), Vomiting (23%)[19][20] | Fatigue, Myalgias, Nausea, Delayed Hepatotoxicity[16] |
| Grade ≥3 AEs | Occurred in 14% of patients; includes immune-related events (pneumonitis, colitis)[1][2][21] | Diarrhea (12%), Fatigue (17%), Increased AST/ALT (12%)[14] | Diarrhea, Asthenia/Fatigue, Anorexia, Atrial Flutter, Visual Symptoms[19] | Grade 3 Diarrhea, AST/ALT elevation, Thrombocytopenia[16] |
| Dose-Limiting Toxicities (DLTs) | Observed at 200 mg dose[4] | Grade 3 Amylase Elevation, Grade 3 Diarrhea, Grade 3/4 Asthenia[17][18] | Grade 3 events: Atrial Flutter, Dyspnea, Anorexia, Fatigue, Diarrhea, Asthenia, Visual Symptoms[19] | Delayed Hepatotoxicity (Dose-limiting on daily schedules)[16] |
| MTD / RP2D | MTD identified at 150 mg once daily[2] | MTD at 216 mg/m²; RP2D at 200 mg/m² (IV weekly, 3 of 4 wks)[17] | RP2D established at 70 mg/m² (IV weekly)[19][22] | Schedule-dependent; continuous dosing deemed too toxic due to hepatotoxicity[16] |
Analysis of Safety Data: The safety profile of This compound is characterized primarily by gastrointestinal and immune-related adverse events, which are consistent with its on-target mechanism of activating the immune system.[1][4] The occurrence of Grade ≥3 treatment-related adverse events (TRAEs) was reported in 14% of patients.[2][21]
In contrast, the Hsp90 inhibitors exhibit a different spectrum of toxicities.
-
17-AAG , a first-generation inhibitor, is significantly limited by delayed hepatotoxicity, especially on continuous dosing schedules.[12][16]
-
AUY922 is frequently associated with ocular toxicities, including night blindness and blurred vision, which have been dose-limiting in some studies.[15][19][22] Diarrhea is also a very common adverse event.[19]
-
Ganetespib appears to have a more manageable safety profile among the Hsp90 inhibitors, with predominantly Grade 1 and 2 gastrointestinal AEs and fatigue.[17][18] Importantly, it has not been consistently associated with the severe ocular or hepatic toxicities seen with other Hsp90 inhibitors.[10]
Experimental Protocols: Evaluating Safety in Phase 1 Trials
The safety data presented were primarily generated from Phase 1, first-in-human, dose-escalation studies. The main objective of these trials is to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of a new drug, while characterizing its safety profile and pharmacokinetics.
General Methodology for a Phase 1 Dose-Escalation Study: A common design for these studies is the "3+3" dose-escalation scheme.
-
Cohort Enrollment: A small cohort of patients (typically 3) is enrolled at a starting dose level predicted to be safe based on preclinical data.
-
DLT Observation Period: Patients are treated and monitored for a prespecified period (e.g., the first 28-day cycle) for the occurrence of Dose-Limiting Toxicities (DLTs). DLTs are specific, severe adverse events defined in the trial protocol.
-
Dose Escalation Decision:
-
If 0 of 3 patients experience a DLT, the next cohort of 3 patients is enrolled at the next higher dose level.
-
If 1 of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level. If no more than 1 of the 6 patients has a DLT, the dose is escalated for the next cohort.
-
If ≥2 of 3 (or ≥2 of 6) patients experience a DLT, the dose is considered to have exceeded the MTD. The MTD is then defined as the highest dose level below this where DLTs occurred in less than a third of patients.
-
-
MTD and RP2D Determination: Once the MTD is identified, an expansion cohort of additional patients may be enrolled at that dose (or a slightly lower, more tolerable dose, the RP2D) to further characterize its safety, pharmacokinetics, and preliminary efficacy.
Conclusion
The safety profile of the HPK1 inhibitor this compound is distinct from that of the compared Hsp90 inhibitors, reflecting its unique, immune-activating mechanism of action. Its primary toxicities are gastrointestinal and mechanism-related immune-mediated events, which are generally manageable.[1][2][21] This contrasts with the class-specific toxicities of Hsp90 inhibitors, which can include significant hepatotoxicity (17-AAG) or ocular toxicity (AUY922).[16][19] Ganetespib shows a more favorable safety profile within the Hsp90 class, with fewer off-target concerns.[10]
For drug development professionals, this analysis underscores the importance of understanding a drug's mechanism of action to anticipate and manage its safety profile. The acceptable and mechanistically consistent safety profile of this compound supports its continued clinical development as a promising next-generation immuno-oncology agent.[2][23]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Highly selective HPK1 inhibitor this compound mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimbus Therapeutics Presents New Positive Monotherapy Phase 1/2 Clinical Data of HPK1 Inhibitor in Treatment of Advanced Solid Tumors at 2024 ASCO Annual Meeting - BioSpace [biospace.com]
- 8. Preclinical characterization of this compound presented | BioWorld [bioworld.com]
- 9. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ganetespib, a novel Hsp90 inhibitor in patients with KRAS mutated and wild type, refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase 2 Study of the Hsp90 Inhibitor AUY922 as Treatment for Patients with Refractory Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Phase 2 Study of the HSP-90 Inhibitor AUY922 in Previously Treated and Molecularly Defined Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nimbustx.com [nimbustx.com]
- 22. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nimbustx.com [nimbustx.com]
Safety Operating Guide
Navigating the Disposal of NDI-101150: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of NDI-101150, a potent and selective hematopoietic progenitor kinase 1 (HPK1) inhibitor used in research and drug development.
This compound is an orally active small molecule that enhances T cell activation and has shown anti-tumor activity.[1][2] As a biologically active compound under investigation, it requires careful handling and disposal to protect laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of potent research compounds should be strictly followed.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust particles. In the event of a spill, the material should be collected with an absorbent, non-combustible material and placed in a sealed, labeled container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Waste Identification and Classification : All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and solutions, must be treated as hazardous chemical waste.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused this compound powder, contaminated gloves, wipes, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Sharps Waste : Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Container Labeling : All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Waste Storage :
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Utilize secondary containment bins to prevent the spread of material in the event of a leak.[3]
-
Adhere to your institution's guidelines on the maximum allowable volume of hazardous waste that can be accumulated in the laboratory and the specified time frame for its removal.[3]
-
-
Disposal and Removal :
Quantitative Data Summary
Proper storage is essential for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. | [1] |
| General Guidance | Store the product under the recommended conditions in the Certificate of Analysis. | [1][2] |
Note: The following diagram illustrates a generalized workflow for the proper disposal of a research compound like this compound. This should be adapted to comply with the specific protocols of your institution.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling NDI-101150
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of NDI-101150, a potent and selective oral inhibitor of hematopoietic progenitor kinase 1 (HPK1). Given that this compound is an investigational compound with significant biological activity, adherence to stringent safety measures is paramount to ensure personnel safety and prevent exposure. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The required level of PPE is dictated by the specific handling procedure.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | Laboratory coat, safety glasses, and nitrile gloves. |
| Weighing and Aliquoting (Powder) | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator. All handling of the powder should be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation | Double nitrile gloves, disposable gown, and safety glasses. All work should be conducted in a chemical fume hood. |
| In Vitro/In Vivo Dosing | Nitrile gloves, laboratory coat, and safety glasses. For procedures with a risk of aerosol generation, a biosafety cabinet should be utilized. |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety glasses. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe management of the compound within a laboratory environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Experimental Protocols: Key Handling Procedures
Weighing and Aliquoting of this compound Powder:
-
Preparation: Don all required PPE (double nitrile gloves, disposable gown, safety glasses, N95 respirator). Ensure the chemical fume hood or powder containment hood is functioning correctly.
-
Tare: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispense: Carefully dispense the desired amount of this compound powder onto the weigh boat. Minimize the creation of dust.
-
Transfer: Promptly transfer the weighed powder to a suitable container for dissolution or storage.
-
Clean-up: Carefully clean any residual powder from the balance and work surface using a damp wipe. Dispose of all contaminated materials in the designated solid hazardous waste container.
Preparation of a Stock Solution:
-
Preparation: Don all required PPE (double nitrile gloves, disposable gown, safety glasses). Perform all steps within a chemical fume hood.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial containing the weighed this compound powder.
-
Dissolution: Cap the vial securely and vortex or sonicate until the powder is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at the recommended temperature, protected from light.
By implementing these safety and logistical measures, research institutions can ensure a safe working environment for their personnel while handling the potent investigational compound this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
